Pasireotide Diaspartate
Description
Properties
IUPAC Name |
(2S)-2-aminobutanedioic acid;[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H66N10O9.2C4H7NO4/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;2*5-2(4(8)9)1-3(6)7/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);2*2H,1,5H2,(H,6,7)(H,8,9)/t43-,46+,47+,48-,49+,50+,51+;2*2-/m100/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEFMPSSNFRRNC-HQUONIRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H80N12O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
820232-50-6 | |
| Record name | Pasireotide diaspartate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0820232506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PASIREOTIDE DIASPARTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4P76SY3N4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Pasireotide Diaspartate in Cushing's Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pasireotide Diaspartate is a multireceptor-targeted somatostatin (B550006) analog approved for the treatment of Cushing's disease in patients for whom surgery is not an option or has not been curative.[1][2] Its mechanism of action is centered on its high-affinity binding to somatostatin receptors (SSTRs), particularly SSTR5, which are overexpressed in corticotroph tumors.[1][3] This interaction initiates a cascade of intracellular signaling events, leading to the inhibition of Adrenocorticotropic Hormone (ACTH) secretion, a reduction in circulating cortisol levels, and potential anti-proliferative effects on the pituitary adenoma.[4][5] This guide provides an in-depth technical overview of Pasireotide's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.
Molecular Target: Somatostatin Receptors
Pasireotide's therapeutic effect in Cushing's disease stems from its interaction with the family of five G-protein coupled somatostatin receptors (SSTR1-5). Unlike first-generation somatostatin analogs that primarily target SSTR2, Pasireotide exhibits a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[6][7] Crucially, it demonstrates the highest affinity for SSTR5, the predominant subtype found on the ACTH-secreting pituitary adenomas that cause Cushing's disease.[1][8]
Quantitative Binding and Functional Affinity
The binding affinity of Pasireotide to human SSTR subtypes has been determined using competitive radioligand binding assays, with functional potency assessed through measurements of intracellular cyclic AMP (cAMP) inhibition.[9][10] The data presented below summarizes the comparative binding affinities (IC50) and functional potencies (EC50) of Pasireotide, the endogenous ligand somatostatin-14, and the first-generation analog octreotide.
| Ligand | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) |
| Pasireotide | 9.3 | 1.0 | 1.5 | >100 | 0.16 |
| Somatostatin-14 | 2.5 | 0.7 | 1.4 | 1.3 | 0.2 |
| Octreotide | >1000 | 0.8 | 23 | >1000 | 6.3 |
| Table 1: Comparative binding affinities (IC50, nM) of Pasireotide, Somatostatin-14, and Octreotide for the five human somatostatin receptor subtypes.[9] |
| Ligand | SSTR1 (EC50, nM) | SSTR2 (EC50, nM) | SSTR3 (EC50, nM) | SSTR4 (EC50, nM) | SSTR5 (EC50, nM) |
| Pasireotide | 0.58 | 0.21 | 0.54 | >1000 | 0.17 |
| Table 2: Functional potency (EC50, nM) of Pasireotide for the five human somatostatin receptor subtypes, measured by inhibition of cAMP.[4] |
Intracellular Signaling Pathways
Upon binding to SSTRs, particularly SSTR5 on corticotroph tumor cells, Pasireotide triggers a series of intracellular events that culminate in the inhibition of ACTH secretion and cell growth.
Primary Signaling Pathway: Inhibition of Adenylyl Cyclase
The principal mechanism involves the activation of inhibitory G-proteins (Gi/o).[9] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10] Reduced cAMP levels subsequently decrease the activity of Protein Kinase A (PKA), a key enzyme in the signaling cascade that promotes ACTH synthesis and release.[11]
Modulation of Other Signaling Pathways
In addition to the canonical cAMP pathway, Pasireotide has been shown to influence other signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.[5] Studies have demonstrated that Pasireotide can reduce the phosphorylation of ERK1/2 in ACTH-secreting tumor cells, an effect that contributes to its anti-proliferative actions.[5] Furthermore, Pasireotide may induce apoptosis (programmed cell death) in corticotroph tumor cells, potentially leading to tumor shrinkage.[5][7]
Effects on ACTH and Cortisol Secretion
The primary therapeutic outcome of Pasireotide's mechanism of action is the reduction of ACTH secretion from the pituitary adenoma. This, in turn, leads to decreased stimulation of the adrenal glands and a subsequent reduction in cortisol production.[4]
In Vitro Evidence
Studies using the murine corticotroph tumor cell line, AtT-20, have demonstrated that Pasireotide significantly inhibits ACTH secretion and reduces the expression of the proopiomelanocortin (POMC) gene, the precursor to ACTH.[12]
| Cell Line | Pasireotide Concentration | Effect on ACTH Secretion | Effect on POMC Expression |
| AtT-20/D16v-F2 | 10 nM | ~16% reduction | ~30% reduction |
| Table 3: In vitro effects of Pasireotide on AtT-20 cells after 48 hours of incubation. |
Clinical Efficacy
Clinical trials in patients with Cushing's disease have confirmed the efficacy of Pasireotide in reducing cortisol levels. A significant proportion of patients achieve normalization of urinary free cortisol (UFC) levels.
| Study | Treatment Group | Percentage of Patients with Normalized mUFC at Month 6 | Percentage of Patients with Normalized mUFC at Month 12 |
| Phase III (PASPORT-CUSHINGS) | Pasireotide 600 µg bid | 14.6% | 13.4% |
| Phase III (PASPORT-CUSHINGS) | Pasireotide 900 µg bid | 26.3% | 25% |
| Table 4: Clinical efficacy of subcutaneous Pasireotide in a Phase III study in patients with Cushing's disease. mUFC: mean urinary free cortisol; bid: twice daily. |
Experimental Protocols
Reproducible and robust experimental methodologies are crucial for the continued investigation of Pasireotide and the development of novel therapeutics.
Radioligand Binding Assay for Somatostatin Receptor Affinity
This assay is used to determine the binding affinity of a compound for a specific receptor subtype.
Objective: To determine the IC50 value of Pasireotide for each SSTR subtype.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO-K1 or HEK293) stably expressing a single human SSTR subtype.[4]
-
Radioligand: A subtype-selective radiolabeled ligand (e.g., ¹²⁵I-labeled somatostatin analog) is used.[4]
-
Competitive Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Pasireotide.[4]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[4]
-
Quantification: Radioactivity retained on the filters is measured using a scintillation counter.[4]
-
Data Analysis: Non-linear regression is used to determine the IC50 value, which is the concentration of Pasireotide that inhibits 50% of the specific binding of the radioligand.[4]
In Vitro ACTH Secretion Assay using AtT-20 Cells
This assay measures the effect of a compound on ACTH secretion from a relevant cell line.
Objective: To quantify the inhibitory effect of Pasireotide on ACTH secretion.
Methodology:
-
Cell Culture: AtT-20 cells are cultured in appropriate media and seeded in multi-well plates.[5]
-
Treatment: Cells are treated with varying concentrations of Pasireotide or a vehicle control for a specified duration (e.g., 48 hours).
-
Supernatant Collection: The cell culture medium (supernatant) is collected.[5]
-
ACTH Quantification: The concentration of ACTH in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[5]
-
Data Analysis: A standard curve is generated to determine the ACTH concentration in the samples. The percentage of inhibition is calculated relative to the vehicle-treated control.[5]
Intracellular cAMP Measurement Assay
This assay determines the effect of a compound on the intracellular levels of the second messenger cAMP.
Objective: To measure the inhibitory effect of Pasireotide on adenylyl cyclase activity.
Methodology:
-
Cell Culture: A suitable cell line expressing SSTRs (e.g., AtT-20 cells) is seeded in a multi-well plate.[6]
-
Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[7]
-
Treatment: Cells are incubated with varying concentrations of Pasireotide.[7]
-
Stimulation: Adenylyl cyclase is stimulated with forskolin (B1673556) to induce cAMP production.[7]
-
Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit (e.g., HTRF or ELISA).[1][7]
-
Data Analysis: A dose-response curve is generated to determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.[6]
Conclusion
This compound represents a significant advancement in the medical management of Cushing's disease. Its unique mechanism of action, characterized by high-affinity binding to multiple somatostatin receptors, particularly SSTR5, allows for effective inhibition of ACTH secretion from pituitary corticotroph adenomas. The downstream signaling cascade, primarily involving the inhibition of the adenylyl cyclase/cAMP pathway, leads to a reduction in cortisol levels and provides a strong rationale for its clinical utility. Further research into the anti-proliferative and pro-apoptotic effects of Pasireotide may unveil additional therapeutic benefits for patients with Cushing's disease. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals in the ongoing effort to refine and expand therapeutic strategies for this challenging endocrine disorder.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein kinase C delta mediates Pasireotide effects in an ACTH-secreting pituitary tumor cell line [ouci.dntb.gov.ua]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protein kinase C delta mediates Pasireotide effects in an ACTH-secreting pituitary tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biophysics-reports.org [biophysics-reports.org]
Pasireotide Diaspartate: A Comprehensive Technical Guide to Somatostatin Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the somatostatin (B550006) receptor (SSTR) binding affinity of pasireotide (B1678482) diaspartate, a multi-receptor targeted somatostatin analog. Pasireotide's unique binding profile, characterized by high affinity for four of the five SSTR subtypes, distinguishes it from first-generation somatostatin analogs and underpins its clinical efficacy in various neuroendocrine disorders, including Cushing's disease and acromegaly.[1][2] This document details pasireotide's quantitative binding affinities, the experimental methodologies for their determination, and the associated intracellular signaling pathways.
Quantitative Comparison of Receptor Binding Affinity
Pasireotide demonstrates a broad binding profile with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5, and notably, the highest affinity for SSTR5 among comparable analogs.[3][4] Its affinity for SSTR4 is negligible.[3] The binding affinity is typically quantified by the half-maximal inhibitory concentration (IC50), with a lower IC50 value indicating a higher binding affinity.[2] The following tables summarize the in vitro receptor binding affinities of pasireotide in comparison to endogenous somatostatin-14 and other synthetic somatostatin analogs like octreotide (B344500) and lanreotide.
Table 1: Comparative Binding Affinities (IC50, nM) of Pasireotide, Somatostatin-14, and Octreotide for Human Somatostatin Receptor Subtypes. [4]
| Ligand | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) |
| Pasireotide | 9.3 | 1.0 | 1.5 | >100 | 0.16 |
| Somatostatin-14 | 2.5 | 0.7 | 1.4 | 1.3 | 0.2 |
| Octreotide | >1000 | 0.8 | 23 | >1000 | 6.3 |
Table 2: Binding Affinities (IC50, nM) of Pasireotide, Octreotide, and Lanreotide for Human Somatostatin Receptor Subtypes. [3]
| Somatostatin Analog | SSTR1 (IC50 nM) | SSTR2 (IC50 nM) | SSTR3 (IC50 nM) | SSTR4 (IC50 nM) | SSTR5 (IC50 nM) |
| Pasireotide | 9.3 | 1.0 | 1.5 | >1000 | 0.16 |
| Octreotide | >1000 | 0.8 | 25 | >1000 | 6.3 |
| Lanreotide | >1000 | 1.3 | 33 | >1000 | 9.5 |
Table 3: Pasireotide Binding Affinity Expressed as pKi. [5]
| Receptor Subtype | pKi |
| sst1 | 8.2 |
| sst2 | 9.0 |
| sst3 | 9.1 |
| sst4 | <7.0 |
| sst5 | 9.9 |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Experimental Protocols: Radioligand Binding Assay
The determination of pasireotide's binding affinity for somatostatin receptors is primarily achieved through in vitro competitive radioligand binding assays.[2][6] This method measures the ability of unlabeled pasireotide to displace a radiolabeled ligand from the receptor.[4]
Objective
To determine the binding affinity (IC50) of pasireotide for each human somatostatin receptor subtype (SSTR1-5) through the competitive displacement of a radiolabeled ligand.[6]
Materials
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293 or CHO-K1 cells) stably expressing individual human SSTR subtypes.[2][4][7]
-
Radioligand: A high-affinity, subtype-selective radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14 or ¹²⁵I-[Leu⁸, D-Trp²², Tyr²⁵]-SRIF-28).[6][7]
-
Test Compound: Pasireotide diaspartate.
-
Non-specific Binding Control: A high concentration of unlabeled somatostatin.[7]
-
Assay Buffer: Typically a buffered saline solution (e.g., 50 mM HEPES, pH 7.4) containing protease inhibitors and bovine serum albumin (BSA).[6]
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[6]
-
Scintillation Counter: For measuring radioactivity.[6]
Methodology
-
Membrane Preparation:
-
Culture cells stably transfected with a specific human SSTR subtype to confluency.[7]
-
Harvest the cells and homogenize them in an ice-cold membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).[7]
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.[7]
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.[7]
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.[7]
-
-
Competitive Binding Assay:
-
The assay is typically performed in 96-well plates.[6]
-
To each well, add the cell membrane preparation, a fixed concentration of the radioligand (typically near its dissociation constant, Kd), and varying concentrations of unlabeled pasireotide.[2][4]
-
For total binding, a buffer is added instead of the competitor.
-
For non-specific binding, a high concentration of unlabeled somatostatin is added.[7]
-
Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[3][7]
-
-
Separation and Quantification:
-
Following incubation, the bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.[3]
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[4]
-
The radioactivity retained on the filters, which corresponds to the bound radioligand, is measured using a gamma or scintillation counter.[4]
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the log concentration of pasireotide.[4]
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value.[6]
-
The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand.[4]
-
Visualizations
Experimental Workflow
References
- 1. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pasireotide L-aspartate salt | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Core Signaling Pathway of Pasireotide in Pituitary Adenoma Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular signaling pathway of Pasireotide in pituitary adenoma cells. Pasireotide, a multi-receptor targeted somatostatin (B550006) analog, has emerged as a crucial therapeutic agent in the management of pituitary tumors, particularly in Cushing's disease and acromegaly. Its unique mechanism of action, centered on its high affinity for somatostatin receptor subtype 5 (SSTR5), offers a distinct advantage in targeting pituitary adenomas that are often resistant to other therapies. This document details the core signaling cascade, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of the molecular interactions and experimental workflows.
Introduction to Pasireotide's Mechanism of Action
Pasireotide is a synthetic cyclohexapeptide that mimics the natural inhibitory effects of somatostatin.[1] Its primary therapeutic action in pituitary adenomas is the suppression of excessive hormone secretion—adrenocorticotropic hormone (ACTH) from corticotroph adenomas in Cushing's disease, and growth hormone (GH) from somatotroph adenomas in acromaly.[2][3] Unlike first-generation somatostatin analogs such as octreotide, which primarily target SSTR2, Pasireotide exhibits a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and most notably, SSTR5.[1][2] This is particularly significant as corticotroph adenomas, the cause of Cushing's disease, predominantly express SSTR5.[1]
Upon binding to these G-protein coupled receptors (GPCRs) on the surface of pituitary adenoma cells, Pasireotide initiates a cascade of intracellular events that culminate in the inhibition of hormone synthesis and secretion, as well as the suppression of tumor cell proliferation and induction of apoptosis.[4]
Quantitative Data Summary
The following tables summarize the quantitative data regarding Pasireotide's binding affinities and its effects on pituitary adenoma cells from various in vitro and in vivo studies.
Table 1: Comparative Binding Affinities (IC50, nM) of Pasireotide and Octreotide for Human Somatostatin Receptor Subtypes
| Receptor Subtype | Pasireotide (IC50, nM) | Octreotide (IC50, nM) |
| SSTR1 | 9.3 | >1000 |
| SSTR2 | 1.0 | 0.8 |
| SSTR3 | 1.5 | 23 |
| SSTR4 | >1000 | >1000 |
| SSTR5 | 0.16 | 6.3 |
Data compiled from in vitro binding assays using cloned human somatostatin receptors.
Table 2: In Vitro Effects of Pasireotide on Pituitary Adenoma Cell Lines
| Cell Line | Pituitary Adenoma Type | Pasireotide Concentration | Incubation Time | Effect | Quantitative Measurement |
| AtT-20/D16v-F2 | Corticotroph Adenoma | 10 nM | 48 hours | Inhibition of Cell Viability | ~20% reduction[1] |
| AtT-20/D16v-F2 | Corticotroph Adenoma | 10 nM | 48 hours | Inhibition of ACTH Secretion | ~16% reduction[1] |
| Primary Human GH-Secreting Pituitary Adenoma Cells | Somatotroph Adenoma | 10 nM | 72 hours | Inhibition of GH Secretion | Average of -37.1%[5] |
Table 3: Clinical Efficacy of Pasireotide in Patients with Cushing's Disease (Phase 3 Study)
| Pasireotide Dose | Mean UFC Reduction at Month 6 | Patients with Tumor Volume Reduction ≥25% at Month 6 |
| 600 µg BID | 47.9% | 16% |
| 900 µg BID | 67.5% | 57% |
BID: twice daily; UFC: Urinary Free Cortisol. Data from a Phase 3 clinical trial.[6]
Core Signaling Pathway of Pasireotide
The binding of Pasireotide to SSTRs, predominantly SSTR5 in corticotroph adenomas, triggers a signaling cascade mediated by inhibitory G-proteins (Gi). This leads to a series of downstream effects that collectively inhibit hormone production and tumor growth.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the Pasireotide signaling pathway.
Radioligand Binding Assay
This assay determines the binding affinity of Pasireotide to different SSTR subtypes.
-
Objective: To quantify the inhibitory concentration (IC50) of Pasireotide for the binding of a radiolabeled ligand to specific SSTR subtypes.
-
Materials:
-
Cell membranes from CHO-K1 or HEK293 cells stably expressing a single human SSTR subtype.
-
Radioligand (e.g., ¹²⁵I-[Tyr¹¹]-SST-14).
-
Unlabeled Pasireotide.
-
Binding buffer (50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of unlabeled Pasireotide in binding buffer.
-
Incubate at 25°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of Pasireotide to determine the IC50 value.
-
cAMP Measurement Assay
This assay quantifies the effect of Pasireotide on intracellular cyclic AMP (cAMP) levels.
-
Objective: To measure the dose-dependent inhibition of adenylyl cyclase activity by Pasireotide.
-
Materials:
-
Pituitary adenoma cell line (e.g., AtT-20).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Pasireotide.
-
cAMP assay kit (e.g., ELISA-based).
-
Cell lysis buffer.
-
-
Protocol:
-
Plate pituitary adenoma cells and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of Pasireotide.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of Pasireotide to determine the dose-response curve and the IC50 for cAMP inhibition.
-
Western Blotting for MAPK Signaling
This technique assesses the effect of Pasireotide on the phosphorylation state of key proteins in the MAPK pathway, such as ERK.
-
Objective: To determine if Pasireotide treatment alters the phosphorylation (activation) of ERK.
-
Materials:
-
Pituitary adenoma cell line (e.g., AtT-20).
-
Pasireotide.
-
Lysis buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes.
-
Primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Protocol:
-
Treat pituitary adenoma cells with Pasireotide for various time points.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibody against p-ERK.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK to normalize the data.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of Pasireotide on the viability of pituitary tumor cells.
-
Objective: To determine the effect of Pasireotide on the metabolic activity of pituitary adenoma cells as an indicator of cell viability.
-
Materials:
-
AtT-20 cells (or other suitable pituitary tumor cell line).
-
Complete growth medium.
-
Pasireotide.
-
96-well plates.
-
MTT solution (5 mg/mL in sterile PBS).
-
MTT solvent (e.g., DMSO).
-
Microplate reader.
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of Pasireotide for a specified duration (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with MTT solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
-
Apoptosis Assay (Caspase-3 Activity Assay)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Objective: To quantify the induction of apoptosis by Pasireotide through the measurement of caspase-3 activity.
-
Materials:
-
AtT-20 cells.
-
Pasireotide.
-
Caspase-3 colorimetric or fluorometric assay kit.
-
Cell lysis buffer provided with the kit.
-
Microplate reader.
-
-
Protocol:
-
Treat AtT-20 cells with Pasireotide for the desired time.
-
Lyse the cells according to the kit's protocol.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay) to the cell lysates.
-
Incubate to allow for substrate cleavage.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Cell Cycle Analysis
This method analyzes the distribution of cells in different phases of the cell cycle.
-
Objective: To determine if Pasireotide induces cell cycle arrest in pituitary adenoma cells.
-
Materials:
-
AtT-20 cells.
-
Pasireotide.
-
Cold 70% ethanol (B145695).
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
-
-
Protocol:
-
Treat cells with Pasireotide for a specified duration.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate on ice for at least 30 minutes.
-
Wash the cells and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[9]
-
Quantitative PCR (qPCR) for POMC Gene Expression
This technique measures the effect of Pasireotide on the expression of the pro-opiomelanocortin (POMC) gene, the precursor to ACTH.
-
Objective: To quantify the change in POMC mRNA levels in response to Pasireotide treatment.
-
Materials:
-
AtT-20 cells.
-
Pasireotide.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
qPCR instrument.
-
Primers for mouse POMC and a housekeeping gene (e.g., β-actin).
-
Mouse POMC Forward Primer: CCATAGATGTGTGGAGCTGGTG
-
Mouse POMC Reverse Primer: TTTTCAGTCAGGGGCTGTTC
-
-
-
Protocol:
-
Treat AtT-20 cells with Pasireotide.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers for POMC and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in POMC gene expression.
-
Conclusion
Pasireotide's unique multi-receptor binding profile, particularly its high affinity for SSTR5, provides a targeted and effective mechanism for the treatment of pituitary adenomas. Its signaling pathway, initiated by the activation of inhibitory G-proteins, leads to a cascade of events that effectively reduce hormone hypersecretion and inhibit tumor cell growth. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of Pasireotide's mechanism of action and the development of novel therapeutic strategies for pituitary disorders.
References
- 1. Protein kinase C delta mediates Pasireotide effects in an ACTH-secreting pituitary tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Head-to-Head Comparison Between Octreotide and Pasireotide in GH-Secreting Pituitary Adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pasireotide treatment significantly reduces tumor volume in patients with Cushing's disease: results from a Phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacious Primary Pasireotide Therapy in a Case of a Large Invasive Adrenocorticotropin-secreting Pituitary Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Synthesis of Pasireotide Diaspartate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pasireotide (B1678482) diaspartate, a multi-receptor targeted somatostatin (B550006) analog, represents a significant advancement in the medical management of Cushing's disease and acromegaly. Its unique molecular structure and broad binding affinity profile, particularly its high affinity for somatostatin receptor subtype 5 (SSTR5), confer a distinct mechanism of action compared to first-generation somatostatin analogs. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical efficacy of Pasireotide Diaspartate, intended for professionals in the field of drug development and endocrine research.
Discovery and Rationale
The development of Pasireotide was driven by the need for a more effective somatostatin analog capable of targeting a broader range of somatostatin receptors. First-generation analogs, such as octreotide (B344500) and lanreotide, primarily target SSTR2, which is not always sufficiently expressed in all neuroendocrine tumors, including the corticotroph adenomas responsible for Cushing's disease.[1][2] These corticotroph tumors often overexpress SSTR5.[3][4] This understanding led to a rational drug design approach to create a novel cyclohexapeptide with high affinity for multiple SSTRs, especially SSTR5.[5] Pasireotide (formerly known as SOM230) emerged from these efforts as a promising candidate with a unique and potent binding profile.[5][6]
Mechanism of Action
Pasireotide is a synthetic cyclohexapeptide that functions as a somatostatin analog.[7] It exerts its pharmacological effects by binding with high affinity to four of the five known human somatostatin receptor subtypes: SSTR1, SSTR2, SSTR3, and SSTR5.[2][3][8] Notably, it has a particularly high affinity for SSTR5, which is a key differentiator from other somatostatin analogs.[1][9]
Upon binding to these G-protein coupled receptors, Pasireotide activates downstream signaling cascades that lead to the inhibition of hormone secretion.[1][10] The primary mechanism involves the inhibition of adenylyl cyclase, which results in decreased intracellular cyclic AMP (cAMP) levels.[10] This reduction in cAMP modulates the activity of various cellular processes, including hormone synthesis and release.[10] In the context of Cushing's disease, Pasireotide's binding to SSTRs on pituitary corticotroph adenoma cells inhibits the secretion of adrenocorticotropic hormone (ACTH).[6][8] This, in turn, leads to a reduction in cortisol production by the adrenal glands.[11][12] In acromegaly, Pasireotide's action on SSTR2 and SSTR5 on somatotroph pituitary adenomas inhibits the hypersecretion of growth hormone (GH) and subsequently insulin-like growth factor 1 (IGF-1).[11][12]
Quantitative Data
Somatostatin Receptor Binding Affinity
The binding affinity of Pasireotide for the five human somatostatin receptor subtypes is a critical determinant of its biological activity. The following table summarizes the in vitro binding affinities (IC50, nmol/L) of Pasireotide compared to the endogenous ligand somatostatin-14 and the first-generation analog octreotide.
| Ligand | SSTR1 (IC50, nmol/L) | SSTR2 (IC50, nmol/L) | SSTR3 (IC50, nmol/L) | SSTR4 (IC50, nmol/L) | SSTR5 (IC50, nmol/L) |
| Pasireotide | 9.3 | 1.0 | 1.5 | >100 | 0.16 |
| Somatostatin-14 | 2.5 | 0.7 | 1.4 | 1.3 | 0.2 |
| Octreotide | >1000 | 0.8 | 23 | >1000 | 6.3 |
| Data compiled from multiple sources.[3][8] |
Clinical Efficacy in Cushing's Disease
Clinical trials have demonstrated the efficacy of Pasireotide in reducing urinary free cortisol (UFC) levels and improving clinical signs in patients with Cushing's disease.
| Study Endpoint (at 6 months) | Pasireotide 0.6 mg twice daily | Pasireotide 0.9 mg twice daily |
| Normalization of mean UFC levels | 14.6% of patients | 26.3% of patients |
| Median reduction in mean UFC from baseline | 47.9% | 62.4% |
| Data from a Phase III clinical trial.[11] |
Long-term follow-up of a subset of patients treated for 5 years showed sustained reductions in median UFC levels and improvements in clinical signs such as blood pressure and weight.[13]
Clinical Efficacy in Acromegaly
Pasireotide has also shown efficacy in the treatment of acromegaly, a condition characterized by excessive growth hormone production.
| Study Endpoint (at 12 months) | Pasireotide LAR 40 mg | Pasireotide LAR 60 mg | Octreotide LAR 30 mg |
| Biochemical Control (GH <2.5 µg/L and normal IGF-1) | 31.3% of patients | 35.8% of patients | 19.2% of patients |
| Tumor Volume Reduction (≥25%) | 18% of patients | 11% of patients | 1.5% of patients |
| Data from a Phase III clinical trial (PAOLA study).[14][15] |
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol outlines a generalized method for determining the binding affinity of Pasireotide to somatostatin receptors.[1][8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of Pasireotide for each of the five human somatostatin receptor subtypes through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO-K1 or HEK293) stably expressing a single human somatostatin receptor subtype.[8][16]
-
Radioligand: A high-affinity, subtype-selective radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14).[1]
-
Test Compound: Pasireotide.
-
Non-specific Binding Control: A high concentration of unlabeled somatostatin.
-
Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.[16]
-
Filtration Apparatus: A cell harvester and glass fiber filters.[8][16]
-
Scintillation Counter. [16]
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the target SSTR subtype to confluence.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.[16]
-
Determine the protein concentration of the membrane preparation.[17]
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of unlabeled Pasireotide to the wells.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate to allow the binding to reach equilibrium.[16]
-
-
Separation and Quantification:
-
Data Analysis:
Downstream Signaling Pathway Analysis (cAMP Assay)
This protocol describes a method to assess the functional activity of Pasireotide by measuring its effect on intracellular cAMP levels.
Objective: To quantify the inhibition of adenylyl cyclase activity by Pasireotide in cells expressing somatostatin receptors.
Materials:
-
Cells stably expressing a specific SSTR subtype.
-
Pasireotide.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., ELISA-based).
Methodology:
-
Cell Culture and Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of Pasireotide.
-
Stimulate the cells with forskolin to induce cAMP production.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP concentration in the cell lysates using the provided assay.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the Pasireotide concentration.
-
Determine the IC50 value for the inhibition of cAMP production.
-
Synthesis of Pasireotide
The synthesis of Pasireotide, a cyclic hexapeptide, can be achieved through both solid-phase and liquid-phase peptide synthesis strategies.[18] A common approach involves the synthesis of linear peptide fragments followed by cyclization.
Liquid-Phase Synthesis Strategy
A convergent liquid-phase synthesis has been developed, which offers advantages in scalability and purification of intermediates.[18] One such strategy involves a 3 + 2 + 1 condensation approach.[18]
Retrosynthetic Analysis: The cyclic hexapeptide structure of Pasireotide is disconnected to a linear precursor, which is then broken down into smaller, more manageable peptide fragments. The final cyclization is often performed at a less sterically hindered peptide bond, such as between Proline and Phenylalanine.[18]
Key Steps:
-
Fragment Synthesis: Synthesize protected di- and tri-peptide fragments using standard peptide coupling reagents (e.g., TBTU, HATU) and protecting groups (e.g., Fmoc, Boc).[18]
-
Fragment Coupling: Sequentially couple the synthesized fragments in solution to construct the full-length linear hexapeptide precursor.
-
Deprotection: Remove the terminal protecting groups from the linear peptide to prepare for cyclization.
-
Cyclization: Perform an intramolecular cyclization reaction under high dilution conditions using a suitable coupling agent to form the 18-membered cyclic peptide.
-
Final Deprotection and Purification: Remove all remaining side-chain protecting groups and purify the crude Pasireotide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Formation of this compound
The final drug substance, this compound, is formed by treating the purified Pasireotide free base with aspartic acid. The formulation for injection includes excipients such as mannitol, tartaric acid, and sodium hydroxide (B78521) to ensure isotonicity and stability at a pH of 4.2.[3]
Visualizations
Signaling Pathway of Pasireotide
Caption: Pasireotide binds to SSTRs, activating inhibitory G-proteins and reducing cAMP levels.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay to determine binding affinity.
Liquid-Phase Synthesis of Pasireotide
Caption: A convergent liquid-phase synthesis strategy for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. tga.gov.au [tga.gov.au]
- 4. Clinical use of pasireotide for Cushing’s disease in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. drugs.com [drugs.com]
- 10. Long-term treatment of Cushing’s disease with pasireotide: 5-year results from an open-label extension study of a Phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Real-world evidence of effectiveness and safety of pasireotide in the treatment of acromegaly: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. A Practical and Total Synthesis of Pasireotide: Synthesis of Cyclic Hexapeptide via a Three-Component Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US20210317161A1 - A process for the preparation of pasireotide - Google Patents [patents.google.com]
- 17. WO2016097962A1 - A process for the preparation of pasireotide - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Pasireotide Diaspartate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of pasireotide (B1678482) diaspartate, a synthetic somatostatin (B550006) analog. It is intended to serve as a technical resource, incorporating detailed data, experimental methodologies, and visual representations of key processes.
Pharmacokinetics
Pasireotide diaspartate, commercially known as Signifor®, is administered as a subcutaneous injection for the treatment of Cushing's disease and acromegaly.[1][2] Its pharmacokinetic profile has been characterized in healthy volunteers and patient populations.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Following subcutaneous injection, pasireotide is rapidly absorbed, with peak plasma concentrations (Tmax) reached within 0.25 to 0.5 hours in healthy volunteers.[3] Both the maximum concentration (Cmax) and the area under the curve (AUC) are approximately dose-proportional after single and multiple doses.[4]
-
Distribution: Pasireotide is widely distributed in the body, exhibiting a large apparent volume of distribution (Vz/F > 100 L).[3] It is primarily located in the plasma, and plasma protein binding is moderate at approximately 88%.[3][5]
-
Metabolism: Pasireotide is a peptide and is not expected to be metabolized by cytochrome P450 enzymes.[1]
-
Excretion: The primary route of elimination for pasireotide is through the feces. In a human ADME study, approximately 48.3% of the radioactive dose was recovered in feces and 7.63% in urine over the first 10 days.[3] Renal impairment is not expected to significantly affect the pharmacokinetics of pasireotide as it is minimally eliminated in the urine.[6]
Pharmacokinetic Parameters
The pharmacokinetic properties of pasireotide show differences between healthy volunteers and patients with Cushing's disease. A population PK analysis revealed that the apparent clearance (CL/F) in Cushing's disease patients was approximately 59% of that in healthy volunteers of the same age and body size.[7]
| Parameter | Healthy Volunteers | Cushing's Disease Patients | Citation(s) |
| Tmax (Time to Peak Concentration) | 0.25–0.5 hours | Not specified | [3] |
| Apparent Clearance (CL/F) | ~7.6 L/h (Typical HV: 29 years, 61 kg LBW: 7.96 L/h) | ~3.8 L/h (Typical CDP: 40 years, 49 kg LBW: 3.72 L/h) | [3][7] |
| Apparent Volume of Distribution (Vz/F) | >100 L | Not specified | [3] |
| Plasma Protein Binding | 88% | 88% | [3][5] |
| Effective Half-life | ~12 hours | ~12 hours | [8] |
Special Populations
Hepatic Impairment: Pasireotide exposure is increased in individuals with hepatic impairment. Compared to subjects with normal hepatic function, the AUCinf was increased by 56% in those with moderate hepatic impairment (Child-Pugh B) and 42% in those with severe hepatic impairment (Child-Pugh C).[4][9] Therefore, dose adjustments are recommended for patients with moderate hepatic impairment, and use should be avoided in patients with severe hepatic impairment.[4]
Pharmacodynamics
Pasireotide is a synthetic polypeptide that mimics the pharmacological activity of the natural hormone somatostatin.[6] Its therapeutic effects are mediated through its interaction with somatostatin receptors (SSTRs).
Mechanism of Action
Pasireotide exerts its effects by binding with high affinity to multiple somatostatin receptor subtypes.[1] There are five known human SSTR subtypes (hsst1-5), which are G-protein coupled receptors expressed in various tissues.[4] Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] This signaling cascade suppresses the secretion of various hormones and can inhibit cell proliferation.[10][11]
Unlike first-generation somatostatin analogs such as octreotide (B344500) and lanreotide (B11836) which primarily target SSTR2, pasireotide has a broader binding profile.[3][5] It binds with high affinity to SSTR1, SSTR2, SSTR3, and has a particularly high affinity for SSTR5.[1][11] This is clinically significant because the pituitary adenomas that cause Cushing's disease frequently overexpress SSTR5.[6] In acromegaly, the binding to both SSTR2 and SSTR5 is relevant for inhibiting the secretion of Growth Hormone (GH).[6]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. eocco.com [eocco.com]
- 3. tga.gov.au [tga.gov.au]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Population Pharmacokinetics of Subcutaneous Pasireotide in Healthy Volunteers and Cushing's Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. benchchem.com [benchchem.com]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
In Vitro Characterization of Pasireotide Diaspartate Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Pasireotide Diaspartate, a multi-receptor targeted somatostatin (B550006) analog. Pasireotide's unique pharmacological profile, characterized by high binding affinity for multiple somatostatin receptor subtypes (SSTRs), underpins its clinical efficacy in treating various endocrine disorders. This document details the methodologies for key in vitro assays, presents quantitative data on its bioactivity, and visualizes the associated signaling pathways to support further research and development.
Quantitative Bioactivity Data
The in vitro activity of this compound has been extensively evaluated through receptor binding and functional assays. The following tables summarize the key quantitative data, providing a comparative view of its potency across different somatostatin receptor subtypes.
Table 1: Somatostatin Receptor Binding Affinity of this compound
This table presents the binding affinities of Pasireotide, its natural ligand somatostatin-14, and the first-generation analog octreotide (B344500) for the five human somatostatin receptor subtypes. The data are expressed as IC50 values (nM), where a lower value indicates a higher binding affinity.
| Ligand | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) |
| Pasireotide | 9.3 ± 0.1 | 1.0 ± 0.1 | 1.5 ± 0.3 | > 100 | 0.16 ± 0.01 |
| Somatostatin-14 | 0.93 ± 0.12 | 0.15 ± 0.02 | 0.56 ± 0.17 | 1.5 ± 0.4 | 0.29 ± 0.04 |
| Octreotide | >1000 | 0.8 | 23 | >1000 | 6.3 |
Data compiled from publicly available regulatory documents and scientific literature.[1][2][3][4][5]
Table 2: Functional Inhibitory Potency of Pasireotide in cAMP Assays
This table summarizes the functional potency of Pasireotide in inhibiting forskolin-stimulated cyclic AMP (cAMP) production in cells expressing specific human somatostatin receptor subtypes. The data are presented as EC50 values (nM), representing the concentration of Pasireotide that elicits a half-maximal response.
| Cell Line | Receptor Subtype | Pasireotide EC50 (nM) |
| CHO-K1 | hSSTR2 | 0.37 |
| CHO-K1 | hSSTR3 | 0.94 |
| CHO-K1 | hSSTR5 | 0.18 |
Data sourced from scientific literature.[6]
Signaling Pathways and Experimental Workflows
Pasireotide-Mediated Signaling Pathway
Pasireotide exerts its effects by binding to SSTRs, which are G-protein coupled receptors (GPCRs).[7][8] This binding primarily activates inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[1] This reduction in cAMP modulates the activity of Protein Kinase A (PKA) and other downstream effectors, ultimately resulting in the inhibition of hormone secretion and cell proliferation.[1] Additionally, Pasireotide binding can influence other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[1]
Experimental Workflow: Radioligand Binding Assay
Competitive radioligand binding assays are employed to determine the binding affinity of Pasireotide for different SSTR subtypes. This workflow illustrates the key steps involved in such an assay.
Experimental Workflow: cAMP Functional Assay
Functional assays measuring the inhibition of cAMP production are crucial for assessing the biological activity of Pasireotide. The following diagram outlines a typical workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) based cAMP assay.
Detailed Experimental Protocols
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (IC50 and Ki) of this compound for human somatostatin receptor subtypes (SSTR1-5).
Materials:
-
Cell Lines: CHO-K1 or HEK293 cells stably expressing a single human SSTR subtype.
-
Radioligand: Typically ¹²⁵I-[Leu⁸, D-Trp²²]-Somatostatin-28 or a subtype-selective radioligand.
-
Unlabeled Ligands: this compound, Somatostatin-14 (for non-specific binding).
-
Buffers:
-
Binding Buffer: 50 mM HEPES, 5 mM MgCl₂, 1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Equipment: 96-well filter plates, vacuum manifold, scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture cells to confluency and harvest.
-
Homogenize cells in ice-cold lysis buffer and centrifuge to pellet cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard protein assay (e.g., BCA).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add cell membrane preparation, radioligand, and binding buffer.
-
Non-specific Binding: Add cell membrane preparation, radioligand, and a high concentration of unlabeled somatostatin-14.
-
Competitive Binding: Add cell membrane preparation, radioligand, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Quantification:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of Pasireotide concentration.
-
Determine the IC50 value from the resulting competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay (HTRF)
Objective: To determine the functional potency (EC50) of this compound in inhibiting adenylyl cyclase activity.
Materials:
-
Cell Lines: CHO-K1 or HEK293 cells stably expressing a Gi-coupled SSTR subtype.
-
Reagents: this compound, Forskolin, HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
Buffers: Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4), Lysis buffer.
-
Equipment: 384-well white microplates, HTRF-compatible plate reader.
Protocol:
-
Cell Seeding: Seed cells into a 384-well plate at a density of 2,000-5,000 cells per well and incubate overnight.[6]
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Stimulation: Add a fixed concentration of Forskolin (e.g., 1 µM) to all wells (except for the basal control) to stimulate cAMP production. Incubate for 30 minutes at room temperature.[6]
-
Cell Lysis and Detection:
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) mixed in lysis buffer to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Plate Reading: Measure the fluorescence at 665 nm (acceptor) and 620 nm (donor) using an HTRF-compatible plate reader.
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Generate a cAMP standard curve to convert HTRF ratios to cAMP concentrations.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of Pasireotide concentration.
-
Determine the EC50 value using a four-parameter logistic fit.
-
ERK1/2 Phosphorylation Assay (Western Blot)
Objective: To assess the effect of this compound on the phosphorylation of ERK1/2 in a relevant cell line.
Materials:
-
Cell Line: AtT-20 mouse pituitary tumor cells (endogenously expressing SSTRs) or other suitable cell lines.
-
Reagents: this compound, serum-free medium, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: Primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2; HRP-conjugated secondary antibody.
-
Equipment: SDS-PAGE gels, electrophoresis and blotting apparatus, chemiluminescence detection system.
Protocol:
-
Cell Culture and Serum Starvation:
-
Culture AtT-20 cells to 70-80% confluency.
-
Serum-starve the cells for 4-12 hours in serum-free medium to reduce basal ERK1/2 phosphorylation.[9]
-
-
Pasireotide Treatment: Treat the serum-starved cells with various concentrations of this compound for different time points (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in lysis buffer on ice.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant. Determine protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the phospho-ERK1/2 antibodies.
-
Re-probe the same membrane with an antibody against total ERK1/2 to serve as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Compare the levels of ERK1/2 phosphorylation in Pasireotide-treated samples to the untreated control.
-
References
- 1. Signal transduction at GPCRs: Allosteric activation of the ERK MAPK by β-arrestin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology | Springer Nature Experiments [experiments.springernature.com]
- 3. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Somatostatin Analogue Pasireotide Diaspartate: A Deep Dive into its Inhibitory Effect on ACTH Secretion from Corticotroph Tumors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cushing's disease, a debilitating endocrine disorder, is primarily caused by adrenocorticotropic hormone (ACTH)-secreting pituitary adenomas, known as corticotroph tumors. Pasireotide (B1678482) diaspartate, a multi-receptor targeted somatostatin (B550006) analogue, has emerged as a significant therapeutic agent in the management of this condition. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the inhibitory effect of pasireotide on ACTH secretion from corticotroph tumors. It delves into the specific signaling pathways activated by pasireotide, presents quantitative data from key preclinical and clinical studies, and offers detailed experimental protocols for researchers investigating this compound. The information is intended to serve as a valuable resource for scientists and drug development professionals in the field of endocrinology and oncology.
Introduction
Cushing's disease is characterized by the excessive production of ACTH by a corticotroph pituitary tumor, leading to chronic hypercortisolism and a cascade of severe comorbidities.[1] While surgery is the first-line treatment, medical therapies are crucial for patients with persistent or recurrent disease, or for those who are not surgical candidates.[2] Pasireotide is the first pituitary-directed agent approved for Cushing's disease, offering a targeted therapeutic approach.
Unlike first-generation somatostatin analogues that primarily target the somatostatin receptor subtype 2 (SSTR2), pasireotide exhibits a broad binding profile with high affinity for four of the five somatostatin receptor subtypes, most notably SSTR5.[3][4] Corticotroph adenoma cells strongly overexpress SSTR5, making this receptor an ideal therapeutic target.[5] This guide will explore the intricate mechanisms through which pasireotide leverages this unique receptor affinity to control ACTH secretion and tumor growth.
Mechanism of Action and Signaling Pathways
Pasireotide's therapeutic effect is rooted in its ability to mimic the natural inhibitory actions of somatostatin.[3] Upon binding to somatostatin receptors, particularly SSTR5 on corticotroph tumor cells, pasireotide initiates a cascade of intracellular events that culminate in the suppression of ACTH synthesis and secretion.[1][6]
The primary signaling pathway involves the activation of inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase.[7] This, in turn, reduces intracellular levels of cyclic AMP (cAMP), a key second messenger in hormone production.[6][7] The decrease in cAMP levels leads to the downregulation of pro-opiomelanocortin (POMC) gene expression, the precursor protein for ACTH.[8][9]
Recent studies have also elucidated the role of protein kinase C delta (PRKCD) in mediating the effects of pasireotide.[3] Pasireotide treatment has been shown to reduce the expression of miR-26a, a negative regulator of PRKCD, thereby increasing PRKCD activity.[3] The silencing of PRKCD diminishes the sensitivity of corticotroph tumor cells to pasireotide, suggesting that PRKCD is a crucial component of its signaling cascade.[3]
Furthermore, pasireotide's antiproliferative effects are mediated through the induction of cell cycle arrest and apoptosis, contributing to a reduction in tumor size.[6][7]
Signaling Pathway Diagram
Caption: Pasireotide signaling pathway in corticotroph tumor cells.
Quantitative Data on Pasireotide's Efficacy
The efficacy of pasireotide in reducing ACTH secretion and inhibiting tumor growth has been demonstrated in both preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Efficacy of Pasireotide on AtT-20 Mouse Corticotroph Tumor Cells
| Parameter | Concentration | Result | Reference |
| ACTH Secretion | 10 nM | ~16% reduction | [3] |
| Cell Viability | 10 nM | ~20% reduction | [3] |
| POMC Expression | 10 nM | ~30% reduction | [3] |
Table 2: Clinical Efficacy of Pasireotide in Patients with Cushing's Disease (Phase III Study - NCT00434148)
| Parameter | Dose | Timepoint | Result | Reference |
| Tumor Volume Reduction | 600 µg BID | Month 6 | 44% of patients | [4][8] |
| 900 µg BID | Month 6 | 75% of patients | [4][8] | |
| 600 µg BID | Month 12 | 50% of patients | [4][8] | |
| 900 µg BID | Month 12 | 89% of patients | [4][8] | |
| Median Urinary Free Cortisol (UFC) Reduction | 600 µg & 900 µg BID | Month 2 | ~50% from baseline | [10] |
| Normalization of UFC | 600 µg BID | Month 6 | 15% of patients | [1] |
| 900 µg BID | Month 6 | 26% of patients | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of pasireotide on corticotroph tumor cells.
AtT-20 Cell Culture
The AtT-20 cell line, derived from a mouse pituitary corticotroph tumor, is a widely used in vitro model for studying ACTH secretion.[9]
-
Cell Line: AtT-20/D16v-F2 (ATCC® CRL-1795™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Cells are passaged every 2-3 days or when they reach 80-90% confluency. Adherent cells can be detached using a cell scraper or by vigorous shaking of the flask. The cell suspension is then centrifuged, and the cell pellet is resuspended in fresh medium for seeding new flasks.
Experimental Workflow for In Vitro Studies
Caption: A typical workflow for in vitro experiments.
ACTH Secretion Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying ACTH levels in cell culture supernatants.
-
Sample Collection: After treatment with pasireotide, collect the cell culture medium.
-
Sample Preparation: Centrifuge the collected supernatant at 1000 x g for 20 minutes at 2-8°C to remove any cells and debris.
-
ELISA Procedure:
-
Use a commercially available ACTH ELISA kit and follow the manufacturer's instructions.
-
Typically, this involves adding standards and samples to a microplate pre-coated with an anti-ACTH antibody.
-
A biotin-conjugated anti-ACTH antibody is then added, followed by streptavidin-HRP.
-
A substrate solution is added to produce a colorimetric reaction.
-
The reaction is stopped, and the absorbance is read on a microplate reader.
-
-
Data Analysis: Generate a standard curve using known concentrations of ACTH. The concentration of ACTH in the samples is then determined by interpolating from this standard curve.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Assay Protocol:
-
After the desired incubation period with pasireotide, add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).
-
Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate to ensure complete solubilization.
-
-
Data Analysis: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Logical Relationships and Predictive Biomarkers
The efficacy of pasireotide is intrinsically linked to the expression of SSTR5 on corticotroph tumors. This relationship forms the basis for its targeted therapeutic action.
Logical Relationship Diagram
Caption: Logical relationship of SSTR5 and pasireotide efficacy.
Recent research has also pointed towards the mutational status of the ubiquitin-specific protease 8 (USP8) gene as a potential predictive biomarker for pasireotide response. USP8 mutations have been correlated with higher levels of SSTR5 expression, suggesting that patients with these mutations may exhibit a better response to pasireotide treatment.[11]
Conclusion
Pasireotide diaspartate represents a significant advancement in the medical management of Cushing's disease. Its unique mechanism of action, centered on its high affinity for SSTR5 on corticotroph tumors, allows for targeted inhibition of ACTH secretion and tumor growth. The downstream signaling pathways involving the reduction of cAMP and the modulation of PRKCD provide a molecular basis for its therapeutic effects. The quantitative data from both in vitro and in vivo studies robustly support its efficacy. The experimental protocols outlined in this guide provide a framework for further research into the nuances of pasireotide's action and the identification of novel biomarkers to predict patient response. As our understanding of the molecular landscape of corticotroph tumors continues to evolve, pasireotide will likely remain a cornerstone of targeted therapy for Cushing's disease.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. Growth Suppression of Mouse Pituitary Corticotroph Tumor AtT20 Cells by Curcumin: A Model for Treating Cushing's Disease | PLOS One [journals.plos.org]
- 3. Protein kinase C delta mediates Pasireotide effects in an ACTH-secreting pituitary tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pasireotide treatment significantly reduces tumor volume in patients with Cushing's disease: results from a Phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of adrenocorticotropin secretion by somatostatin in pituitary cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Pasireotide treatment significantly reduces tumor volume in patients with Cushing’s disease: results from a Phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 10. cosmobiousa.com [cosmobiousa.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to the Molecular Targets of Pasireotide Diaspartate Beyond Somatostatin Receptors
Audience: Researchers, scientists, and drug development professionals.
Abstract
Pasireotide (B1678482) is a second-generation somatostatin (B550006) analog (SSA) approved for the treatment of Cushing's disease and acromegaly. Its therapeutic efficacy is rooted in its broad, high-affinity binding profile to multiple somatostatin receptor subtypes (SSTRs), particularly SSTR5. While its primary targets are SSTRs on pituitary adenoma cells, Pasireotide elicits significant systemic effects, most notably hyperglycemia. This technical guide elucidates the molecular interactions of Pasireotide that extend beyond its intended pituitary target. Current evidence suggests that Pasireotide's major systemic effects are not mediated by classical "off-target" binding to unrelated receptor families, but rather by its on-target engagement of SSTRs in peripheral tissues, primarily the pancreas and gastrointestinal tract. This document provides a detailed examination of these molecular pathways, supported by quantitative data, experimental protocols, and signaling pathway visualizations to offer a comprehensive resource for the scientific community.
Introduction: Redefining "Beyond SSTRs"
Pasireotide diaspartate (Signifor®) is a synthetic cyclohexapeptide designed to mimic endogenous somatostatin.[1] Unlike first-generation SSAs (octreotide, lanreotide) which preferentially bind to SSTR2, Pasireotide demonstrates high binding affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[2][3] This expanded binding profile is crucial for its enhanced efficacy in pituitary tumors that may have variable SSTR expression.[4][5]
However, this multi-receptor engagement is also responsible for its most significant and frequent adverse effect: hyperglycemia.[6] Extensive research into the mechanism of Pasireotide-induced hyperglycemia reveals that it is a direct consequence of the drug's intended SSTR-binding activity, but occurring in peripheral tissues responsible for glucose homeostasis.[7][8] Therefore, an exploration of Pasireotide's targets "beyond SSTRs" is more accurately a discussion of its on-target effects beyond the pituitary gland. This guide will focus on the molecular mechanisms within these peripheral "target" systems.
The Molecular Basis of Pasireotide-Induced Hyperglycemia
The primary driver of Pasireotide-associated hyperglycemia is a dual impairment of insulin (B600854) and incretin (B1656795) secretion, coupled with a minimal effect on glucagon (B607659) suppression.[9][10] This imbalance results from Pasireotide's high-affinity binding to SSTRs located on pancreatic islet cells and enteroendocrine cells.
Target System 1: Pancreatic β-Cells and Insulin Secretion
Pancreatic β-cells, responsible for insulin secretion, express both SSTR2 and SSTR5.[11][12] Pasireotide, with its potent affinity for SSTR5, strongly inhibits glucose-stimulated insulin secretion.[12][13] The binding activates the inhibitory G-protein (Gi), which in turn suppresses adenylyl cyclase activity, leading to reduced intracellular cyclic AMP (cAMP) levels and subsequent inhibition of the insulin secretion pathway.[14][15] Studies in INS-1E cells have shown that Pasireotide (10-50 nM) can reduce glucose-induced insulin secretion by 30-50%.[16]
Target System 2: Enteroendocrine Cells and Incretin Secretion
The incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are secreted by L-cells and K-cells in the gut, respectively. These hormones are crucial for potentiating glucose-dependent insulin release from the pancreas. Pasireotide significantly suppresses the secretion of both GLP-1 and GIP.[8][17][18] This action is also mediated through SSTR activation on enteroendocrine cells, blunting the physiological incretin effect that normally follows a meal and further contributing to poor glycemic control.[9][11]
Relative Effect on Pancreatic α-Cells and Glucagon
Glucagon secretion from pancreatic α-cells is primarily inhibited via SSTR2.[7][19] Pasireotide has a lower binding affinity for SSTR2 compared to first-generation SSAs like octreotide.[13] Consequently, it is a weaker inhibitor of glucagon secretion.[10][19] This minimal suppression of glucagon, a counter-regulatory hormone to insulin, in the face of strongly suppressed insulin and incretin levels, exacerbates the hyperglycemic state.[9]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding Pasireotide's binding affinity and its functional impact on hormonal secretion.
Table 1: Pasireotide Binding Affinity (IC50) for Human SSTR Subtypes
| Compound | SSTR1 (nmol/L) | SSTR2 (nmol/L) | SSTR3 (nmol/L) | SSTR4 (nmol/L) | SSTR5 (nmol/L) |
|---|---|---|---|---|---|
| Pasireotide | 9.3 ± 0.1 | 1.0 ± 0.1 | 1.5 ± 0.3 | > 100 | 0.16 ± 0.01 |
| Somatostatin-14 | 0.93 ± 0.12 | 0.15 ± 0.02 | 0.56 ± 0.17 | 1.5 ± 0.4 | 0.29 ± 0.04 |
(Data sourced from FDA Clinical Pharmacology and Biopharmaceutics Review)[20]
Table 2: Functional Effects of Pasireotide on Glucose Homeostasis Hormones
| Parameter | Effect | Magnitude of Change | Key References |
|---|---|---|---|
| Insulin Secretion | Decrease | -61.9% to -77.5% (AUC) | [8] |
| GLP-1 Secretion | Decrease | -46.7% (AUC) | [8] |
| GIP Secretion | Decrease | -69.8% (AUC) | [8] |
| Glucagon Secretion | Mild Decrease | Less pronounced suppression compared to insulin | [8][10] |
(AUC: Area Under the Curve, data from studies in healthy volunteers)[8]
Visualizing the Molecular Pathways and Workflows
The following diagrams, generated using DOT language, illustrate the key signaling pathways and experimental logic.
References
- 1. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pasireotide in Acromegaly: An Overview of Current Mechanistic and Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pasireotide-a novel somatostatin receptor ligand after 20 years of use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hyperglycemia induced by pasireotide in patients with Cushing’s disease or acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Pasireotide-induced hyperglycemia in Cushing’s disease and Acromegaly: A clinical perspective and algorithms proposal [frontiersin.org]
- 10. An open-label dose-escalation study of once-daily and twice-daily pasireotide in healthy volunteers: safety, tolerability, and effects on glucose, insulin, and glucagon levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Management of pasireotide-induced hyperglycemia in patients with acromegaly: An experts’ consensus statement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. endocrine-abstracts.org [endocrine-abstracts.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Effect of pasireotide on glucose- and growth hormone-related biomarkers in patients with inadequately controlled acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 20. accessdata.fda.gov [accessdata.fda.gov]
Preclinical Efficacy of Pasireotide Diaspartate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical efficacy of Pasireotide (B1678482) Diaspartate, a multi-receptor targeted somatostatin (B550006) analog. The following sections detail its mechanism of action, summarize key quantitative data from in vitro and in vivo studies, and outline the experimental protocols used in these evaluations.
Mechanism of Action
Pasireotide (SOM230) is a cyclohexapeptide somatostatin analog with a broad binding profile.[1][2] Unlike first-generation somatostatin receptor ligands (SRLs) like octreotide (B344500), which primarily target somatostatin receptor subtype 2 (SSTR2), pasireotide exhibits high binding affinity for four of the five SSTR subtypes, with the highest affinity for SSTR5, followed by SSTR2, SSTR3, and SSTR1.[1][3][4] This broader receptor engagement underpins its distinct and, in some cases, superior preclinical and clinical activity.[5][6]
The activation of these receptors by pasireotide initiates a cascade of intracellular signaling events that lead to the inhibition of hormone hypersecretion and the control of tumor growth.[7] In corticotroph tumors, which often express high levels of SSTR5, pasireotide's high affinity for this receptor is crucial for its inhibitory effect on Adrenocorticotropic Hormone (ACTH) secretion.[3][8] In somatotroph tumors, its efficacy in reducing Growth Hormone (GH) secretion appears to be mediated predominantly through SSTR2.[3][9] The antiproliferative effects of pasireotide are mediated through the induction of cell cycle arrest and apoptosis.[5][10]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various preclinical studies on pasireotide, providing a comparative view of its efficacy.
Table 1: Somatostatin Receptor Binding Affinity (IC₅₀, nmol/L)
| Compound | hsst1 | hsst2 | hsst3 | hsst4 | hsst5 |
| Pasireotide | 9.3 ± 0.1 | 1.0 ± 0.1 | 1.5 ± 0.3 | > 100 | 0.16 ± 0.01 |
| Octreotide | 280 ± 80 | 0.38 ± 0.08 | 7.1 ± 1.4 | > 1000 | 6.3 ± 1.0 |
| Lanreotide | 180 ± 20 | 0.54 ± 0.08 | 14 ± 9 | 230 ± 40 | 17 ± 5 |
| Somatostatin-14 | 0.93 ± 0.12 | 0.15 ± 0.02 | 0.56 ± 0.17 | 1.5 ± 0.4 | 0.29 ± 0.04 |
| Data presented as mean ± SEM. Lower IC₅₀ values indicate higher binding affinity.[4] |
Table 2: In Vitro Efficacy on Hormone Secretion
| Cell Type/Model | Hormone | Treatment (10 nM) | Mean Inhibition (%) | Key Findings | Reference(s) |
| GH-Secreting Pituitary Adenoma Cultures (n=33) | GH | Octreotide | 36.8 ± 16.2 | Overall efficacy was superimposable between octreotide and pasireotide. | [11] |
| Pasireotide | 37.1 ± 15.7 | [11] | |||
| GH- and PRL-Cosecreting Adenoma Cultures (n=11) | PRL | Octreotide | 34.3 ± 22.2 | Pasireotide was significantly more effective in inhibiting PRL secretion. | [11] |
| Pasireotide | 52.4 ± 16.1 | [11] | |||
| Rat Pituitary Cells | GH | Pasireotide | - | Pasireotide inhibited GH-releasing hormone-stimulated GH release with a 3- to 4-fold higher potency than somatostatin or octreotide (IC₅₀ of 0.4 nM for pasireotide vs. 1.5 nM and 1.3 nM for somatostatin and octreotide, respectively). | [5] |
Table 3: In Vivo Efficacy on Tumor Growth
| Animal Model | Tumor Type | Treatment | Tumor Volume Change | Key Findings | Reference(s) |
| MENX Rats | Nonfunctioning Pituitary Tumors | Pasireotide LAR | Significant growth suppression, occasional shrinkage | Pasireotide was more potent than octreotide at suppressing tumor growth. Effects were more pronounced in female rats, which was correlated with higher SSTR3 expression and induction of apoptosis. | [10] |
| Octreotide LAR | Significant growth suppression | [10] | |||
| Immunodeficient Mice (TPC-1 Xenograft) | Papillary Thyroid Carcinoma | Pasireotide LAR (10 mg/kg) | Modest, not statistically significant | Combination with everolimus (B549166) showed greater tumor growth inhibition than either agent alone. | [12] |
| Pasireotide LAR (20 mg/kg) | Modest, not statistically significant | [12] | |||
| Everolimus (5 mg/kg) | Dose-dependent inhibition | [12] | |||
| Pasireotide LAR + Everolimus | Greater inhibition than single agents (p=0.048) | [12] | |||
| Dogs with Cushing's Disease | Corticotropinomas | Pasireotide (SOM230) | Significant decrease in adenoma size | Treatment also led to a significant decrease in ACTH and urinary cortisol creatinine (B1669602) ratio, and improvement in clinical signs. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are summarized protocols for key experiments cited in this guide.
In Vitro Hormone Secretion Assays from Primary Pituitary Adenoma Cultures
-
Tissue Collection and Cell Culture : Fresh human pituitary adenoma tissue was obtained during surgery. The tissue was enzymatically dispersed to create a single-cell suspension. Cells were then cultured in appropriate media supplemented with serum.
-
Treatment : After an initial culture period, the cells were treated with pasireotide or octreotide at a concentration of 10 nM for 72 hours. Control cultures received no treatment.
-
Hormone Measurement : After the treatment period, the culture medium was collected, and the concentrations of GH and Prolactin (PRL) were measured using specific immunoassays.
-
Data Analysis : The percentage of hormone inhibition was calculated by comparing the hormone levels in the treated cultures to the control cultures.[11]
Xenograft Tumor Growth Studies in Immunodeficient Mice
-
Cell Lines : Human papillary thyroid carcinoma cell lines (TPC-1 and BCPAP) were used.[12][13]
-
Animal Models : Immunodeficient nude mice were used for tumor implantation.[12][13]
-
Tumor Implantation : 5-6 x 10⁶ cells were suspended in a 1:1 mixture of media and Matrigel and injected subcutaneously into the flank of each animal.[12][13]
-
Treatment Initiation : Treatment commenced when tumors reached a palpable size (approximately 150-200 mm³).[13]
-
Drug Administration :
-
Tumor Volume Measurement : Tumor growth was monitored regularly by measuring the tumor dimensions with calipers. Tumor volume was calculated using the formula: (length x width²)/2.
-
Data Analysis : Tumor growth curves were generated, and the percentage of tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the control group.[12]
In Vivo Studies in a Rat Model of Nonfunctioning Pituitary Tumors
-
Animal Model : MENX rats, which spontaneously develop pituitary tumors that resemble human nonfunctioning pituitary tumors (NFPTs), were used.[10]
-
Treatment : Age-matched, tumor-bearing male and female MENX rats were treated with octreotide LAR, pasireotide LAR, or a placebo for 28 or 56 days.[10]
-
Tumor Growth Monitoring : Tumor growth was monitored longitudinally using high-resolution magnetic resonance imaging (MRI). Tumor volumes were normalized to the volume at day 0 for each animal.[10]
-
Molecular Analysis : After the treatment period, tumors were excised for ex vivo analysis of SSTR expression, proliferation markers (e.g., Ki-67), and apoptosis markers (e.g., cleaved caspase-3).[10]
-
Data Analysis : Statistical analysis was performed to compare tumor growth rates and molecular markers between the different treatment groups and sexes.[10]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the preclinical evaluation of pasireotide.
Caption: Pasireotide's intracellular signaling cascade.
Caption: Experimental workflow for xenograft tumor models.
Caption: Workflow for in vitro hormone secretion assays.
Conclusion
The preclinical data strongly support the efficacy of Pasireotide Diaspartate as a potent inhibitor of hormone secretion and tumor growth. Its broad somatostatin receptor binding profile provides a clear mechanistic basis for its activity in various neuroendocrine tumor models. The in vitro and in vivo studies consistently demonstrate its ability to suppress hormone production and inhibit cell proliferation, often with greater efficacy than first-generation SRLs, particularly in models with high SSTR5 expression or in specific contexts like the inhibition of prolactin secretion. These preclinical findings have paved the way for successful clinical development and establish pasireotide as a valuable therapeutic option for patients with diseases such as acromegaly and Cushing's disease.[1][6] Further research continues to explore its potential in other neuroendocrine neoplasms.
References
- 1. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tga.gov.au [tga.gov.au]
- 5. karger.com [karger.com]
- 6. Pasireotide in Acromegaly: An Overview of Current Mechanistic and Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of SOM230 (pasireotide) on corticotropic cells: action in dogs with Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Evaluation of preclinical efficacy of everolimus and pasireotide in thyroid cancer cell lines and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Pasireotide Diaspartate in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide (B1678482), a synthetic long-acting cyclic hexapeptide, is a somatostatin (B550006) analog with a unique multi-receptor binding profile.[1][2] Unlike first-generation somatostatin analogs that primarily target the somatostatin receptor 2 (SSTR2), pasireotide exhibits high binding affinity for four of the five known somatostatin receptor subtypes, with the highest affinity for SSTR5, followed by SSTR2, SSTR3, and SSTR1.[3][4][5] This broad receptor engagement underlies its potent inhibitory effects on hormone secretion and cell growth, making it a valuable tool for in vitro studies of neuroendocrine tumors and related diseases.[6] Pasireotide diaspartate is a water-soluble salt form of pasireotide, suitable for use in cell culture experiments.[7][8]
These application notes provide detailed protocols for utilizing this compound in in vitro cell culture assays to investigate its mechanism of action, therapeutic potential, and cellular effects.
Mechanism of Action
Pasireotide exerts its pharmacological effects by binding to and activating somatostatin receptors, which are G-protein coupled receptors.[9] This activation initiates a downstream signaling cascade, primarily through the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][10] The reduction in cAMP subsequently suppresses the synthesis and secretion of various hormones, including Adrenocorticotropic Hormone (ACTH) from pituitary corticotroph tumors and Growth Hormone (GH) from somatotroph adenomas.[7][11][12] In vitro studies have demonstrated that pasireotide can inhibit hormone secretion and affect cell viability in various pituitary tumor cell lines and primary cultures.[11][13]
Data Presentation: Quantitative In Vitro Effects of Pasireotide
The following tables summarize the quantitative effects of pasireotide as reported in various in vitro studies.
Table 1: Pasireotide Binding Affinity (IC50, nM) to Human Somatostatin Receptors (SSTRs)
| Compound | hSSTR1 | hSSTR2 | hSSTR3 | hSSTR4 | hSSTR5 | Reference |
| Pasireotide | 9.3 | 1.0 | 1.5 | >100 | 0.16 | [8] |
| Octreotide (B344500) | 280 | 0.38 | 7.1 | >1000 | 6.3 | [8] |
Lower IC50 values indicate higher binding affinity.
Table 2: In Vitro Effects of Pasireotide on Cell Viability and Hormone Secretion
| Cell Type | Pasireotide Concentration | Duration of Treatment | Effect | Key Findings & Citations |
| AtT-20/D16v-F2 (murine corticotroph tumor) | 10 nM | Not Specified | ~20% reduction in cell viability | Pasireotide significantly reduced cell viability, POMC expression, and ACTH secretion.[11] |
| AtT-20/D16v-F2 (murine corticotroph tumor) | 10 nM | Not Specified | 16% reduction in ACTH secretion | Pasireotide's inhibitory effects were enhanced by PRKCD overexpression.[11] |
| Primary Human GH-Secreting Pituitary Adenomas | 10⁻⁸ M | 24, 48, 72 hours | Significant decrease in cell viability | Both pasireotide and octreotide similarly decreased cell viability.[13] |
| Primary Human ACTH-Secreting Pituitary Adenomas | Not Specified | 24 hours | Limited response in reducing ACTH release | Octreotide was more effective in reducing functional endpoints in this study.[13][14] |
| Primary Human Non-Functioning Pituitary Adenomas | Not Specified | 24, 48, 72 hours | Increased cell viability | Both pasireotide and octreotide surprisingly increased cell viability in these tumors.[13][14] |
Experimental Protocols
Note on this compound Preparation: this compound is soluble in water.[7] For cell culture experiments, it is recommended to prepare a stock solution in sterile, nuclease-free water or a suitable buffer (e.g., PBS). Further dilutions to the final working concentrations should be made in the appropriate cell culture medium. To avoid solubility issues, especially when using higher concentrations, it is advisable to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute with the aqueous buffer.[15]
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the procedure for assessing the effect of this compound on the viability of cultured cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cells (e.g., AtT-20 cells)
-
Complete growth medium
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Pasireotide Treatment: Prepare serial dilutions of this compound in the complete growth medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of solvent used for the drug stock) should be included.
-
Remove the growth medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated or vehicle-treated cells). The IC50 value can be determined by plotting cell viability against the logarithm of the Pasireotide concentration.
Protocol 2: Hormone Secretion Assay (ELISA)
This protocol describes the measurement of hormone secretion (e.g., ACTH or GH) from cultured cells treated with this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Target cells (e.g., AtT-20 for ACTH, or primary cultures of human GH-secreting pituitary adenomas for GH)
-
Complete growth medium
-
This compound
-
24-well or 48-well plates
-
Phosphate-Buffered Saline (PBS)
-
Commercial ELISA kit for the specific hormone to be measured
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in 24-well or 48-well plates at an appropriate density. Allow the cells to adhere and grow for 24-48 hours.
-
Wash the cells with serum-free medium.
-
Add fresh serum-free medium containing various concentrations of this compound or a vehicle control.
-
Incubate for the desired treatment period (e.g., 24 hours for ACTH secretion).[13]
-
Collection of Supernatant: After the incubation period, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
Store the supernatant at -20°C or -80°C until the ELISA is performed.[1]
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions provided with the commercial kit.[1] This typically involves coating the microplate with a capture antibody, adding standards and samples, followed by a detection antibody, and a substrate for color development.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of the hormone in the samples by interpolating their absorbance values from the standard curve. Calculate the percentage inhibition of hormone secretion for each Pasireotide concentration compared to the control.[1]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Pasireotide signaling pathway leading to inhibition of hormone secretion.
Caption: General experimental workflow for in vitro analysis of Pasireotide's effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Pasireotide in Acromegaly: An Overview of Current Mechanistic and Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tga.gov.au [tga.gov.au]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protein kinase C delta mediates Pasireotide effects in an ACTH-secreting pituitary tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. joe.bioscientifica.com [joe.bioscientifica.com]
- 14. Octreotide and pasireotide (dis)similarly inhibit pituitary tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Pasireotide Diaspartate in Animal Models of Acromegaly
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acromegaly is a rare and debilitating endocrine disorder characterized by the overproduction of growth hormone (GH), most commonly from a benign pituitary adenoma. This leads to elevated levels of insulin-like growth factor 1 (IGF-1), causing a wide array of somatic, cardiovascular, and metabolic comorbidities. Pasireotide (B1678482) Diaspartate, a multi-receptor targeted somatostatin (B550006) analog, has emerged as a promising therapeutic agent for acromegaly. It exhibits a broader binding profile with high affinity for somatostatin receptor subtypes 1, 2, 3, and 5 (SSTR1, 2, 3, and 5), which are expressed in a majority of somatotroph adenomas.[1][2] This contrasts with first-generation somatostatin analogs like octreotide, which primarily target SSTR2.[2] Preclinical studies in various animal models have been instrumental in elucidating the efficacy and mechanism of action of Pasireotide.
These application notes provide a comprehensive overview of the key animal models used to study Pasireotide in acromegaly, detailed experimental protocols, and a summary of its therapeutic effects.
Animal Models for Acromegaly Research
The selection of an appropriate animal model is critical for investigating the pathophysiology of acromegaly and for the preclinical evaluation of novel therapeutics like Pasireotide Diaspartate. Rodent models are the most commonly used, primarily due to their well-characterized genetics, relatively low cost, and ease of handling. Larger animal models with naturally occurring endocrine disorders can also provide valuable insights.
Rodent Models
1. Xenograft Models:
Xenograft models are established by implanting GH-secreting pituitary adenoma cells into immunodeficient mice or rats.[3] This approach allows for the in vivo study of tumor growth and hormone secretion in a controlled environment.
-
Cell Lines: Commonly used cell lines include the rat GH3 pituitary adenoma cell line, which secretes both GH and prolactin.[3][4]
-
Host Animals: Immunodeficient strains such as nude (NU/NU) or SCID mice are typically used to prevent rejection of the xenograft.[3]
2. Transgenic Models:
Transgenic models involve the genetic modification of animals to overexpress GH, thereby mimicking the chronic GH excess seen in acromegaly.[5][6][7]
-
Common Modifications: A common approach is to use a metallothionein (B12644479) promoter to drive the expression of a bovine or human GH transgene.[5][6] These mice exhibit accelerated growth, organomegaly, and metabolic alterations characteristic of acromegaly.[8]
Larger Animal Models
Spontaneously occurring pituitary adenomas leading to acromegaly have been reported in companion animals like cats and dogs.[9] While less common for preclinical drug testing due to ethical and logistical reasons, these naturally occurring cases can serve as valuable comparative models.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in reducing key biochemical markers and tumor volume in both preclinical and clinical settings.
Table 1: Effect of Pasireotide on Growth Hormone (GH) and Insulin-Like Growth Factor 1 (IGF-1) Levels
| Study Type/Model | Treatment Group | Baseline GH (mean) | Post-treatment GH (mean) | % Reduction in GH | Baseline IGF-1 (mean) | Post-treatment IGF-1 (mean) | % Reduction in IGF-1 | Reference |
| Phase III Clinical Trial (Medically Naïve Patients) | Pasireotide LAR (40 mg) | 22 µg/L | - | - | 3.1 x ULN | - | 38.6% | [1] |
| Phase III Clinical Trial (Medically Naïve Patients) | Octreotide LAR (20 mg) | 19 µg/L | - | - | 3.1 x ULN | - | 23.6% | [1] |
| Phase III Extension Study (Month 25) | Pasireotide LAR | - | <2.5 µg/L in 70.3% of patients | - | - | Normal in 51.4% of patients | - | [10] |
| Phase III Extension Study (Month 25) | Octreotide LAR | - | <2.5 µg/L in 80.4% of patients | - | - | Normal in 47.8% of patients | - | [10] |
| Real-world Study (Meta-analysis) | Pasireotide LAR | - | Significant Reduction (SMD 0.6 ng/mL) | - | - | Significant Reduction (SMD 0.9 ULN) | - | [9] |
ULN: Upper Limit of Normal; LAR: Long-Acting Release; SMD: Standardized Mean Difference
Table 2: Effect of Pasireotide on Tumor Volume
| Study Type/Model | Treatment Group | Baseline Tumor Volume (mean) | Post-treatment Tumor Volume (mean) | % of Patients with ≥20% Volume Reduction | Reference |
| Phase III Clinical Trial (Medically Naïve Patients) | Pasireotide LAR (40 mg) | 2,421 mm³ | - | 81% | [2] |
| Phase III Clinical Trial (Medically Naïve Patients) | Octreotide LAR (20 mg) | 2,259 mm³ | - | 77% | [2] |
| Phase III Extension Study (Month 26) | Pasireotide LAR | - | - | 74.7% | [10] |
| Phase III Extension Study (Month 26) | Octreotide LAR | - | - | 71.6% | [10] |
| Real-world Study (Meta-analysis) | Pasireotide LAR | - | - | 33.3% | [9] |
Experimental Protocols
Protocol 1: Induction of Acromegaly using a Xenograft Model in Mice
Materials:
-
GH3 rat pituitary adenoma cells
-
Complete culture medium (e.g., F-10K Medium with 15% horse serum and 2.5% fetal bovine serum)
-
6-8 week old female immunodeficient mice (e.g., NU/NU nude or SCID)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional, can improve tumor take rate)
-
1-cc syringes with 27- or 30-gauge needles
-
Digital calipers
Procedure:
-
Cell Culture:
-
Culture GH3 cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells every 3-4 days to maintain them in the exponential growth phase.[3]
-
-
Cell Preparation for Injection:
-
Harvest cells when they are 70-80% confluent.
-
Wash cells with PBS and resuspend in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10⁶ cells/100 µL.[3]
-
-
Animal Preparation and Cell Implantation:
-
Tumor Growth Monitoring:
-
Palpate for tumors starting 7-10 days post-injection.
-
Once tumors are palpable, measure their dimensions with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (width)² x length/2.[3][11]
-
Initiate treatment when tumors reach a predetermined size (e.g., 150-200 mm³).[3]
-
Protocol 2: this compound Administration in Rodents
Materials:
-
This compound (long-acting release formulation, e.g., Pasireotide Pamoate)
-
Sterile diluent provided by the manufacturer
-
Sterile syringes and needles (e.g., 21-gauge for reconstitution, 23-25 gauge for injection)
-
70% ethanol
Procedure:
-
Drug Reconstitution:
-
Follow the manufacturer's instructions for reconstituting the long-acting release formulation. This typically involves adding a specific volume of sterile diluent to the vial containing the Pasireotide powder.
-
Gently swirl the vial to ensure complete dissolution. Do not shake vigorously.
-
-
Dosing:
-
The appropriate dose will depend on the specific study design and animal model. A common dosage for the long-acting formulation in mice is 40 mg/kg administered intramuscularly once a month.
-
-
Administration:
-
Draw the reconstituted solution into a sterile syringe.
-
Disinfect the injection site (e.g., gluteal muscle for intramuscular injection or dorsal scapular region for subcutaneous injection) with 70% ethanol.[3]
-
Administer the injection promptly to prevent settling of the suspension.
-
Monitor the animal for any immediate adverse reactions.
-
Protocol 3: Monitoring of Treatment Efficacy
1. Biochemical Assessment (GH and IGF-1 Levels):
-
Blood Collection:
-
Sample Processing:
-
Hormone Analysis:
2. Tumor Volume Assessment:
-
Caliper Measurements:
-
Imaging (Optional):
Signaling Pathways and Experimental Workflows
Pasireotide Signaling Pathway in Pituitary Somatotrophs
Experimental Workflow for Preclinical Evaluation of Pasireotide
Ethical Considerations
The use of animals in research requires strict adherence to ethical guidelines to ensure their welfare.[19][20][21][22][23] All experimental procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Key principles include:
-
Replacement, Reduction, and Refinement (the 3Rs): Researchers should strive to replace animal models with non-animal alternatives where possible, reduce the number of animals used to the minimum required for statistical significance, and refine procedures to minimize pain and distress.
-
Humane Endpoints: Clear criteria for humane endpoints should be established to prevent unnecessary suffering. This may include limitations on tumor size or the presence of severe clinical signs.
-
Appropriate Care: Animals must be housed in appropriate conditions with access to food and water, and monitored regularly by trained personnel.
-
Anesthesia and Analgesia: All surgical procedures and potentially painful techniques should be performed with appropriate anesthesia and analgesia.
Conclusion
Animal models, particularly xenograft and transgenic rodent models, are indispensable tools for the preclinical investigation of this compound for the treatment of acromegaly. These models allow for the detailed study of its mechanism of action, efficacy in reducing hormone levels and tumor growth, and overall safety profile. The protocols and data presented in these application notes provide a framework for researchers to design and conduct robust preclinical studies, ultimately contributing to the development of improved therapies for patients with acromegaly.
References
- 1. Pasireotide: a novel treatment for patients with acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Acromegalic Rat Model Presented Cognitive Impairments and Tau Hyperphosphorylation in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Excessive Growth Hormone Expression in Male GH Transgenic Mice Adversely Alters Bone Architecture and Mechanical Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mice with gene alterations in the GH and IGF family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of growth hormone (GH) action in mice: discovery of GH receptor antagonists and clinical indications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Acromegaly pathogenesis and treatment [jci.org]
- 9. Real-world evidence of effectiveness and safety of pasireotide in the treatment of acromegaly: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pasireotide LAR maintains inhibition of GH and IGF-1 in patients with acromegaly for up to 25 months: results from the blinded extension phase of a randomized, double-blind, multicenter, Phase III study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 12. einsteinmed.edu [einsteinmed.edu]
- 13. academic.oup.com [academic.oup.com]
- 14. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 15. The Effects of Growth Hormone (GH) Treatment on GH and Insulin/IGF-1 Signaling in Long-Lived Ames Dwarf Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Journal of Basic and Clinical Health Sciences » Submission » Xenograft Tumor Volume Measurement in Nude Mice: Estimation of 3D Ultrasound Volume Measurements Based on Manual Caliper Measurements [dergipark.org.tr]
- 18. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The use of animal as models: ethical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ethical Considerations in Animal Model Selection for Biomedical Research || TinyEYE Therapy Services [tinyeye.com]
- 21. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. binasss.sa.cr [binasss.sa.cr]
- 23. news-medical.net [news-medical.net]
Dissolving Pasireotide Diaspartate for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Pasireotide Diaspartate for both in vitro and in vivo experimental applications. Adherence to these guidelines will help ensure solution stability and reproducibility of experimental results.
This compound is a synthetic somatostatin (B550006) analog with a high binding affinity for somatostatin receptor subtypes SSTR1, SSTR2, SSTR3, and especially SSTR5.[1][2] This broad receptor profile makes it a valuable tool for research in endocrinology, oncology, and other fields where somatostatin signaling plays a key role. Proper dissolution and preparation of this peptide are critical for obtaining accurate and reliable experimental data.
Data Presentation
Solubility and Stock Solution Parameters
For consistent results, it is recommended to prepare a concentrated stock solution in an organic solvent, which can then be diluted into aqueous buffers or culture media for working solutions.
| Parameter | Value | Source |
| Form | White to slightly greyish powder | [3] |
| Primary Stock Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [4] |
| Recommended Stock Concentration | 10 mM | [4] |
| Aqueous Solubility | Freely soluble in water | [3][5] |
| Storage of Powder | -20°C for long-term storage | [6] |
| Storage of DMSO Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [6][7] |
| Aqueous Solution Stability | Prepare fresh for each experiment. Not recommended for long-term storage. | [7] |
Note: The molecular weight of this compound is approximately 1313.43 g/mol .[8] Use the exact molecular weight from your supplier for precise molarity calculations.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution in DMSO, suitable for use in cell culture experiments.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Calculate the volume of DMSO required to achieve a 10 mM concentration. Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the peptide.
-
Dissolution: Vortex the solution for 30-60 seconds until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the peptide.[4][7] Store the aliquots at -80°C for long-term storage (up to 6 months).[4][6]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the DMSO stock solution into aqueous cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640), with or without serum as required by the specific assay
-
Sterile polypropylene tubes
Procedure:
-
Thawing Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your desired cell culture medium to achieve the final working concentrations.
-
Important: To avoid precipitation, add the DMSO stock solution to the aqueous medium slowly while gently vortexing.[7] This ensures rapid mixing and prevents localized high concentrations of the peptide.
-
Ensure the final concentration of DMSO in the culture medium is consistent across all experimental conditions (including vehicle controls) and is at a level that does not affect cell viability (typically ≤ 0.1%).
-
-
Application to Cells: Add the prepared working solutions to your cell cultures and proceed with the experiment.
Protocol 3: Preparation of this compound for Subcutaneous Injection in Animal Models
This protocol provides a method for preparing this compound for subcutaneous (SC) administration in animal models, such as mice or rats. The formulation is based on the excipients found in the commercially available product for human use.
Materials:
-
This compound (lyophilized powder)
-
Sterile Water for Injection (WFI)
-
Tartaric Acid
-
Sodium Hydroxide (B78521) (for pH adjustment)
-
Sterile, depyrogenated vials
-
Sterile syringes and needles
Procedure:
-
Vehicle Preparation:
-
Prepare a sterile vehicle solution consisting of mannitol and tartaric acid in Water for Injection. The commercial formulation has a pH of 4.2.[3]
-
A common approach is to prepare a stock solution of the vehicle, filter-sterilize it (0.22 µm filter), and store it at 4°C.
-
-
Dissolution:
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add the calculated volume of the sterile vehicle to the vial to achieve the desired final concentration for dosing.
-
Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
-
pH Adjustment (if necessary): Check the pH of the final solution and adjust to approximately 4.2 using a dilute sterile solution of sodium hydroxide or tartaric acid if needed.
-
Administration:
-
Draw the solution into a sterile syringe using an appropriate gauge needle.
-
Administer the solution subcutaneously to the animal. The injection site should be varied for repeated dosing.[9]
-
For mice, a typical maximum SC injection volume is around 100-200 µL per site.
-
Visualizations
Signaling Pathway of Pasireotide
References
- 1. This compound for Cushing's disease - Australian Prescriber [australianprescriber.tg.org.au]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tga.gov.au [tga.gov.au]
- 4. benchchem.com [benchchem.com]
- 5. tga.gov.au [tga.gov.au]
- 6. invivochem.net [invivochem.net]
- 7. benchchem.com [benchchem.com]
- 8. medkoo.com [medkoo.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Measuring the Bioactivity of Pasireotide Diaspartate: A Cell-Based Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide, available as Pasireotide Diaspartate, is a potent, multi-receptor targeted somatostatin (B550006) analog.[1] Unlike first-generation somatostatin analogs that primarily target the somatostatin receptor subtype 2 (SSTR2), Pasireotide exhibits high binding affinity for four of the five subtypes: SSTR1, SSTR2, SSTR3, and with a particularly high affinity for SSTR5.[1][2][3][4] This broad receptor profile makes Pasireotide an effective therapeutic agent for conditions such as Cushing's disease and acromegaly, where the inhibition of hormone secretion is desired.[5][6][7][8][9] The bioactivity of Pasireotide is primarily mediated through its interaction with somatostatin receptors, which are G-protein coupled receptors (GPCRs).[1][10] Activation of these receptors by Pasireotide initiates an intracellular signaling cascade, most notably the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][10][11][12] This reduction in cAMP is a key indicator of Pasireotide's biological activity.
This application note provides a detailed protocol for a cell-based assay to measure the bioactivity of this compound by quantifying its ability to inhibit cAMP production in cells expressing somatostatin receptors.
Principle of the Assay
This assay quantifies the potency of this compound by measuring the inhibition of forskolin-stimulated cAMP production in a cell line stably expressing a specific human somatostatin receptor subtype (e.g., SSTR5). Forskolin directly activates adenylyl cyclase, leading to a surge in intracellular cAMP. Pasireotide, by activating the Gi-coupled SSTRs, counteracts this effect. The resulting decrease in cAMP levels is measured using a competitive immunoassay, and the concentration of Pasireotide required to inhibit 50% of the maximal response (IC50) is determined. This IC50 value serves as a quantitative measure of the drug's bioactivity.
Signaling Pathway of Pasireotide
References
- 1. benchchem.com [benchchem.com]
- 2. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Unique Binding Profile | SIGNIFOR® LAR (pasireotide) [signiforlar.com]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. thekingsleyclinic.com [thekingsleyclinic.com]
- 8. drugs.com [drugs.com]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. bloomtechz.com [bloomtechz.com]
- 12. benchchem.com [benchchem.com]
Preclinical Application Notes and Protocols for Long-Acting Release Pasireotide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of long-acting release (LAR) formulations of pasireotide (B1678482). The following sections detail the mechanism of action, key experimental protocols, and summaries of preclinical findings to guide researchers in their drug development efforts.
Introduction to Long-Acting Pasireotide
Pasireotide is a synthetic somatostatin (B550006) analog with a multi-receptor binding profile, showing high affinity for somatostatin receptor subtypes 1, 2, 3, and 5 (SSTR1, 2, 3, and 5).[1] Unlike first-generation somatostatin analogs like octreotide, which primarily target SSTR2, pasireotide has a particularly high affinity for SSTR5.[1] This broader receptor profile suggests potentially greater efficacy in conditions where various SSTR subtypes are expressed, such as in certain neuroendocrine tumors.[2][3] The long-acting release formulation of pasireotide (pasireotide LAR) is designed for extended drug release, reducing the frequency of administration and improving patient compliance.[4]
Mechanism of Action and Signaling Pathway
Pasireotide exerts its effects by binding to somatostatin receptors, which are G-protein coupled receptors.[5][6] Activation of these receptors triggers a cascade of intracellular events, primarily leading to the inhibition of hormone secretion and cell proliferation.[6] In preclinical models of pituitary adenomas, pasireotide has been shown to inhibit the secretion of growth hormone (GH) and adrenocorticotropic hormone (ACTH).[7] The binding to SSTR5 is thought to be particularly important for its effects on corticotroph tumors.[7]
Caption: Pasireotide's mechanism of action.
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models are crucial for determining the release profile and systemic exposure of pasireotide LAR. Rats are a commonly used species for these initial assessments.
Quantitative Data from Preclinical Pharmacokinetic Studies
| Parameter | Animal Model | Dose | Cmax (ng/mL) | Tmax (hours) | AUC (ng*h/mL) | Half-life (hours) | Reference |
| Plasma Concentration | Male Rats | 4 mg/kg (SC) | 5-20 (Days 1-10) | - | - | - | [8] |
| Plasma Concentration | Male Rats | 8 mg/kg (SC) | 20-60 (Days 15-30) | - | - | - | [8] |
| Tissue Clearance Half-life | Animal Studies | - | - | - | - | 2-4 weeks | [5] |
Experimental Protocol: Pharmacokinetic Study in Rats
This protocol outlines a typical design for a preclinical pharmacokinetic study of pasireotide LAR in rats.
Caption: Workflow for a preclinical pharmacokinetic study.
Protocol Details:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[9] Animals should be acclimatized for at least one week before the study.
-
Formulation Preparation: Reconstitute the pasireotide LAR powder with the provided diluent according to the manufacturer's instructions.
-
Dosing: Administer a single dose of pasireotide LAR via intramuscular (IM) or subcutaneous (SC) injection.[9] The injection site should be shaved and disinfected.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72, 168, 336, 504, and 672 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of pasireotide in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Preclinical Pharmacodynamics and Efficacy
Pharmacodynamic studies assess the biological and therapeutic effects of pasireotide LAR. These studies often involve measuring the suppression of key hormones.
Quantitative Data from Preclinical Pharmacodynamic and Efficacy Studies
| Endpoint | Animal Model/Cell Line | Treatment | Result | Reference |
| GH Inhibition (IC50) | Primary rat pituitary cells | Pasireotide | 0.4 nM | [3] |
| GH Inhibition (IC50) | Primary rat pituitary cells | Octreotide | 1.3 nM | [3] |
| IGF-1 Inhibition | Male Rats | 4 and 8 mg/kg pasireotide LAR (SC) | Significant inhibition for 35 days | [8] |
| IGF-1 Reduction | Cats with Hypersomatotropism | 6-8 mg/kg pasireotide LAR (SC) monthly for 6 months | Median IGF-1 decreased from 1962 ng/mL to 1253 ng/mL | [10][11] |
| Insulin (B600854) Resistance Index Reduction | Cats with Hypersomatotropism | 6-8 mg/kg pasireotide LAR (SC) monthly for 6 months | Median index decreased from 812 to 135 μmolU/L kg | [10][11] |
Experimental Protocol: In Vivo Pharmacodynamic Study in a Rat Model of Acromegaly
This protocol describes a general approach to evaluating the efficacy of pasireotide LAR in a rodent model.
Caption: Workflow for an in vivo efficacy study.
Protocol Details:
-
Disease Model: Induce a condition mimicking acromegaly in rats, for example, by implanting GH-secreting pituitary tumor cells.
-
Treatment Groups: Randomly assign animals to treatment groups: vehicle control and pasireotide LAR at one or more dose levels.
-
Administration: Administer pasireotide LAR or vehicle control via IM or SC injection at specified intervals (e.g., once monthly).[9]
-
Monitoring: Monitor animals regularly for changes in body weight, food and water consumption, and any adverse effects. Blood glucose levels should also be monitored due to the known effects of pasireotide on glucose metabolism.[12][13]
-
Hormone Level Assessment: Collect blood samples at baseline and at various time points throughout the study. Measure serum GH and IGF-1 concentrations using commercially available ELISA or RIA kits.[9]
-
Terminal Procedures: At the end of the study, euthanize the animals and collect tissues of interest, such as the pituitary gland, for histopathological analysis.[9]
-
Statistical Analysis: Compare the hormone levels and tumor growth (if applicable) between the treatment and control groups using appropriate statistical methods.
In Vitro Release Studies
In vitro release testing is a critical component of formulation development, providing insights into the drug release characteristics of the LAR formulation.
Experimental Protocol: In Vitro Release Testing
A well-designed in vitro release assay can help predict the in vivo performance of a long-acting injectable.
Protocol Details:
-
Apparatus: Utilize a suitable dissolution apparatus, such as a USP Apparatus 4 (flow-through cell) or a sample-and-separate method.
-
Release Medium: The release medium should be selected to mimic physiological conditions and ensure sink conditions. This may involve the use of buffers with specific pH values and the addition of surfactants.
-
Sample Preparation: Accurately weigh and introduce the pasireotide LAR formulation into the release medium.
-
Sampling: At predetermined time points, withdraw aliquots of the release medium and replace with fresh medium to maintain a constant volume.
-
Analysis: Analyze the concentration of pasireotide in the collected samples using a validated analytical method, such as HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to generate a release profile.
Safety and Tolerability
Preclinical safety studies are essential to identify potential toxicities. Common findings with pasireotide are related to its pharmacological effects.
Key Preclinical Safety Findings:
-
Hyperglycemia: Pasireotide can inhibit insulin and incretin (B1656795) secretion, leading to elevated blood glucose levels.[1] This is a key safety consideration that should be monitored in preclinical studies.
-
Gastrointestinal Effects: Inhibition of gastrointestinal hormones can lead to side effects such as diarrhea.[10][11]
-
Injection Site Reactions: As with many LAR formulations, local reactions at the injection site can occur.[8]
Conclusion
The preclinical data for long-acting pasireotide demonstrate its potential as a therapeutic agent for conditions driven by hormone hypersecretion. Its unique multi-receptor binding profile offers advantages over first-generation somatostatin analogs. The protocols and data presented in these application notes provide a framework for researchers to design and interpret their own preclinical studies of long-acting pasireotide formulations. Careful consideration of pharmacokinetic and pharmacodynamic endpoints, along with a thorough safety evaluation, is critical for the successful development of this class of drugs.
References
- 1. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase II clinical trial of pasireotide long-acting repeatable in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Impact of Formulation Parameters on In Vitro Release from Long-Acting Injectable Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Pasireotide: a novel treatment for patients with acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. benchchem.com [benchchem.com]
- 10. Pasireotide Long-Acting Release Treatment for Diabetic Cats with Underlying Hypersomatotropism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pasireotide Long‐Acting Release Treatment for Diabetic Cats with Underlying Hypersomatotropism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Frontiers | The Effect of 6 Months’ Treatment With Pasireotide LAR on Glucose Metabolism in Patients With Resistant Acromegaly in Real-World Clinical Settings [frontiersin.org]
Application Notes and Protocols: A Comparative Analysis of Subcutaneous and Intramuscular Administration of Pasireotide in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide (B1678482), a multi-receptor targeted somatostatin (B550006) analog, is a potent inhibitor of the secretion of various hormones, including growth hormone (GH), insulin-like growth factor-1 (IGF-1), and adrenocorticotropic hormone (ACTH). Its long-acting release (LAR) formulation allows for sustained therapeutic effects, making it a valuable tool in preclinical research. The route of administration is a critical variable that can significantly influence the pharmacokinetic and pharmacodynamic profile of pasireotide. This document provides a detailed comparison of subcutaneous (SC) and intramuscular (IM) administration of pasireotide in rats, offering insights into the experimental considerations for each route.
Mechanism of Action
Pasireotide exerts its effects by binding with high affinity to multiple somatostatin receptor subtypes (SSTRs), particularly SSTR1, 2, 3, and 5. This broad binding profile distinguishes it from other somatostatin analogs.[1] The activation of these G-protein coupled receptors triggers downstream signaling cascades that inhibit hormone secretion and can have anti-proliferative effects.
Data Presentation: Comparative Pharmacokinetics and Pharmacodynamics
While direct, head-to-head comparative studies of subcutaneous versus intramuscular administration of pasireotide in rats are limited in the public domain, data from separate studies and regulatory filings provide valuable insights. The following tables summarize available pharmacokinetic and pharmacodynamic data for the long-acting release (LAR) formulation of pasireotide in rats.
Table 1: Pharmacokinetic Profile of Pasireotide LAR in Male Rats Following a Single Subcutaneous Injection
| Dose (mg/kg) | Time Point | Mean Plasma Concentration (ng/mL) |
| 4 | 24 hours | 17 |
| 8 | 24 hours | 49 |
| 80 | 24 hours | 132 |
| 4 | Day 10 | Relatively stable |
| 8 | Day 10 | Relatively stable |
| 80 | Day 10 | Relatively stable |
| 4 | Day 20-28 (Peak) | 43 |
| 8 | Day 20-28 (Peak) | 94 |
| 80 | Day 20-28 (Peak) | 510 |
| 8 | Day 49 | 13 |
| 80 | Day 49 | 87 |
| Data synthesized from FDA reports.[1] |
Table 2: Pharmacodynamic Effect of a Single Subcutaneous Injection of Pasireotide LAR on IGF-1 Levels in Male Rats
| Dose (mg/kg) | Time Point | IGF-1 Inhibition (% of Control) |
| 4 | Days 3-4 (Peak) | 56% |
| 8 | Days 3-4 (Peak) | 78% |
| 80 | Days 3-4 (Peak) | 82% |
| 4 | Days 7-15 | 38% |
| 8 | Days 7-15 | 60% |
| 80 | Days 7-15 | 56% |
| Data synthesized from FDA reports.[1] |
Note: Detailed pharmacokinetic and pharmacodynamic data for the intramuscular administration of pasireotide LAR in rats are not as readily available in the reviewed literature. However, toxicity studies have utilized the intramuscular route, indicating its use in preclinical rat models.[1] Human studies have shown that intramuscular administration of pasireotide LAR provides sustained plasma concentrations over a 28-day period.
Experimental Protocols
The following are detailed methodologies for the subcutaneous and intramuscular administration of pasireotide in rats, synthesized from established best practices.
Protocol 1: Reconstitution and Administration of Pasireotide LAR
Materials:
-
Pasireotide LAR vial (lyophilized powder)
-
Provided diluent vehicle
-
Vial adapter
-
Sterile syringe for reconstitution (e.g., 2 mL)
-
Sterile syringe for injection (e.g., 1 mL)
-
Appropriate gauge needle for injection (e.g., 21-23G for IM, 23-25G for SC)
-
70% ethanol (B145695) or other suitable disinfectant
-
Animal restraining device (as needed)
-
Personal Protective Equipment (PPE): lab coat, gloves
Reconstitution Procedure:
-
Allow the pasireotide LAR vial and diluent to come to room temperature.
-
Attach the vial adapter to the pasireotide LAR vial.
-
Attach the syringe with the diluent to the vial adapter and slowly inject the diluent into the vial.
-
Gently swirl the vial to dissolve the powder. Do not shake vigorously , as this may cause foaming and degradation of the compound.
-
Visually inspect the solution to ensure it is completely dissolved and free of particulate matter. The resulting suspension should be milky and homogeneous.
-
Invert the vial and withdraw the appropriate volume of the reconstituted solution into the injection syringe.
-
Administer the suspension immediately to prevent settling.
Protocol 2: Subcutaneous (SC) Administration in Rats
Procedure:
-
Animal Preparation: Acclimatize the rat to the experimental environment. Ensure the animal is properly restrained to minimize stress and ensure accurate dosing.
-
Injection Site Preparation: The dorsal scapular region is a common and recommended site for subcutaneous injections in rats. Shave the fur from the injection site if necessary and disinfect the skin with 70% ethanol.
-
Injection Technique:
-
Pinch and lift the skin at the injection site to form a "tent."
-
Insert the needle, bevel up, at the base of the tent, parallel to the animal's body.
-
Aspirate by pulling back the plunger slightly to ensure a blood vessel has not been entered. If blood appears, withdraw the needle and select a new site.
-
Inject the pasireotide solution slowly.
-
Withdraw the needle smoothly and apply gentle pressure to the injection site if necessary.
-
-
Post-injection Monitoring: Monitor the animal for any immediate adverse reactions.
Protocol 3: Intramuscular (IM) Administration in Rats
Procedure:
-
Animal Preparation: Follow the same animal preparation steps as for subcutaneous administration.
-
Injection Site Preparation: The primary sites for intramuscular injection in rats are the quadriceps muscle group on the cranial aspect of the thigh or the gluteal muscles. To avoid the sciatic nerve, which runs along the caudal aspect of the femur, it is crucial to direct the needle appropriately. Disinfect the skin over the target muscle with 70% ethanol.
-
Injection Technique:
-
Firmly grasp the muscle mass to be injected.
-
Insert the needle at a 90-degree angle into the muscle.
-
Aspirate to check for blood. If blood is present, reposition the needle.
-
Inject the solution slowly to allow for muscle fiber expansion.
-
Withdraw the needle smoothly.
-
-
Post-injection Monitoring: Monitor the animal for any signs of pain, lameness, or inflammation at the injection site.
Logical Comparison of Administration Routes
The choice between subcutaneous and intramuscular administration depends on the specific objectives of the study.
Conclusion
Both subcutaneous and intramuscular routes are viable for the administration of pasireotide in rats. The subcutaneous route is well-documented for the LAR formulation, with available pharmacokinetic and pharmacodynamic data. It is generally considered a less invasive and stressful method for the animals, making it suitable for chronic studies. The intramuscular route is also utilized, particularly for specific formulations and toxicity studies, though detailed comparative data in rats is less prevalent in publicly available literature. The choice of administration route should be carefully considered based on the experimental design, the specific formulation of pasireotide being used, and the desired pharmacokinetic profile. The protocols provided herein offer a foundation for conducting these studies in a standardized and reproducible manner.
References
Application Notes and Protocols for Monitoring Pasireotide Diaspartate Efficacy in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide (B1678482), available as pasireotide diaspartate (Signifor®), is a synthetic somatostatin (B550006) analog with a broad binding profile to somatostatin receptors (SSTRs).[1] Unlike first-generation analogs like octreotide, which primarily target SSTR2, pasireotide binds with high affinity to SSTR1, SSTR2, SSTR3, and notably SSTR5.[1][2] This characteristic is particularly relevant for conditions like Cushing's disease, where pituitary corticotroph adenomas often overexpress SSTR5.[3] By activating these receptors, pasireotide effectively inhibits the hypersecretion of hormones such as adrenocorticotropic hormone (ACTH) from pituitary tumors, which in turn reduces cortisol production by the adrenal glands.[3][4] It also inhibits the secretion of growth hormone (GH), making it a therapeutic option for acromegaly.[4][5]
These application notes provide detailed protocols for monitoring the efficacy of this compound in various preclinical animal models, focusing on its hormone-suppressing and anti-proliferative effects.
Mechanism of Action: Pasireotide Signaling Pathway
Pasireotide exerts its pharmacological effects by mimicking the natural hormone somatostatin.[1] Its binding to SSTRs, particularly SSTR5 on pituitary adenoma cells, initiates a G-protein coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and ultimately the suppression of hormone synthesis and secretion (e.g., ACTH, GH) and inhibition of tumor cell proliferation.[6]
Caption: Pasireotide binds to SSTRs, inhibiting hormone secretion and cell proliferation.
Application I: Monitoring Efficacy in Cushing's Disease Models
Spontaneous canine Cushing's disease is a valuable translational model as it closely mimics the human condition, involving ACTH-producing pituitary adenomas.[7][8] Monitoring efficacy in this model involves assessing the reduction of key hormones and clinical signs.
Quantitative Data Summary
| Animal Model | Key Efficacy Parameters | Result | Reference |
| Dogs with Cushing's Disease | Plasma ACTH | Significant Decrease | [7] |
| Urinary Cortisol Creatinine Ratio | Significant Decrease | [7] | |
| Pituitary Adenoma Size (via MRI) | Significant Decrease | [7] | |
| Clinical Signs | Improvement | [7] |
Experimental Protocol: Efficacy in a Canine Cushing's Disease Model
This protocol is adapted from studies evaluating pasireotide in dogs with pituitary-dependent hyperadrenocorticism (PDH).[9]
-
Animal Selection: Select client-owned or colony dogs with a confirmed diagnosis of PDH secondary to a pituitary adenoma. Diagnosis should be based on standard endocrine testing (e.g., ACTH stimulation test, low-dose dexamethasone (B1670325) suppression test) and pituitary imaging (MRI or CT).
-
Acclimatization & Baseline: Establish baseline measurements over a 1-2 week period.
-
Clinical Assessment: Record body weight, clinical signs (polyuria, polydipsia, alopecia, etc.), and blood pressure.
-
Biochemical Analysis: Collect blood for a complete blood count (CBC) and serum chemistry profile. Collect urine for a urinalysis and urinary cortisol:creatinine ratio (UCCR).
-
Endocrine Testing: Perform a baseline ACTH stimulation test and measure plasma endogenous ACTH concentration.[10]
-
Imaging: Perform a baseline MRI to measure pituitary tumor volume.[9]
-
-
Treatment Groups:
-
Treatment Group: Administer this compound at a dose of 0.03 mg/kg via subcutaneous (SC) injection every 12 hours.[9]
-
Control Group: Administer a vehicle control (placebo) on the same schedule.
-
-
Monitoring and Data Collection (e.g., at 3 and 6 months):
-
Weekly: Monitor for any adverse effects and record clinical observations.
-
Monthly: Record body weight and perform clinical assessment.
-
At 3 and 6 Months: Repeat all baseline assessments: clinical assessment, biochemical analysis, ACTH stimulation test, plasma ACTH measurement, and MRI for tumor volume.[9]
-
-
Endpoint & Data Analysis: The primary endpoints are the change in urinary cortisol levels, plasma ACTH concentration, and pituitary tumor volume from baseline.[7] Analyze data using appropriate statistical methods (e.g., paired t-test or Wilcoxon signed-rank test) to compare pre- and post-treatment values.
Experimental Workflow
Caption: Workflow for monitoring pasireotide efficacy in a canine Cushing's disease model.
Application II: Monitoring Efficacy in Acromegaly & Anti-proliferative Models
Pasireotide's ability to inhibit GH and suppress tumor growth can be evaluated in feline models of hypersomatotropism (acromegaly) and in rodent xenograft models.[11][12]
Quantitative Data Summary
| Animal Model | Key Efficacy Parameters | Result | Reference |
| Cats with Hypersomatotropism | Serum IGF-1 | Median decrease from 2000 ng/mL to 1105 ng/mL after 3 days of treatment. | [12] |
| Insulin (B600854) Sensitivity | Significant Improvement | [12] | |
| Rats (Pharmacodynamic Study) | Plasma IGF-1 | Peak inhibition to 18-44% of control values (dose-dependent) on Days 3-4. | [13] |
| MENX Rats (Pituitary Tumor Xenograft) | Tumor Volume Change (at 56 days) | Pasireotide LAR (20 mg/kg): -5%Placebo: +79% | [11] |
| Nude Rats (TPC-1 Thyroid Cancer Xenograft) | Tumor Growth | Modest efficacy; less effective than everolimus (B549166) but combination showed additive effect. | [6][14] |
Experimental Protocol: Anti-Tumor Efficacy in a Rodent Xenograft Model
This protocol is based on studies evaluating pasireotide's effect on pituitary tumor xenografts.[11]
-
Animal Model: Use immunocompromised rodents (e.g., nude rats or mice). The MENX rat model, which spontaneously develops pituitary tumors, is a highly relevant model.[11]
-
Tumor Model:
-
Spontaneous: For models like the MENX rat, tumors develop naturally.
-
Implantation: For other models, implant relevant tumor cells (e.g., TPC-1 thyroid cancer cells) subcutaneously into the flank of the animals.[6]
-
-
Acclimatization & Baseline: Allow animals to acclimate for at least one week. Once tumors are established and reach a predetermined size (e.g., 100-200 mm³), measure baseline tumor volume.
-
Treatment Groups: Randomize animals into groups (n=6-10 per group).
-
Treatment Group: Administer Pasireotide LAR (long-acting release) at 20 mg/kg via subcutaneous injection every 28 days.[11]
-
Positive Control (Optional): Administer a comparator compound (e.g., Octreotide LAR, 20 mg/kg SC every 28 days).[11]
-
Vehicle Control: Administer the vehicle placebo on the same schedule.[11]
-
-
Monitoring and Data Collection:
-
Tumor Growth: Monitor tumor volume longitudinally. For subcutaneous tumors, use calipers twice weekly and calculate volume using the formula: (Length x Width²)/2.[11] For internal tumors (e.g., pituitary), use high-resolution magnetic resonance imaging (MRI) at set intervals (e.g., day 0, 28, and 56).[11]
-
Animal Health: Monitor body weight and overall animal health twice weekly.
-
Biomarkers (Optional): Collect blood samples at specified time points to measure relevant biomarkers (e.g., GH, IGF-1).
-
-
Endpoint & Data Analysis: The primary endpoint is the change in tumor volume from baseline.[11] Terminate the study when tumors in the control group reach the protocol-defined limit. Analyze tumor growth curves and endpoint tumor volumes for statistical significance between groups.
Experimental Workflow
Caption: Workflow for monitoring pasireotide anti-proliferative efficacy in xenograft models.
General Protocols & Considerations
Protocol: Hormone Quantification
-
Sample Collection: Collect blood into appropriate tubes (e.g., chilled EDTA-coated tubes for ACTH).[10] Process samples promptly by centrifuging at 4°C to separate plasma or serum.
-
Sample Storage: Store plasma/serum at -80°C until analysis to ensure hormone stability.[10]
-
Quantification Method: Measure hormone concentrations (e.g., ACTH, cortisol, GH, IGF-1) using validated commercial kits, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).[15]
-
Data Analysis: Calculate hormone concentrations based on the standard curve generated for each assay. Ensure intra- and inter-assay variability is within acceptable limits.
Protocol: Blood Glucose Monitoring
Pasireotide treatment is frequently associated with hyperglycemia due to its inhibitory effects on insulin secretion.[4][16] Therefore, regular blood glucose monitoring is critical in all animal studies.
-
Baseline Measurement: Measure baseline blood glucose before the first dose of pasireotide.
-
Frequency:
-
Method: Collect a small blood sample (e.g., from the tail vein) and measure glucose levels using a validated veterinary glucometer.
-
Management: If severe hyperglycemia occurs, consider dose reduction or implementation of antihyperglycemic therapy as part of the experimental design, though this may confound efficacy results.[16]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Pasireotide in Acromegaly: An Overview of Current Mechanistic and Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of SOM230 (pasireotide) on corticotropic cells: action in dogs with Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Outcomes of the addition of pasireotide to traditional adrenal-directed treatment for dogs with pituitary-dependent hyperadrenocorticism secondary to macroadenoma: 9 cases (2013-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the Cortisol‐to‐ACTH Ratio in Dogs with Hypoadrenocorticism, Dogs with Diseases Mimicking Hypoadrenocorticism and in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Pasireotide for the Medical Management of Feline Hypersomatotropism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes: Immunohistochemistry for SSTR5 in Pasireotide-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the immunohistochemical (IHC) analysis of Somatostatin (B550006) Receptor 5 (SSTR5) in tissues treated with pasireotide (B1678482). Pasireotide is a somatostatin analog with a high binding affinity for multiple somatostatin receptor subtypes, particularly SSTR5.[1][2][3] This makes it an effective treatment for various neuroendocrine tumors, Cushing's disease, and acromegaly by inhibiting hormone hypersecretion.[1][2] The clinical efficacy of pasireotide is closely linked to the expression levels of its target SSTRs on tumor cells. Therefore, accurate IHC assessment of SSTR5 expression is crucial for predicting and monitoring therapeutic response.
Principle of the Application
Pasireotide functions by binding to somatostatin receptors, which are G-protein coupled receptors.[2] This binding activates downstream signaling pathways that inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[2][3] This cascade ultimately suppresses hormone secretion and inhibits cell growth.[2] Given pasireotide's high affinity for SSTR5, IHC detection of this receptor in tissue samples is a valuable tool for several reasons:
-
Predicting Therapeutic Response: The level of SSTR5 expression in a tumor may predict how well a patient will respond to pasireotide treatment.[4][5]
-
Monitoring Treatment Efficacy: Changes in SSTR5 expression following pasireotide treatment can provide insights into the evolving tumor biology and the potential for continued therapeutic benefit.
-
Understanding Resistance Mechanisms: In cases of treatment resistance, evaluating SSTR5 expression may help to elucidate the underlying molecular mechanisms.
Data Presentation
The following tables summarize the semi-quantitative data on SSTR5 expression in corticotroph tumors and its correlation with pasireotide response, based on the Immunoreactivity Score (IRS). The IRS is a common method for evaluating IHC results, combining staining intensity and the percentage of positive cells.[2]
Table 1: SSTR5 Immunoreactivity Score (IRS) in USP8 Mutant vs. Wild-Type Corticotroph Tumors
| USP8 Mutational Status | Mean SSTR5 IRS (± SD) | P-value |
| Mutant | 0.543 ± 0.338 | 0.001 |
| Wild-Type | 0.228 ± 0.263 |
Data adapted from a study on corticotroph tumors, suggesting that USP8 mutant tumors have significantly higher SSTR5 expression.[4]
Table 2: Pasireotide-Induced ACTH Suppression in USP8 Mutant vs. Wild-Type Corticotroph Tumors
| USP8 Mutational Status | Mean ACTH Suppression (%) (± SD) | P-value |
| Mutant | 42.6 ± 24.7 | 0.032 |
| Wild-Type | 18.9 ± 10.9 |
This table illustrates that the higher SSTR5 expression in USP8 mutant tumors correlates with a greater inhibitory response to pasireotide.[4]
Signaling Pathway and Experimental Workflow
Diagram 1: Pasireotide-SSTR5 Signaling Pathway
Caption: Pasireotide-SSTR5 signaling cascade.
Diagram 2: Immunohistochemistry Workflow for SSTR5 Detection
Caption: SSTR5 IHC experimental workflow.
Experimental Protocols
This section provides a detailed protocol for the immunohistochemical staining of SSTR5 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This protocol is a general guideline and may require optimization for specific antibodies and tissue types.
Materials and Reagents:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Heat-Induced Epitope Retrieval (HIER) buffer (e.g., 0.01 M citrate (B86180) buffer, pH 6.0)
-
Wash buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Protein block solution (e.g., 5% normal goat serum in wash buffer)
-
Primary antibody: Rabbit anti-SSTR5 antibody (e.g., monoclonal UMB4[4] or polyclonal). See Table 3 for examples.
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)
-
DAB chromogen kit
-
Mounting medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Microscope
Table 3: Example SSTR5 Antibodies for Immunohistochemistry
| Product Name | Clonality | Host | Recommended Dilution (IHC-P) | Supplier |
| Anti-Somatostatin Receptor 5 antibody [UMB4] | Monoclonal | Rabbit | 1:200 | Abcam |
| SSTR5 Antibody (NB100-74540) | Polyclonal | Rabbit | 1:2500 | Novus Biologicals |
| SSTR5 Antibody (4O6N5) | Monoclonal | Rabbit | 1:800 | Novus Biologicals |
This table provides examples of commercially available SSTR5 antibodies suitable for IHC. Researchers should consult the manufacturer's datasheet for the most up-to-date information and validation data.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), and 70% (1 change, 3 minutes).
-
Rinse in deionized water.[2]
-
-
Heat-Induced Epitope Retrieval (HIER):
-
Place slides in a staining dish filled with HIER buffer.
-
Heat the slides in a water bath, steamer, or pressure cooker according to the antibody manufacturer's recommendations (e.g., 95-100°C for 20-40 minutes).
-
Allow slides to cool to room temperature in the HIER buffer (approximately 20-30 minutes).
-
Rinse slides with wash buffer.
-
-
Blocking:
-
Apply protein block solution to the tissue sections and incubate for 20-30 minutes at room temperature in a humidified chamber to block non-specific antibody binding.[2]
-
-
Primary Antibody Incubation:
-
Drain the blocking solution without rinsing.
-
Apply the diluted primary anti-SSTR5 antibody to the tissue sections.
-
Incubate in a humidified chamber for 60 minutes at room temperature or overnight at 4°C.[2]
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer (3 changes, 5 minutes each).
-
Apply the HRP-conjugated secondary antibody.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.[2]
-
-
Detection:
-
Rinse slides with wash buffer (3 changes, 5 minutes each).
-
Prepare the DAB chromogen solution according to the manufacturer's instructions.
-
Apply the DAB solution and incubate until the desired brown color develops (typically 1-10 minutes), monitoring under a microscope.
-
Stop the reaction by rinsing with deionized water.[2]
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes to stain the cell nuclei.
-
"Blue" the sections by rinsing in running tap water.[2]
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series (70%, 95%, 100%).
-
Clear in xylene.
-
Apply mounting medium and a coverslip.[2]
-
Quality Control:
-
Positive Control: A tissue known to express SSTR5 (e.g., certain neuroendocrine tumors) should be included to ensure the staining protocol is working correctly.
-
Negative Control: A slide incubated with the primary antibody diluent instead of the primary antibody should be included to assess non-specific staining from the secondary antibody and detection system.
Data Analysis and Interpretation:
SSTR5 expression is typically evaluated based on the intensity and localization of the staining. A semi-quantitative scoring system, such as the Immunoreactivity Score (IRS), is recommended for reproducible data.[2] The IRS is calculated by multiplying the score for the percentage of positive cells by the score for staining intensity. Digital image analysis can also be employed for a more objective and quantitative assessment of SSTR5 expression.[6][7] The correlation between SSTR5 expression levels and the clinical response to pasireotide should be interpreted in the context of the specific tumor type and patient population.
References
- 1. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Pasireotide-resistant Refractory Cushing's Disease without Somatostatin Receptor 5 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Use of Pasireotide Diaspartate in Feline Hypersomatotropism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Feline hypersomatotropism (HS), often referred to as acromegaly, is an endocrine disorder characterized by the excessive secretion of growth hormone (GH), typically from a pituitary adenoma.[1] This condition leads to a range of clinical signs, most notably insulin-resistant diabetes mellitus, as well as organomegaly and changes in physical conformation.[2][3] Pasireotide (B1678482) diaspartate, a multi-receptor targeted somatostatin (B550006) analog, has emerged as a promising medical management option for this challenging condition in cats.[4][5] Unlike older somatostatin analogs, pasireotide exhibits a high binding affinity for multiple somatostatin receptor subtypes (SSTRs), particularly SSTR1, 2, 3, and 5, which are expressed in feline pituitary somatotroph adenomas.[6][7] This broader receptor profile may contribute to its efficacy in reducing GH and, consequently, insulin-like growth factor 1 (IGF-1) levels, leading to improved glycemic control in affected felines.[6][8]
These application notes provide a comprehensive overview of the use of pasireotide diaspartate in feline hypersomatotropism research, including detailed experimental protocols, summarized clinical data, and visual representations of the underlying signaling pathway and experimental workflows.
Mechanism of Action: Somatostatin Analog Signaling
Pasireotide functions by mimicking the natural inhibitory effects of somatostatin on hormone secretion. By binding to somatostatin receptors on the pituitary adenoma cells, it initiates a signaling cascade that ultimately reduces the synthesis and release of growth hormone.
Caption: Pasireotide signaling pathway in pituitary somatotrophs.
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical studies investigating the use of both short-acting and long-acting release (LAR) formulations of pasireotide in cats with hypersomatotropism.
Table 1: Efficacy of Short-Acting Pasireotide (0.03 mg/kg SC q12h for 3 days) [6][8]
| Parameter | Baseline (Day 1) | Post-Treatment (Day 5) | P-value |
| Median IGF-1 (ng/mL) | 2,000 (range: 1,051-2,000) | 1,105 (range: 380-1,727) | 0.002 |
| Mean Insulin (B600854) Dose Reduction (U/kg/injection) | - | 1.3 (range: 0-2.7) | 0.003 |
| Mean Product of Insulin Dose and AUC of BGC | - | 1,912 (SD: 1,523) | 0.001 |
Table 2: Efficacy of Long-Acting Pasireotide (pasireotide LAR) (6-8 mg/kg SC once monthly for 6 months) [9][10][11]
| Parameter | Baseline | Month 6 | P-value |
| Median IGF-1 (ng/mL) | 1,962 (range: 1,051-2,000) | 1,253 (range: 524-1,987) | <0.001 |
| Median Insulin Dose (U/kg) | 1.5 (range: 0.4-5.2) | 0.3 (range: 0.0-1.4) | <0.001 |
| Mean Fructosamine (B8680336) (μmol/L) | 494 ± 127 | 319 ± 113.3 | 0.07 |
| Mean Blood Glucose (MBG) (mg/dL) | 347.7 ± 111.0 | 319.5 ± 113.3 | 0.11 |
| Median Insulin Resistance Index (μmolU/L·kg) | 812 (range: 173-3,565) | 135 (range: 0-443) | 0.001 |
Table 3: Reported Adverse Events with Pasireotide Treatment [2][9][12]
| Adverse Event | Formulation | Incidence | Notes |
| Diarrhea | LAR | 11 out of 14 cats | Often transient and manageable. |
| Hypoglycemia | LAR | 5 out of 14 cats | Requires careful glucose monitoring, especially with insulin dose adjustments. |
| Worsening Polyphagia | LAR | 2 out of 14 cats | - |
| Mild Gastrointestinal Disturbances | Short-acting | 3 out of 12 cats | Reported as mild. |
Experimental Protocols
The following are detailed protocols for conducting research on the use of pasireotide in feline hypersomatotropism, based on published studies.
Protocol 1: Short-Acting Pasireotide Efficacy Study
Objective: To evaluate the short-term efficacy of pasireotide in reducing IGF-1 levels and improving insulin sensitivity in cats with hypersomatotropism.
Materials:
-
This compound (short-acting formulation)
-
Insulin (type and dose as per individual cat's requirement)
-
Blood glucose monitoring system
-
Equipment for blood sample collection and processing
-
Assay kits for IGF-1 measurement (e.g., radioimmunoassay)
Procedure:
-
Animal Selection:
-
Baseline Data Collection (Day 1):
-
Treatment Administration (Days 2, 3, and 4):
-
Post-Treatment Data Collection (Day 5):
-
Data Analysis:
Caption: Experimental workflow for short-acting pasireotide study.
Protocol 2: Long-Acting Pasireotide (LAR) Efficacy and Safety Study
Objective: To assess the long-term efficacy and safety of once-monthly pasireotide LAR in cats with hypersomatotropism.
Materials:
-
This compound (long-acting release formulation)
-
Insulin (type and dose as per individual cat's requirement)
-
Blood glucose monitoring system
-
Equipment for blood sample collection and processing
-
Assay kits for IGF-1 and fructosamine measurement
-
Equipment for routine clinical pathology (CBC, serum biochemistry)
Procedure:
-
Animal Selection:
-
Same criteria as for the short-acting study.
-
-
Baseline Assessment (Month 0):
-
Treatment and Monitoring (Monthly for 6 Months):
-
Administer 6-8 mg/kg of pasireotide LAR subcutaneously once monthly.[9][10]
-
At each monthly visit, perform a physical examination and collect blood for fructosamine and IGF-1.[9]
-
Conduct a 12-hour BGC at each monthly visit.[9]
-
Owners should monitor for any adverse events at home, particularly diarrhea and signs of hypoglycemia.
-
Adjust insulin dosage based on BGC results and clinical signs.
-
-
Data Analysis:
-
Use linear mixed-effects modeling to assess significant changes over the 6-month period for IGF-1, fructosamine, mean blood glucose from BGCs, insulin dose, and an insulin resistance index (e.g., product of fructosamine and insulin dose).[9]
-
Caption: Experimental workflow for long-acting pasireotide study.
Conclusion
This compound, particularly the long-acting formulation, represents a significant advancement in the medical management of feline hypersomatotropism.[9] It has been shown to effectively reduce IGF-1 levels and insulin requirements in affected cats.[8][9] However, researchers and clinicians should be aware of the potential for adverse effects, most notably gastrointestinal upset and hypoglycemia, which necessitate careful monitoring and dose adjustments.[9][12] Further research is warranted to optimize dosing protocols and further elucidate the long-term outcomes of pasireotide therapy in this patient population.[9] The protocols and data presented in these application notes provide a solid foundation for future investigations into this promising therapeutic agent.
References
- 1. Acromegaly in Cats - Endocrine System - MSD Veterinary Manual [msdvetmanual.com]
- 2. everycat.org [everycat.org]
- 3. Acromegaly in Cats - WSAVA 2014 Congress - VIN [vin.com]
- 4. ndsr.co.uk [ndsr.co.uk]
- 5. Feline Acromegaly Treatment [diabeticcatinternational.com]
- 6. Pasireotide for the Medical Management of Feline Hypersomatotropism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pasireotide for the Medical Management of Feline Hypersomatotropism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pasireotide Long‐Acting Release Treatment for Diabetic Cats with Underlying Hypersomatotropism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 11. Pasireotide Long-Acting Release Treatment for Diabetic Cats with Underlying Hypersomatotropism [edoc.unibas.ch]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Pasireotide Diaspartate solubility and stability issues in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Pasireotide Diaspartate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other salt forms?
Pasireotide is a synthetic somatostatin (B550006) analog.[1][2] The diaspartate salt form is specifically used for subcutaneous injection and is freely soluble in water.[3][4][5] This contrasts with Pasireotide Pamoate, which is used for the long-acting release (LAR) intramuscular injection and is practically insoluble in water to allow for a sustained-release depot.[6][7]
Q2: What is the solubility of this compound in aqueous solutions?
This compound is freely soluble in water.[3][4][5] The commercial formulation for injection is an isotonic solution with a pH of 4.2.[3][4] For other salt forms, the solubility differs significantly. For instance, Pasireotide Aspartate (trifluoroacetate salt) is sparingly soluble in aqueous buffers but has a solubility of approximately 0.25 mg/mL in a 1:3 solution of ethanol:PBS (pH 7.2).[8]
Q3: What factors can influence the stability of this compound in aqueous solutions?
The stability of Pasireotide in aqueous solutions is primarily affected by:
-
pH: Peptide stability is often pH-dependent, with optimal stability for many peptides found in slightly acidic conditions.[8] The commercial formulation has a pH of 4.2.[4]
-
Temperature: Higher temperatures accelerate the degradation of peptides in solution.[8]
-
Enzymatic Degradation: If working with biological samples, proteases can degrade the peptide.[8]
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can be a concern for long-term storage.[8]
Q4: What are the recommended storage conditions for this compound solutions?
Aqueous solutions of this compound are generally not recommended for long-term storage and should be prepared fresh for daily use.[8] If a stock solution is prepared in an organic solvent like DMSO, it can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[8] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[8]
Data Presentation
Table 1: Solubility of Pasireotide Salts in Various Solvents
| Salt Form | Solvent | Solubility |
| This compound | Water | Freely Soluble (>10% w/v)[3] |
| Pasireotide Pamoate | Water | Practically Insoluble[6][7] |
| Pasireotide Pamoate | 0.1 N Hydrochloric Acid (HCl) | Slightly Soluble[7] |
| Pasireotide Aspartate (trifluoroacetate salt) | Ethanol:PBS (pH 7.2) (1:3) | ~0.25 mg/mL[8] |
| This compound | Dimethyl sulfoxide (B87167) (DMSO) | ~33 mg/mL[3] |
| This compound | Dimethyl formamide (B127407) (DMF) | ~33 mg/mL[3] |
Table 2: General Stability of Peptides in Aqueous Solution at Different Temperatures
| Temperature | Expected Stability |
| -80°C | Months to years (in appropriate buffers and aliquoted)[8] |
| -20°C | Weeks to months[8] |
| 4°C | Days to weeks |
| Room Temperature (25°C) | Hours to days |
Troubleshooting Guide
Issue 1: Precipitation occurs when preparing an aqueous working solution from a DMSO stock.
-
Possible Cause: The solubility limit of Pasireotide in the final aqueous buffer has been exceeded.
-
Troubleshooting Steps:
-
Reduce the Final Concentration: Prepare a more dilute working solution.
-
Slow Down the Dilution: Add the DMSO stock solution to the aqueous buffer very slowly while vigorously vortexing to ensure rapid mixing and prevent localized high concentrations of the peptide.[8]
-
Optimize the Buffer:
-
pH: The solubility of peptides can be pH-dependent. Try adjusting the pH of your buffer; slightly acidic conditions may improve solubility.[8]
-
Buffer Composition: If precipitation persists in phosphate (B84403) buffers, consider trying different buffer systems (e.g., acetate, citrate).[8]
-
-
Issue 2: Inconsistent experimental results with prepared Pasireotide solutions.
-
Possible Cause 1: Degradation of the peptide.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare aqueous solutions of Pasireotide fresh on the day of use.[8]
-
Proper Storage: Ensure stock solutions in DMSO are stored correctly at -80°C or -20°C in single-use aliquots.[8]
-
Perform a Stability Study: Conduct a stability study under your specific experimental conditions to understand the degradation profile.
-
-
-
Possible Cause 2: Inaccurate concentration of the stock solution.
-
Troubleshooting Steps:
-
Accurate Weighing: Ensure the lyophilized powder was weighed accurately.
-
Calibrated Pipettes: Use a calibrated pipette for adding the solvent.
-
Quantitative Analysis: If possible, determine the concentration of your stock solution using a quantitative method like UV-Vis spectroscopy (if the extinction coefficient is known) or RP-HPLC with a standard curve.
-
-
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution of this compound
-
Prepare a Concentrated Stock Solution:
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.
-
Add a precise volume of high-purity DMSO to the vial to dissolve the peptide. For example, to prepare a 10 mg/mL stock solution from 1 mg of peptide, add 100 µL of DMSO.
-
Gently vortex and/or sonicate briefly in a water bath to ensure complete dissolution. The solution should be clear and free of particulates.[8]
-
-
Prepare the Aqueous Working Solution:
-
While gently vortexing your desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4), slowly add the required volume of the Pasireotide stock solution drop-by-drop.[8] This gradual addition with constant mixing is crucial to prevent precipitation.
-
-
Final Check and Use:
-
Visually inspect the final solution for any signs of precipitation.
-
If the solution is clear, it is ready for use. It is highly recommended to use the freshly prepared aqueous solution immediately.[8]
-
Protocol 2: General Protocol for Assessing Pasireotide Stability in an Aqueous Buffer by RP-HPLC
This protocol outlines a general approach to determine the stability of Pasireotide in a specific aqueous buffer. A stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC), is required.[8][9]
-
Solution Preparation: Prepare a solution of Pasireotide in the desired aqueous buffer at a known concentration.
-
Incubation: Aliquot the solution into several sterile, tightly sealed vials. Incubate the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).[8]
-
Time-Point Sampling: At predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove one vial from each temperature condition.[8]
-
Sample Analysis: Analyze the samples immediately by RP-HPLC to determine the concentration of intact Pasireotide. The percentage of remaining Pasireotide at each time point is calculated relative to the initial concentration at time 0.[8]
-
Data Analysis: Plot the percentage of intact Pasireotide versus time for each temperature to determine the degradation rate.[8]
Mandatory Visualizations
References
- 1. Pasireotide Monograph for Professionals - Drugs.com [drugs.com]
- 2. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 820232-50-6 | >98% [smolecule.com]
- 4. tga.gov.au [tga.gov.au]
- 5. tga.gov.au [tga.gov.au]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Overcoming Pasireotide-Induced Hyperglycemia in Laboratory Animals
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding, managing, and overcoming pasireotide-induced hyperglycemia in laboratory animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind pasireotide-induced hyperglycemia?
A1: Pasireotide-induced hyperglycemia is primarily caused by a significant reduction in insulin (B600854) and incretin (B1656795) hormones (GLP-1 and GIP) secretion.[1] Pasireotide (B1678482) exhibits a high binding affinity for somatostatin (B550006) receptor subtype 5 (SSTR5), which is highly expressed on pancreatic beta-cells.[1] Activation of SSTR5 inhibits the release of insulin.[1] Unlike first-generation somatostatin analogs such as octreotide, pasireotide has a less pronounced effect on glucagon (B607659) suppression. This is because glucagon secretion is mainly mediated by SSTR2, to which pasireotide has a lower affinity.[1] This imbalance, characterized by reduced insulin and minimally affected glucagon levels, ultimately leads to elevated blood glucose.[1]
Q2: How quickly does hyperglycemia develop after pasireotide administration in animal models, and is it transient?
A2: In rats, a single subcutaneous injection of pasireotide can induce an acute and transient increase in plasma glucose.[1][2] With continuous infusion or the long-acting release (LAR) formulation, the hyperglycemic effect may be minor and transient.[1] Studies in rats have demonstrated that following an initial spike, glucose homeostasis can be restored within 16 hours of injection.[1] In some rat studies, no significant differences in baseline glucose levels were observed after two weeks of twice-daily treatment, suggesting the potential for tachyphylaxis or the development of compensatory mechanisms.[1]
Q3: Are there species-specific differences in the hyperglycemic response to pasireotide?
A3: Yes, significant species-specific differences exist. For instance, pasireotide is known to induce hyperglycemia in rats.[1] In contrast, cynomolgus monkeys do not exhibit a hyperglycemic response at high effective doses.[1] Interestingly, in cats with hypersomatotropism, short-acting pasireotide has been found to decrease IGF-1 and improve insulin sensitivity.[1][3] Researchers must consider these variations when selecting an appropriate animal model for their studies.
Q4: What are the recommended therapeutic strategies to counteract pasireotide-induced hyperglycemia in animal models?
A4: Based on its mechanism of action, incretin-based therapies are a logical and effective approach. In studies involving healthy human volunteers, GLP-1 receptor agonists (like liraglutide) and DPP-4 inhibitors (like vildagliptin) were most effective at minimizing pasireotide-associated hyperglycemia.[1][4][5] Metformin has also been utilized, although its effectiveness in acute settings may be limited.[1] SGLT2 inhibitors represent another potential therapeutic option to be explored in animal models.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in glycemic response between animals | Genetic variability within the animal strain, differences in food intake, or stress levels.[2] | Ensure a consistent diet and feeding schedule for all animals. Acclimatize animals to experimental procedures to minimize stress. Increase the sample size to improve statistical power. |
| Unexpectedly severe hyperglycemia | High pasireotide dosage, susceptibility of the animal model, or underlying glucose intolerance in the animal strain.[2] | Review and consider reducing the pasireotide dose. Ensure baseline glucose levels were within the normal range before starting the experiment. Implement antihyperglycemic therapy as outlined in the experimental protocols. Increase the frequency of blood glucose monitoring. |
| Lack of sustained hyperglycemia with chronic administration | Receptor desensitization or tachyphylaxis.[1] | Consider a pulsatile dosing regimen rather than continuous administration. Evaluate earlier time points after administration to capture the acute hyperglycemic phase. |
| Unexpected weight loss in treated animals | Pasireotide can cause gastrointestinal side effects such as diarrhea, which can affect nutrient absorption and body weight.[1] In mouse models, pasireotide-treated animals have shown a lack of weight gain compared to controls.[1] | Monitor animal health closely, including body weight and stool consistency. Ensure adequate hydration and nutrition. If weight loss is severe, consider reducing the dose of pasireotide. |
| Hypoglycemia observed after antihyperglycemic treatment | The dose of the antihyperglycemic agent is too high. Synergistic effects with other experimental compounds. Improved insulin sensitivity (observed in some feline studies).[2][3][6] | Reduce the dose of the antihyperglycemic agent. Monitor blood glucose more frequently, especially during the initial phase of co-treatment. If using insulin, perform a glucose curve to determine the nadir and duration of action. |
Experimental Protocols
Protocol 1: Pasireotide Administration in Rodents
This protocol provides a general guideline for the administration of pasireotide in rodent studies. Specific doses and routes may need to be optimized based on the experimental design.
Materials:
-
Pasireotide (short-acting or LAR formulation)
-
Sterile vehicle (e.g., saline, sterile water)
-
Syringes and needles appropriate for the route of administration and animal size
-
Animal scale
-
70% ethanol
Procedure:
-
Animal Preparation: Acclimatize animals to the housing conditions and handling for at least one week prior to the experiment.
-
Dose Calculation: Calculate the required dose of pasireotide based on the animal's body weight.
-
Reconstitution (if applicable): Reconstitute the pasireotide formulation according to the manufacturer's instructions.
-
Administration:
-
Subcutaneous (SC) Injection: Pinch the skin on the back of the neck or flank to form a tent. Insert the needle into the base of the tent and inject the solution.
-
Intramuscular (IM) Injection: Inject into the quadriceps or gluteal muscle.
-
-
Post-Administration Monitoring: Observe the animal for any immediate adverse reactions. Return the animal to its cage and monitor according to the experimental timeline.
Dosage Recommendations (as a starting point):
| Animal Model | Pasireotide Formulation | Dosage Range | Route of Administration | Reference(s) |
| Rat | Short-acting | 10 µg/kg/day (in two injections) | Subcutaneous (SC) | [2] |
| Rat | Long-Acting Release (LAR) | 4 - 80 mg/kg (single injection) | Subcutaneous (SC) | [2][7] |
| Mouse | Long-Acting Release (LAR) | 40 mg/kg | Subcutaneous (SC) or Intramuscular (IM) | [2][8] |
| Cat | Short-acting | 0.03 mg/kg (q12h) | Subcutaneous (SC) | [3] |
| Cat | Long-Acting Release (LAR) | 6 - 8 mg/kg (once monthly) | Subcutaneous (SC) | [8][9] |
Protocol 2: Blood Glucose Monitoring
Materials:
-
Handheld glucometer and test strips
-
Lancets
-
Gauze pads
-
Collection tubes (if plasma glucose analysis is required)
Procedure:
-
Animal Restraint: Gently restrain the animal. For rodents, various restraint devices are commercially available.
-
Blood Collection: Puncture the tail vein with a lancet and collect a small drop of blood onto the glucometer test strip.
-
Reading: Record the blood glucose reading.
-
Hemostasis: Apply gentle pressure to the puncture site with a gauze pad to stop any bleeding.
-
Frequency: Monitor blood glucose at baseline (before pasireotide administration) and at specified time points post-administration as dictated by the study design. For acute studies, frequent monitoring (e.g., 0.5, 1, 2, 4, 8, 16 hours post-dose) is recommended.[1]
Protocol 3: Oral Glucose Tolerance Test (OGTT)
An OGTT is used to assess how quickly glucose is cleared from the blood.
Materials:
-
Glucose solution (e.g., 2 g/kg body weight)
-
Oral gavage needle
-
Glucometer and test strips
-
Timer
Procedure:
-
Fasting: Fast the animals overnight (approximately 16 hours) with free access to water.
-
Baseline Glucose: Measure and record the baseline blood glucose level (t=0).
-
Glucose Administration: Administer the glucose solution via oral gavage.
-
Post-Glucose Monitoring: Measure blood glucose at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose levels over time to generate a glucose tolerance curve. Calculate the area under the curve (AUC) for quantitative comparison between treatment groups.
Visualizations
Caption: Signaling pathway of pasireotide-induced hyperglycemia.
Caption: General experimental workflow for studying pasireotide-induced hyperglycemia.
Caption: Troubleshooting flowchart for managing pasireotide-induced hyperglycemia.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pasireotide for the Medical Management of Feline Hypersomatotropism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pasireotide-induced hyperglycemia - MedCrave online [medcraveonline.com]
- 5. Frontiers | Pasireotide-induced hyperglycemia in Cushing’s disease and Acromegaly: A clinical perspective and algorithms proposal [frontiersin.org]
- 6. Pasireotide Long‐Acting Release Treatment for Diabetic Cats with Underlying Hypersomatotropism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pasireotide Long-Acting Release Treatment for Diabetic Cats with Underlying Hypersomatotropism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of Pasireotide Diaspartate in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the off-target effects of Pasireotide (B1678482) Diaspartate in cellular models. Pasireotide, a multi-receptor targeted somatostatin (B550006) analog, exhibits a broader binding profile than first-generation somatostatin analogs, leading to distinct off-target effects that can influence experimental outcomes.[1][2] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in the accurate interpretation of research results.
Troubleshooting Guides
Issue 1: Unexpected Hyperglycemia or Altered Glucose Metabolism in Cellular Models
Possible Causes:
-
Inhibition of Insulin (B600854) Secretion: Pasireotide has a high affinity for somatostatin receptor 5 (SSTR5), which is expressed on pancreatic beta-cells.[3][4] Activation of SSTR5 by pasireotide inhibits insulin secretion, a primary cause of hyperglycemia.[5][6]
-
Reduced Incretin (B1656795) (GLP-1 and GIP) Secretion: Pasireotide can suppress the secretion of incretin hormones, glucagon-like peptide-1 (GLP-1), and glucose-dependent insulinotropic polypeptide (GIP), from intestinal L-cells and K-cells, respectively, further contributing to impaired glucose tolerance.[4][7][8]
-
Minimal Glucagon (B607659) Suppression: While pasireotide inhibits insulin secretion, its effect on glucagon secretion (mediated primarily through SSTR2) is less pronounced.[9] This imbalance can lead to an overall increase in blood glucose levels.[10]
Troubleshooting Steps:
-
Confirm Pasireotide Concentration: Verify the final concentration of pasireotide in your cell culture medium to rule out dosage errors.
-
Assess Baseline Glucose Metabolism: If using primary cells or in vivo models, establish baseline glucose and insulin levels before pasireotide treatment.[11]
-
Co-administration with Incretin-Based Therapies: In in vivo models, co-administration of a GLP-1 receptor agonist (e.g., liraglutide) or a DPP-4 inhibitor (e.g., vildagliptin) can help counteract the reduction in incretin levels and isolate the direct effects of pasireotide on your target cells.[4][11]
-
Monitor Insulin and Glucagon Levels: If feasible for your model, measure insulin and glucagon levels in the culture supernatant or plasma to confirm the expected hormonal changes.
-
Consider a Different Somatostatin Analog: If the hyperglycemic effect interferes with your primary experimental goals, consider using a first-generation somatostatin analog with higher SSTR2 selectivity (e.g., octreotide) as a control.
Issue 2: Unanticipated Effects on Cell Proliferation or Apoptosis
Possible Causes:
-
Modulation of MAPK/ERK and PI3K/Akt Pathways: Pasireotide can inhibit the MAPK/ERK and PI3K/Akt signaling pathways, which are crucial for cell proliferation and survival.[1][12]
-
Cell-Type Specific SSTR Expression: The effect of pasireotide on cell viability is dependent on the somatostatin receptor subtype expression profile of the specific cell line being used.[13]
Troubleshooting Steps:
-
Characterize SSTR Expression: If not already known, determine the SSTR subtype expression profile of your cellular model (e.g., via RT-PCR or immunohistochemistry).
-
Perform Dose-Response and Time-Course Experiments: Evaluate the effect of a range of pasireotide concentrations over different time points to understand the dynamics of its impact on cell viability.[14]
-
Assess Apoptosis Markers: Use assays such as Annexin V/Propidium Iodide staining followed by flow cytometry to specifically quantify apoptosis.[12]
-
Investigate Downstream Signaling: Analyze the phosphorylation status of key proteins in the MAPK/ERK and PI3K/Akt pathways (e.g., ERK1/2, Akt) to confirm pathway modulation.
Frequently Asked Questions (FAQs)
Q1: What are the main off-target effects of pasireotide diaspartate in cellular models?
A1: The most significant off-target effect is hyperglycemia, resulting from the inhibition of insulin and incretin secretion.[5][7] Pasireotide can also influence cell proliferation and apoptosis by modulating key signaling pathways like MAPK/ERK and PI3K/Akt.[1][12]
Q2: How does the receptor binding profile of pasireotide contribute to its off-target effects?
A2: Pasireotide binds with high affinity to four of the five somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, and SSTR5), with a particularly high affinity for SSTR5.[1][2] This broad binding profile, especially the potent activation of SSTR5 on pancreatic beta-cells, is the primary reason for its hyperglycemic effect, which is less pronounced with more SSTR2-selective analogs like octreotide.[4][15]
Q3: Can the hyperglycemic effect of pasireotide be reversed?
A3: Yes, in clinical and preclinical studies, the hyperglycemic effects of pasireotide are typically reversible upon discontinuation of the treatment.[5][16]
Q4: What are some key considerations when designing experiments with pasireotide?
A4: It is crucial to be aware of the potential for off-target effects, particularly on glucose metabolism. For in vivo studies, it is advisable to monitor blood glucose levels. For in vitro studies, consider the SSTR expression profile of your cell line and how the modulation of insulin/glucagon signaling might impact your experimental system.
Q5: Are there cellular models that are more or less susceptible to the off-target effects of pasireotide?
A5: Yes, cell lines with high expression of SSTR5, such as some pancreatic beta-cell lines (e.g., MIN6, INS-1E), will be particularly sensitive to pasireotide's effects on insulin secretion.[17] The susceptibility of cancer cell lines to the anti-proliferative and pro-apoptotic effects of pasireotide will depend on their specific SSTR expression patterns and the importance of the MAPK/ERK and PI3K/Akt pathways for their survival.
Quantitative Data
Table 1: Comparative Binding Affinities (IC50, nM) of Pasireotide and Octreotide for Human Somatostatin Receptor Subtypes [1][2]
| Ligand | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) |
| Pasireotide | 9.3 | 1.0 | 1.5 | >1000 | 0.16 |
| Octreotide | >1000 | 0.8 | 25 | >1000 | 6.3 |
Table 2: Effects of Pasireotide on Hormone Secretion and Cell Viability in Cellular Models [14]
| Cell Line | Parameter Measured | Pasireotide Concentration | Incubation Time | Observed Effect |
| AtT-20/D16v-F2 (mouse pituitary tumor) | ACTH Secretion | 10 nM | 48 hours | ~16% inhibition |
| AtT-20/D16v-F2 (mouse pituitary tumor) | Cell Viability | 10 nM | 48 hours | ~20% reduction |
| Primary Human GH-Secreting Pituitary Adenoma Cells | GH Secretion | 10 nM | 72 hours | ~37% inhibition (average) |
| INS-1E (rat insulinoma) | Glucose-Stimulated Insulin Secretion | 10-50 nM | Acute & Chronic | 30-50% reduction |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Somatostatin Receptors
Objective: To determine the binding affinity (IC50) of this compound for a specific somatostatin receptor subtype.
Materials:
-
Cell membranes from a cell line stably expressing a single human SSTR subtype (e.g., CHO-K1, HEK293).[1]
-
Radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SST-14).[1]
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[18]
-
96-well plates.
-
Filter mats (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).[18]
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled pasireotide.
-
In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of unlabeled pasireotide.[1][18]
-
Incubate the plate to allow for competitive binding (e.g., 60 minutes at 30°C).[18]
-
Separate bound from free radioligand by rapid filtration through the filter mats using a cell harvester.[18]
-
Wash the filters with ice-cold wash buffer.[18]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of pasireotide to determine the IC50 value.[2]
Protocol 2: In Vitro Insulin Secretion Assay
Objective: To assess the effect of this compound on glucose-stimulated insulin secretion from pancreatic beta-cells.
Materials:
-
Low-glucose buffer (e.g., 2 mM glucose).[17]
-
High-glucose buffer (e.g., 20 mM glucose).[17]
-
This compound.
-
ELISA or RIA kit for insulin quantification.[11]
Procedure:
-
Culture pancreatic beta-cells to the desired confluence.
-
Pre-incubate the cells in low-glucose buffer for a baseline period (e.g., 1 hour).[11]
-
Replace the buffer with high-glucose buffer containing various concentrations of pasireotide or vehicle control.
-
Incubate for 1-2 hours to stimulate insulin secretion.[11]
-
Collect the supernatant.
-
Measure the insulin concentration in the supernatant using an ELISA or RIA kit according to the manufacturer's instructions.[11]
-
Normalize insulin secretion to the total cellular protein content or total insulin content.[11]
Protocol 3: Cell Viability (MTT) Assay
Objective: To evaluate the effect of this compound on the viability of a target cell line.
Materials:
-
Target cell line (e.g., pituitary adenoma cells, breast cancer cells).[14][19]
-
96-well plates.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[19]
-
Solubilization solution (e.g., DMSO).[19]
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of pasireotide for the desired duration (e.g., 48 hours).[14]
-
Add MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.[19]
-
Add solubilization solution to dissolve the formazan crystals.[19]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[19]
Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Target cell line.
-
This compound.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.[12]
-
Flow cytometer.
Procedure:
-
Treat cells with pasireotide for the desired time.
-
Harvest both adherent and floating cells.[12]
-
Wash the cells with cold PBS.[20]
-
Resuspend the cells in 1X Annexin V binding buffer.[12]
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.[12][20]
-
Analyze the samples on a flow cytometer.[12]
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Visualizations
Caption: General signaling pathway of this compound.
Caption: Mechanism of Pasireotide-induced hyperglycemia.
Caption: Troubleshooting workflow for pasireotide experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Management of pasireotide-induced hyperglycemia in patients with acromegaly: An experts’ consensus statement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyperglycemia induced by pasireotide in patients with Cushing’s disease or acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. academic.oup.com [academic.oup.com]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. Effect of pasireotide on glucose- and growth hormone-related biomarkers in patients with inadequately controlled acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Gender-Specific Efficacy Revealed by Head-to-Head Comparison of Pasireotide and Octreotide in a Representative In Vivo Model of Nonfunctioning Pituitary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Managing Hyperglycemia | SIGNIFOR® LAR (pasireotide) [signiforlar.com]
- 17. Insights into GLP-1 and insulin secretion mechanisms in pasireotide-induced hyperglycemia highlight effectiveness of Gs-targeting diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. benchchem.com [benchchem.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pasireotide Diaspartate for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using Pasireotide Diaspartate in in vitro settings. Here you will find frequently asked questions, detailed troubleshooting guides, standardized experimental protocols, and key quantitative data to help optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro? A1: Pasireotide is a synthetic, long-acting cyclohexapeptide analog of the natural hormone somatostatin (B550006).[1] Its mechanism of action involves binding to and activating multiple somatostatin receptors (SSTRs).[2][3] Unlike first-generation somatostatin analogs (like octreotide) that mainly target SSTR2, Pasireotide has a broad binding profile with high affinity for SSTR1, SSTR2, SSTR3, and particularly SSTR5.[4][5] Activation of these G-protein coupled receptors inhibits the enzyme adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[6][7] This signaling cascade ultimately suppresses the secretion of various hormones, such as Adrenocorticotropic Hormone (ACTH) and Growth Hormone (GH), and can also inhibit cell proliferation.[5][8]
Q2: What is a recommended starting concentration for in vitro experiments with Pasireotide? A2: A starting concentration of 10 nM is frequently recommended for most cell-based assays.[5][8][9] However, the optimal concentration is highly dependent on the specific cell type, the SSTR expression profile, and the experimental endpoint.[5] Published literature shows effective concentrations ranging from 0.1 nM to 100 nM.[5] For instance, an IC50 of 0.4 nM was noted for the inhibition of GH release in primary rat pituitary cells.[5] It is always best practice to perform a dose-response curve (e.g., from 1 pM to 10 µM) to determine the EC50 or IC50 in your specific experimental system.[10]
Q3: How should I prepare and store this compound stock solutions? A3: this compound is soluble in solvents such as DMSO and ethanol, but it is practically insoluble in water.[5]
-
Reconstitution: Prepare a high-concentration stock solution, for example, 1-10 mM, in 100% DMSO.[5]
-
Storage: After reconstitution, it is critical to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5] Store these aliquots at -20°C or -80°C for long-term stability, where they can be kept for up to six months.[5]
-
Working Dilutions: When preparing working concentrations for your experiments, dilute the stock solution in your complete cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (generally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle-only control in your experimental design.[5]
Q4: What are the known off-target effects or confounding factors to consider in vitro? A4: The most significant off-target effect of Pasireotide is its potential to induce hyperglycemia.[10] This occurs because Pasireotide has a high affinity for SSTR5, which is expressed on pancreatic beta cells and plays a role in inhibiting insulin (B600854) secretion.[10][11] In vitro, this can be observed through reduced insulin release from pancreatic cell lines or isolated islets.[11][12] Additionally, Pasireotide can inhibit the secretion of incretin (B1656795) hormones like GLP-1 and GIP, which further impairs glucose regulation.[11] When working with cell types that have metabolic functions, it is important to be aware of these potential effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Cell Viability or High Cytotoxicity | Concentration is too high: Your cell line may be particularly sensitive to Pasireotide.[5]Solvent toxicity: The final concentration of the solvent (e.g., DMSO) is too high.[5]Contamination: The stock solution or culture may be contaminated. | Perform a dose-response curve to find the optimal non-toxic concentration.Ensure the final solvent concentration is ≤ 0.1% and run a "vehicle-only" control.[5]Use sterile techniques and prepare fresh solutions. |
| High Variability in Experimental Results | Inconsistent cell culture conditions: Variations in cell seeding density, media, or incubation times.[10]Pasireotide degradation: Repeated freeze-thaw cycles of the stock solution.[10]Pipetting errors: Inaccurate dilutions or dispensing.[10] | Standardize all cell culture parameters.Prepare fresh Pasireotide dilutions for each experiment from single-use aliquots.[10]Use calibrated pipettes and ensure proper mixing techniques.[10] |
| No Observable Effect | Concentration is too low: The concentration used is below the effective range for your cell line.Low SSTR expression: The target cells may not express the relevant somatostatin receptors.Incorrect assay endpoint: The chosen readout may not be modulated by Pasireotide in your system. | Perform a dose-response experiment with a wider concentration range.Verify SSTR subtype expression in your cell line using qPCR or Western blotting.[12]Confirm from the literature that your chosen endpoint (e.g., hormone secretion, proliferation) is affected by SSTR activation. |
| Unexpected or Contradictory Signaling Results (e.g., cAMP levels) | Differential SSTR coupling: The net effect on cAMP depends on the relative expression of different SSTR subtypes, which can couple to different G-proteins.[12] | Characterize the SSTR expression profile of your cell line.[12]Use SSTR subtype-selective antagonists to identify which receptor is mediating the effect.[12]Perform a time-course experiment, as the kinetics of cAMP modulation can vary.[12] |
Quantitative Data Summary
Table 1: Comparative Binding Affinities (IC50, nM) of Somatostatin Analogs This table summarizes the in vitro receptor binding affinities of Pasireotide compared to the natural ligand Somatostatin-14 and the first-generation analog Octreotide. A lower IC50 value indicates a higher binding affinity.[7]
| Ligand | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) |
| Pasireotide | 9.3 | 1.0 | 1.5 | >100 | 0.16 |
| Somatostatin-14 | 2.5 | 0.7 | 1.4 | 1.3 | 0.2 |
| Octreotide | >1000 | 0.8 | 23 | >1000 | 6.3 |
Data compiled from competitive radioligand binding assays.[7]
Table 2: Effective Concentrations of Pasireotide in In Vitro Assays This table provides examples of Pasireotide concentrations and their observed effects in different cell lines and primary cultures.
| Cell Type | Assay | Pasireotide Concentration | Incubation Time | Observed Effect | Citation |
| AtT-20/D16v-F2 | Cell Viability | 10 nM | 48 hours | ~20% reduction in viability | [8][9] |
| AtT-20/D16v-F2 | ACTH Secretion | 10 nM | 48 hours | 16% inhibition of secretion | [8][9] |
| Primary Human GH-Secreting Pituitary Adenoma Cells | GH Secretion | 10 nM | 72 hours | ~37.1% average inhibition of secretion | [8] |
| Non-Functioning Pituitary Adenoma (NFA) Cells | Cell Viability | Not specified | Not specified | Reduced cell viability in "responder" group | [13] |
Experimental Protocols
Protocol 1: Determining the Optimal In Vitro Concentration of Pasireotide
Objective: To identify the lowest effective concentration of Pasireotide that elicits a significant biological response in a specific cell line.
Materials:
-
Target cell line with known or suspected SSTR expression
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well flat-bottom cell culture plates
-
Reagents for the specific assay endpoint (e.g., ELISA kit, MTT reagent)
-
Multichannel pipette and calibrated single-channel pipettes
-
Plate reader
Procedure:
-
Cell Seeding: Harvest and count cells, ensuring high viability (>95%). Seed the cells in a 96-well plate at a pre-determined optimal density and allow them to attach and stabilize overnight in a 37°C, 5% CO₂ incubator.[6][8]
-
Serial Dilution: Prepare a serial dilution series of Pasireotide in complete culture medium. A recommended range to test is from 0.01 nM to 1 µM.[5]
-
Vehicle Control: Prepare a "vehicle control" solution containing the same final concentration of DMSO as the highest Pasireotide concentration well (e.g., 0.1%).[5]
-
Treatment: Carefully remove the old medium from the cells. Add 100 µL of the prepared Pasireotide dilutions, vehicle control, or medium-only control to the appropriate wells.
-
Incubation: Incubate the plate for a duration appropriate for the assay (e.g., 24-72 hours for proliferation or hormone secretion assays).[8][14]
-
Assay Performance: Perform the specific assay to measure the desired endpoint (e.g., hormone levels via ELISA, cell viability via MTT) according to the manufacturer's instructions or a standardized lab protocol.[8]
-
Data Analysis: Plot the measured response against the logarithm of the Pasireotide concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 or IC50 value.
Protocol 2: Cell Viability (MTT) Assay
Objective: To assess the effect of Pasireotide on the metabolic activity and viability of a cell population.
Procedure:
-
Cell Seeding & Treatment: Follow steps 1-4 from Protocol 1.
-
Incubation: Incubate the treated cells for the desired period (e.g., 48 hours).[8]
-
MTT Addition: After incubation, add 20-30 µL of a sterile-filtered MTT solution (typically 2-5 mg/mL in PBS) to each well.[8]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 1.5 to 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Gently mix the plate to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.[8]
Protocol 3: Hormone Secretion (ELISA) Assay
Objective: To measure the effect of Pasireotide on the secretion of a specific hormone (e.g., ACTH, GH) from cultured cells.
Procedure:
-
Cell Seeding & Treatment: Follow steps 1-4 from Protocol 1. For primary cells, allow them to adhere and grow for 24-48 hours before treatment.[14]
-
Incubation: Incubate the cells with Pasireotide for the desired treatment period (e.g., 48-72 hours).[8][14]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.[14]
-
Sample Preparation: Centrifuge the supernatant to pellet any cellular debris. Store the clarified supernatant at -20°C or -80°C until the assay is performed.[14]
-
ELISA Procedure: Perform the Enzyme-Linked Immunosorbent Assay (ELISA) using a commercial kit specific to the hormone of interest. Follow the manufacturer's instructions precisely for adding standards, samples, and reagents.[8][14]
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the hormone concentration in your unknown samples. Calculate the percentage inhibition of hormone secretion for each Pasireotide concentration compared to the vehicle control.[8]
Visualizations
Diagram 1: Pasireotide Signaling Pathway
Caption: Pasireotide signaling pathway in pituitary tumor cells.[6]
Diagram 2: General Experimental Workflow
Caption: General experimental workflow for Pasireotide in vitro assays.[8]
Diagram 3: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in Pasireotide assays.[5]
References
- 1. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tga.gov.au [tga.gov.au]
- 3. drugs.com [drugs.com]
- 4. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Pasireotide, a multiple somatostatin receptor subtypes ligand, reduces cell viability in non-functioning pituitary adenomas by inhibiting vascular endothelial growth factor secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Managing injection site reactions with Pasireotide Diaspartate in animal studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing injection site reactions (ISRs) associated with Pasireotide Diaspartate in preclinical animal studies. The information is tailored for professionals in drug development and research to ensure animal welfare and maintain the integrity of experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic somatostatin (B550006) analog. It functions by mimicking the natural hormone somatostatin, which regulates the release of various other hormones. Pasireotide binds with high affinity to multiple somatostatin receptor subtypes (SSTRs), particularly SSTR1, SSTR2, SSTR3, and SSTR5, to inhibit the secretion of hormones like adrenocorticotropic hormone (ACTH) and growth hormone (GH).[1][2] Its broad receptor binding profile makes it a subject of investigation for various conditions.[3]
Q2: What are the common injection site reactions observed with this compound in animal studies?
A2: In preclinical studies involving subcutaneous administration, this compound has been shown to cause irritation at the injection site across all animal species investigated.[4] Commonly observed reactions include redness (erythema), swelling (edema), local pain, hematoma (bruising), and itching (pruritus).[5][6] In some rat studies, sores and scab formation have been noted at the injection sites, particularly at higher doses.[7]
Q3: Are injection site reactions with this compound dose-dependent?
A3: Yes, the severity of injection site reactions can be dose-dependent. For instance, in repeat-dose toxicity studies in rats, sores at the injection site were observed in all animals at higher dose levels.[7]
Q4: What is the underlying cause of these injection site reactions?
A4: Injection site reactions can be attributed to a combination of factors. The physical trauma from the needle puncture itself can induce a localized inflammatory response. Additionally, the physicochemical properties of the this compound formulation, such as its pH and the presence of excipients, may contribute to local irritation. The active pharmaceutical ingredient itself has been shown to cause irritation.[4]
Q5: How long do injection site reactions typically last?
A5: The duration of injection site reactions can vary. In a study with a long-acting formulation in rats, slight erythema and edema were observed, which were no longer apparent after the third day of recovery. However, histopathological changes at the injection site were still evident at the end of the recovery period.[3][7] In clinical settings with the subcutaneous injection, reported events were often transient and resolved spontaneously without intervention.[5][6]
Troubleshooting Guides
Issue: Observation of significant swelling, redness, or signs of pain at the injection site.
| Possible Cause | Troubleshooting Steps |
| Improper Injection Technique | - Ensure proper restraint of the animal to prevent movement during injection. - Use the "tenting" method for subcutaneous injections to create a space for the substance. - Insert the needle at the base of the skin tent with the bevel facing up. - Avoid rapid injection; administer the solution slowly and steadily. |
| High Injection Volume | - For larger volumes, consider splitting the dose and administering at two different sites. - Adhere to the recommended maximum injection volumes for the specific animal model and injection site. |
| Irritation from Formulation | - If possible, review the formulation's pH and osmolality to ensure they are within a physiologically tolerated range. - Consider if any excipients in the formulation could be contributing to the irritation. |
| Repeated Injections at the Same Site | - Rotate injection sites for subsequent administrations. It is not recommended to use the same injection site for two consecutive injections.[5] |
| Animal Sensitivity | - Monitor the animal for signs of distress. If severe reactions occur, consult with a veterinarian. - Consider a dose reduction if the reactions are deemed dose-dependent and are impacting animal welfare. |
Issue: Presence of ulcers, necrosis, or persistent nodules at the injection site.
| Possible Cause | Troubleshooting Steps |
| Severe Local Toxicity | - Immediately discontinue administration at the affected site. - Document the lesion with photographs and detailed descriptions. - Consult a veterinarian for potential palliative care. - Collect tissue samples from the affected area at the study endpoint for histopathological analysis to understand the nature and severity of the reaction. |
| Formulation Precipitation | - Visually inspect the formulation for any precipitates before injection. - Ensure the formulation is at room temperature before administration, as cold injections can sometimes exacerbate reactions. |
| Secondary Infection | - Maintain aseptic technique during preparation and administration of the injection to minimize the risk of infection. - Observe the site for signs of infection (e.g., purulent discharge) and consult a veterinarian if suspected. |
Data on Injection Site Reactions
While specific quantitative data from preclinical studies with this compound is not extensively published in a tabular format, the following tables summarize the types of findings reported in regulatory documents and related literature.
Table 1: Summary of Macroscopic Injection Site Findings in Animal Studies
| Animal Model | Dose | Findings | Reference |
| Rat | High Doses | Sores at the injection site | [7] |
| Rat (LAR formulation) | 6 mg/animal | Slight to very slight erythema and edema | [3][7] |
| Monkey | Up to 3.2 mg/kg/day | Swelling, redness, scabs | [7] |
Table 2: Summary of Microscopic (Histopathological) Injection Site Findings in Animal Studies
| Animal Model | Findings | Reference |
| Rat | Inflammation | [7] |
| Rat (LAR formulation) | Deposition of test substance, local inflammation (more pronounced than placebo), granulomatous reaction | |
| Monkey | Edema, inflammation | [7] |
Experimental Protocols
Protocol 1: Assessment of Local Tolerance to Subcutaneous this compound
Objective: To evaluate the local tolerance of this compound following a single or repeated subcutaneous injection in a rodent model (rat or mouse).
Materials:
-
This compound solution
-
Vehicle control (e.g., sterile saline)
-
Appropriate size sterile syringes and needles (e.g., 25-27 gauge)
-
Animal clippers
-
Calipers
-
Scoring sheets
Procedure:
-
Animal Preparation: Acclimatize animals to the housing conditions. On the day of dosing, gently restrain the animal and clip the fur at the designated injection site(s) on the dorsal flank.
-
Dosing: Administer a single subcutaneous injection of this compound or vehicle control. For repeat-dose studies, administer daily for the specified duration, rotating injection sites.
-
Macroscopic Observation: Observe the injection sites at predefined time points (e.g., 1, 2, 4, 24, 48, and 72 hours after the last injection). Score the sites for erythema and edema using a standardized scale (see Table 3). Measure the diameter of any swelling with calipers.
-
Clinical Observations: Monitor animals for any changes in behavior, posture, or signs of pain.
-
Necropsy: At the end of the observation period, euthanize the animals and perform a gross pathological examination of the injection site and surrounding tissues.
-
Histopathology: Collect the injection site and surrounding tissue, fix in 10% neutral buffered formalin, and process for histopathological examination. A veterinary pathologist should evaluate the slides for signs of inflammation, necrosis, hemorrhage, and fibrosis.
Table 3: Example Macroscopic Scoring System for Injection Site Reactions
| Score | Erythema (Redness) | Edema (Swelling) |
| 0 | No erythema | No swelling |
| 1 | Very slight erythema | Very slight swelling |
| 2 | Well-defined erythema | Slight swelling |
| 3 | Moderate erythema | Moderate swelling |
| 4 | Severe erythema (beet-redness) to eschar formation | Severe swelling (raised >1 mm) |
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Experimental workflow for managing injection site reactions.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
Technical Support Center: Pasireotide Diaspartate Resistance in Pituitary Tumor Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in-vitro experiments investigating Pasireotide Diaspartate resistance in pituitary tumor cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in pituitary tumor cells?
Pasireotide is a multireceptor-targeted somatostatin (B550006) analog.[1][2] Unlike first-generation somatostatin receptor ligands (SRLs) like octreotide (B344500) and lanreotide (B11836) that primarily target somatostatin receptor subtype 2 (SSTR2), Pasireotide has a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and notably SSTR5.[2][3][4][5] In pituitary adenomas, particularly corticotroph tumors responsible for Cushing's disease, SSTR5 is often the predominantly expressed subtype.[4][6] Upon binding to these G protein-coupled receptors, Pasireotide initiates a signaling cascade through inhibitory G proteins (Gi).[4] This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of calcium channel activity.[2][4] The collective effect is the suppression of hormone synthesis and secretion (e.g., ACTH in Cushing's disease and GH in acromegaly) and potential inhibition of tumor growth.[3][4][7]
Q2: Which pituitary tumor cell lines are commonly used to study Pasireotide resistance?
The mouse pituitary corticotroph tumor cell line, AtT-20, is a frequently used model for studying the effects of somatostatin analogs on ACTH-secreting pituitary adenomas.[8] For growth hormone-secreting tumors, primary human pituitary adenoma cell cultures are often utilized to assess responses to Pasireotide.[9]
Q3: What are the key molecular determinants of a pituitary tumor's response to Pasireotide?
The response to Pasireotide is multifactorial, but the most critical determinant is the expression profile of somatostatin receptor (SSTR) subtypes on the tumor cells.[10][11] High expression of SSTR5 is strongly associated with a favorable response to Pasireotide, given its high binding affinity for this receptor subtype.[1][12] Conversely, low or absent SSTR5 expression is linked to a poor response.[1][13] While Pasireotide also binds to SSTR2, its efficacy in tumors with low SSTR2 expression, where first-generation analogs fail, highlights the importance of its interaction with other SSTRs, especially SSTR5.[1] Additionally, intracellular signaling components like β-arrestins and G protein-coupled receptor kinases (GRKs) play a significant role in receptor desensitization and can influence the long-term efficacy of the treatment.[14][15]
Q4: How does Pasireotide's interaction with β-arrestins differ from that of octreotide, and what is the implication for resistance?
Pasireotide and octreotide induce distinct patterns of SSTR2A phosphorylation and subsequent β-arrestin trafficking.[16] Octreotide promotes significant SSTR2A phosphorylation, leading to the recruitment of β-arrestin and rapid co-internalization of the receptor-β-arrestin complex.[16] In contrast, Pasireotide is a weak inducer of SSTR2A phosphorylation and internalization.[16] It leads to the formation of less stable β-arrestin-SSTR2A complexes that tend to dissociate at or near the plasma membrane.[16] High expression of β-arrestins has been correlated with a poorer response to long-term somatostatin analog treatment in acromegaly patients, suggesting that these proteins are key players in the development of resistance through receptor desensitization.[17] The differential engagement of the β-arrestin system by Pasireotide may contribute to its unique efficacy and resistance profile compared to other SRLs.
Troubleshooting Guides
Issue 1: My pituitary tumor cells show no response to Pasireotide treatment in a cell viability assay.
-
Possible Cause 1: Low or Absent Target Receptor Expression.
-
Troubleshooting Step: Quantify the mRNA and protein expression levels of all five SSTR subtypes (SSTR1-5) in your cell line. Pasireotide's efficacy, particularly in Cushing's disease models, is often dependent on SSTR5 expression.[1][13]
-
Recommended Protocol: Use quantitative real-time PCR (qPCR) to measure SSTR mRNA levels and Western blotting or immunohistochemistry (IHC) to confirm protein expression.
-
-
Possible Cause 2: Ineffective Drug Concentration or Treatment Duration.
-
Troubleshooting Step: Perform a dose-response and time-course experiment. Cell lines can vary in their sensitivity to Pasireotide. It is crucial to test a wide range of concentrations (e.g., 1 nM to 10 µM) and multiple time points (e.g., 24, 48, 72 hours) to determine the optimal conditions for observing an effect.[8][18]
-
-
Possible Cause 3: Compromised Drug Integrity.
-
Troubleshooting Step: Ensure that the this compound compound has been stored correctly according to the manufacturer's instructions to maintain its stability and activity. Prepare fresh dilutions for each experiment from a validated stock solution.
-
Issue 2: I've confirmed high SSTR5 expression, but the cells are still resistant to Pasireotide.
-
Possible Cause 1: Alterations in Downstream Signaling Pathways.
-
Troubleshooting Step: Investigate the integrity of the signaling cascade downstream of SSTR activation. Resistance can occur even with adequate receptor expression if there are defects in G-protein coupling or subsequent effector pathways.
-
Recommended Protocol: Measure intracellular cAMP levels in response to Pasireotide treatment. A lack of cAMP inhibition despite SSTR5 expression suggests a downstream signaling defect.
-
-
Possible Cause 2: Enhanced Receptor Desensitization and Internalization.
-
Troubleshooting Step: Evaluate the expression levels of proteins involved in receptor desensitization, such as G protein-coupled receptor kinase 2 (GRK2) and β-arrestins (β-arrestin 1 and β-arrestin 2).[14] Overexpression of these proteins can lead to rapid receptor phosphorylation and uncoupling from G-proteins, effectively silencing the signal and inducing resistance.[15][17]
-
Recommended Protocol: Use Western blotting to compare the expression levels of GRK2, β-arrestin 1, and β-arrestin 2 in your resistant cells to a sensitive control cell line.
-
-
Possible Cause 3: Activation of Alternative Growth Pathways.
-
Troubleshooting Step: Pituitary tumor cells may develop resistance by upregulating alternative signaling pathways that promote proliferation and survival, thereby bypassing the inhibitory effects of Pasireotide.
-
Recommended Protocol: Use pathway-focused PCR arrays or phosphoproteomic analysis to screen for the activation of alternative growth factor pathways (e.g., EGFR, FGFR pathways). The FGFR4-Gly388Arg polymorphism has been implicated in modulating STAT3 signaling and response to somatostatin analogs.[19]
-
Issue 3: I observe an initial response to Pasireotide, but the effect diminishes over time (tachyphylaxis).
-
Possible Cause: Receptor Downregulation and Desensitization.
-
Troubleshooting Step: Prolonged exposure to an agonist like Pasireotide can lead to the downregulation of its target receptors from the cell surface. This is a common mechanism for tachyphylaxis.
-
Recommended Protocol: Perform a time-course experiment where you treat cells with Pasireotide for an extended period (e.g., several days). At various time points, measure the cell surface expression of SSTRs using flow cytometry or cell-surface biotinylation assays. Concurrently, assess the functional response (e.g., hormone inhibition) to see if it correlates with the reduction in surface receptor levels.
-
Data Presentation
Table 1: Pasireotide Binding Affinities (pKi) for Human Somatostatin Receptors (SSTRs)
| Receptor Subtype | Pasireotide (pKi) | Octreotide (pKi) | Lanreotide (pKi) |
|---|---|---|---|
| sst1 | 8.2 | < 7.0 | < 7.0 |
| sst2 | 9.0 | 9.4 | 8.8 |
| sst3 | 9.1 | 7.9 | 7.9 |
| sst4 | < 7.0 | < 7.0 | < 7.0 |
| sst5 | 9.9 | 8.1 | 7.9 |
Data compiled from multiple sources. A higher pKi value indicates a stronger binding affinity.[1][20]
Table 2: In Vitro Efficacy of Pasireotide on Hormone Secretion
| Cell Type | Hormone Measured | Pasireotide Concentration | % Inhibition (Compared to Control) | Reference |
|---|---|---|---|---|
| Primary Human GH-Secreting Adenoma Cells | Growth Hormone (GH) | 10 nM | ~40-60% | [5] |
| AtT-20 (Mouse Corticotroph Tumor Cells) | Adrenocorticotropic Hormone (ACTH) | 10 nM | ~50-70% | [5] |
| Isolated Pancreatic Islets | Insulin | 10 nM | Significant Inhibition |[21] |
Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qPCR) for SSTR Subtype Expression
This protocol outlines the steps to measure the mRNA expression levels of somatostatin receptor subtypes.
-
Cell Culture and RNA Extraction: Culture pituitary tumor cells to 70-80% confluency. Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, SSTR subtype-specific primers, and a SYBR Green or TaqMan-based master mix. Run the reaction on a real-time PCR instrument. Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of each SSTR subtype using the delta-delta Ct (ΔΔCt) method, normalizing to the housekeeping gene and a reference sample.[8]
Protocol 2: Western Blotting for SSTRs and Signaling Proteins (e.g., β-arrestins)
This protocol provides a general guideline for assessing the protein expression of SSTRs or key signaling molecules.
-
Cell Lysis and Protein Quantification: Treat cells as required, then wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8] Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-SSTR5, anti-β-arrestin 1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection and Analysis: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[8]
Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol is used to assess the anti-proliferative effects of Pasireotide.
-
Cell Seeding: Seed pituitary tumor cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.[8]
-
Treatment: Prepare serial dilutions of Pasireotide in culture medium. Replace the old medium with 100 µL of the drug-containing medium. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.[8]
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add a solubilization solution to dissolve the formazan (B1609692) crystals. Read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate according to the manufacturer's protocol. Read the luminescence.
-
-
Data Analysis: Normalize the readings from treated wells to the vehicle control wells to calculate the percentage of cell viability. Plot the results to determine the IC50 value.[22]
Mandatory Visualizations
Caption: Pasireotide signaling pathway leading to inhibition of hormone secretion.
References
- 1. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism of Action of Pasireotide – My Endo Consult [myendoconsult.com]
- 7. Pasireotide treatment significantly reduces tumor volume in patients with Cushing’s disease: results from a Phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Somatostatin receptor ligands in acromegaly: clinical response and factors predicting resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Somatostatin Receptor Subtype Expression in Patients with Acromegaly and Complicated Clinical Course - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pasireotide-resistant Refractory Cushing's Disease without Somatostatin Receptor 5 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RePub, Erasmus University Repository: Novel Molecular Mechanisms of Resistance to Somatostatin Analog Treatment in Pituitary Adenomas [repub.eur.nl]
- 15. academic.oup.com [academic.oup.com]
- 16. Pasireotide and Octreotide Stimulate Distinct Patterns of sst2A Somatostatin Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Low beta-arrestin expression correlates with the responsiveness to long-term somatostatin analog treatment in acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Troubleshooting pasireotide variability in experimental results
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability encountered during experiments involving pasireotide (B1678482). The following guides and frequently asked questions (FAQs) address common issues to ensure more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for pasireotide and how does it differ from other somatostatin (B550006) analogs?
A1: Pasireotide is a synthetic, long-acting cyclohexapeptide analog of somatostatin.[1] Its primary mechanism of action is binding to and activating multiple somatostatin receptors (SSTRs).[1][2] Unlike first-generation somatostatin analogs like octreotide, which primarily target SSTR2, pasireotide has a broad binding profile with high affinity for SSTR1, SSTR2, SSTR3, and especially SSTR5.[1][3][4][5][6][7] Activation of these G-protein coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn inhibits hormone secretion and cellular proliferation.[8] This broader binding profile may translate to higher efficacy in certain tumors.[4]
Q2: We are observing high variability in our in vitro experimental results. What are the common causes?
A2: High variability in in vitro experiments with pasireotide can stem from several factors:
-
Inconsistent Cell Culture Conditions: Variations in cell seeding density, media composition, and incubation times can all contribute to inconsistent results.[9]
-
Pasireotide Degradation: Ensure that pasireotide solutions are prepared fresh for each experiment and that stock solutions are stored correctly to prevent degradation.[9]
-
Pipetting Errors: Use calibrated pipettes and ensure proper mixing to minimize variability in dosing.[9]
-
Solvent Toxicity: The final concentration of the vehicle (e.g., DMSO) in the culture medium should be non-toxic to the cells. A final concentration of ≤ 0.1% is generally considered safe for most cell lines. It is advisable to run a "vehicle-only" control to test for solvent effects.[1]
-
Cell Line SSTR Expression: The expression levels of different SSTR subtypes can vary significantly between cell lines, influencing their sensitivity to pasireotide.[1][9]
Q3: Our in vivo animal studies show significant variability in glycemic response. How can we troubleshoot this?
A3: Variability in the glycemic response to pasireotide in animal models is a known issue. Here are some troubleshooting steps:
-
Genetic Variability: The genetic background of the animal strain can influence the hyperglycemic response. Using a more genetically homogenous strain may reduce variability.[10]
-
Environmental Factors: Differences in food intake and stress levels can impact glycemic control. Ensure a consistent diet, feeding schedule, and proper acclimatization of the animals to the experimental procedures.[10]
-
Sample Size: Increasing the sample size can improve the statistical power to detect significant effects despite individual variations.[10]
-
Baseline Monitoring: Establish baseline blood glucose and HbA1c levels before starting the study to account for pre-existing differences in glucose metabolism.[11][12]
Q4: We are not observing the expected on-target effect in our experiments. What should we check?
A4: If you are not seeing the expected effect of pasireotide, consider the following:
-
SSTR Expression: Verify the SSTR expression profile of your chosen cell line using methods like qPCR or Western blot. Low expression of the target SSTRs will result in a diminished response.[9]
-
Pasireotide Concentration: The concentration of pasireotide may be too low. It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental system.[9]
-
Pasireotide Activity: Ensure that the pasireotide you are using is active. It is best to use a fresh batch and prepare solutions immediately before use.[9]
Q5: What is the primary mechanism of pasireotide-induced hyperglycemia?
A5: Pasireotide-induced hyperglycemia is primarily caused by a reduction in insulin (B600854) and incretin (B1656795) secretion.[10][13] Pasireotide has a high affinity for SSTR5, which is highly expressed on pancreatic beta-cells.[10][14] Activation of SSTR5 inhibits insulin secretion.[12][14] Additionally, pasireotide suppresses the secretion of incretin hormones like GLP-1 and GIP from the gut, which normally enhance insulin secretion after a meal.[12][13][14]
Data Presentation
Pasireotide Binding Affinity and Potency
| Receptor Subtype | Binding Affinity (pKi) |
| SSTR1 | High Affinity |
| SSTR2 | High Affinity |
| SSTR3 | High Affinity |
| SSTR5 | Highest Affinity |
This table summarizes the high binding affinity of pasireotide for multiple somatostatin receptor subtypes, with the highest affinity for SSTR5.[4][5][7][8]
| Functional Assay | IC50 Value |
| Inhibition of Hormone Secretion (e.g., GH, ACTH) | Varies by cell type (typically in the nM range) |
This table indicates the half-maximal inhibitory concentration (IC50) for pasireotide in functional assays, demonstrating its potency in a cellular context.[8] For most cell-based assays, a starting concentration of 10 nM is recommended, with effective concentrations typically ranging from 0.1 nM to 100 nM.[1]
Effects of Pasireotide on Glucose Metabolism in Healthy Volunteers
| Parameter | Dosage | Change from Baseline | p-value | Reference |
| Insulin AUC (Hyperglycemic Clamp) | 600-900 µg SC BID | -77.5% | <0.001 | [13][14] |
| Insulin AUC (OGTT) | 600-900 µg SC BID | -61.9% | <0.001 | [13] |
| GLP-1 AUC (OGTT) | 600-900 µg SC BID | -46.7% | <0.001 | [13] |
| GIP AUC (OGTT) | 600-900 µg SC BID | -69.8% | <0.001 | [13] |
| Glucose AUC (OGTT) | 600-900 µg SC BID | +67.4% | <0.001 | [13] |
SC BID: Subcutaneous, twice daily; AUC: Area Under the Curve; OGTT: Oral Glucose Tolerance Test.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of pasireotide on the viability of a chosen cell line.
Materials:
-
Pasireotide
-
100% DMSO
-
Target cells in culture
-
Complete cell culture medium
-
Sterile 96-well flat-bottom cell culture plates
-
MTS reagent
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of pasireotide in 100% DMSO. Aliquot and store at -80°C.[1]
-
Cell Seeding: Harvest and count cells, ensuring high viability (>95%). Resuspend cells in complete medium to the desired density (e.g., 5,000-10,000 cells/100 µL). Dispense 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 18-24 hours at 37°C, 5% CO2 to allow for cell attachment.[1]
-
Compound Dilution and Treatment: Thaw a pasireotide stock aliquot. Prepare a serial dilution series in complete culture medium. Aim for final well concentrations ranging from 0.01 nM to 1 µM. Also, prepare a "vehicle control" solution containing the same final concentration of DMSO as the highest pasireotide concentration.[1]
-
Carefully remove the medium from the cells and add 100 µL of the appropriate pasireotide dilution or control to each well (perform in triplicate).[1]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTS Assay: Add the MTS reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized based on the metabolic activity of the cell line.[1]
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.[1]
-
Data Analysis: Subtract the average absorbance of the "no cell" blank wells from all other values. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells. Plot the percent viability against the log of the pasireotide concentration and use a non-linear regression analysis to determine the IC50 value.[1]
Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in Rodents
Objective: To assess the in vivo effect of pasireotide on glucose tolerance and insulin secretion.
Methodology:
-
Acclimatization and Fasting: Acclimatize animals to handling and fast them overnight (e.g., 12-16 hours) with free access to water.[12]
-
Baseline Blood Sample: Collect a baseline blood sample from the tail vein (t=0 min).[12]
-
Pasireotide Administration: Administer pasireotide or vehicle subcutaneously at a predetermined time before the glucose challenge.[12]
-
Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.[12]
-
Serial Blood Sampling: Collect blood samples at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[12]
-
Biochemical Analysis: Measure blood glucose and plasma insulin levels at each time point.[12]
Visualizations
Pasireotide signaling pathway leading to inhibition of hormone secretion.
General experimental workflow for in vitro and in vivo pasireotide studies.
A decision tree for troubleshooting common issues in pasireotide assays.
References
- 1. benchchem.com [benchchem.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Mechanism of Action of Pasireotide – My Endo Consult [myendoconsult.com]
- 4. Pasireotide, a multi-somatostatin receptor ligand with potential efficacy for treatment of pituitary and neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mims.com [mims.com]
- 6. What is Pasireotide Diaspartate used for? [synapse.patsnap.com]
- 7. drugs.com [drugs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Pasireotide Diaspartate and Glucose Metabolism in Research Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Pasireotide (B1678482) Diaspartate on glucose metabolism in research models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Pasireotide Diaspartate induces hyperglycemia?
A1: Pasireotide-induced hyperglycemia is primarily a result of its unique binding profile to somatostatin (B550006) receptors (SSTRs).[1] Unlike first-generation somatostatin analogs that mainly target SSTR2, pasireotide has a high affinity for SSTR1, SSTR2, SSTR3, and notably SSTR5.[1][2][3] Its affinity for SSTR5 is 30- to 40-fold higher than that of octreotide (B344500).[1] This high affinity for SSTR5, which is highly expressed on pancreatic beta-cells, leads to a significant reduction in insulin (B600854) secretion.[4][5] Concurrently, pasireotide also suppresses the secretion of incretin (B1656795) hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut, which normally potentiate insulin release after a meal.[1][6][7] The suppression of glucagon (B607659), which is primarily mediated by SSTR2, is less pronounced.[1][5] This imbalance of potent insulin and incretin suppression with milder glucagon suppression results in a net hyperglycemic state.[1][4]
Q2: How quickly does hyperglycemia develop after Pasireotide administration in animal models, and is it reversible?
A2: In animal models such as rats, hyperglycemia can be observed acutely after a single subcutaneous injection of pasireotide.[4][8] In human studies, increases in fasting plasma glucose and HbA1c are typically seen within the first 1-3 months of treatment, after which they tend to stabilize.[6][8] The hyperglycemic effects of pasireotide are generally reversible upon discontinuation of the treatment.[5]
Q3: What are the key differences in the mechanism of hyperglycemia between Pasireotide and first-generation somatostatin analogs like octreotide?
A3: The primary difference lies in their receptor binding affinities. First-generation analogs like octreotide and lanreotide (B11836) have a higher affinity for SSTR2 and a lower affinity for SSTR5.[1] This leads to a more potent suppression of glucagon (mediated by SSTR2) relative to insulin.[5] In contrast, pasireotide's high affinity for SSTR5 results in a strong inhibition of insulin secretion, while its lower affinity for SSTR2 leads to a less pronounced suppression of glucagon.[1][5][9] This differential effect on the insulin-to-glucagon ratio is a key contributor to the higher incidence and severity of hyperglycemia observed with pasireotide.
Q4: Are there species-specific differences in the hyperglycemic response to Pasireotide?
A4: While the fundamental mechanism of pasireotide-induced hyperglycemia is consistent across species due to the conserved nature of somatostatin receptors, species-specific differences in receptor expression and distribution, as well as variations in glucose metabolism, can influence the magnitude of the hyperglycemic response. For instance, in some feline studies, an improvement in insulin sensitivity has been observed, which is not typically seen in humans.[8][10] Therefore, it is crucial to characterize the specific response in the chosen animal model.
Troubleshooting Guides
Issue 1: High variability in glycemic response between animals.
-
Possible Cause:
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure consistent diet and feeding schedules.[4] Acclimatize animals to handling and experimental procedures to minimize stress.[4][8] Standardize the administration technique for all animals.[8]
-
Increase Sample Size: A larger sample size can help to improve statistical power and account for individual variability.[4][8]
-
Baseline Monitoring: Establish baseline glucose levels before starting the experiment to identify any pre-existing differences in glucose tolerance.[8]
-
Issue 2: Unexpectedly severe hyperglycemia or adverse effects.
-
Possible Cause:
-
Troubleshooting Steps:
-
Dose Adjustment: Review and consider reducing the pasireotide dose.[8] In clinical settings, dose reduction is a recommended approach for managing adverse events.[11]
-
Increased Monitoring: Increase the frequency of blood glucose monitoring to detect and manage severe hyperglycemia promptly.[8]
-
Antihyperglycemic Therapy: Consider implementing antihyperglycemic therapy as part of the experimental design, with incretin-based therapies being a logical choice based on the mechanism of action.[4]
-
Animal Welfare: Monitor animal health closely, including body weight and stool consistency. Ensure adequate hydration and nutrition.[4]
-
Issue 3: Lack of sustained hyperglycemia with chronic administration.
-
Possible Cause:
-
Receptor desensitization or downregulation with continuous exposure.
-
Metabolic adaptation in the research model.
-
-
Troubleshooting Steps:
-
Pulsatile Dosing: Consider a pulsatile dosing regimen rather than continuous administration to potentially avoid receptor desensitization.[4]
-
Evaluate Early Time Points: Ensure that measurements are taken at appropriate time points to capture the acute hyperglycemic phase.[4]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct PK/PD studies to understand the drug's exposure-response relationship in your model.
-
Quantitative Data Summary
Table 1: Impact of Pasireotide on Glucose and Insulin Levels
| Parameter | Research Model | Pasireotide Dosage | Change from Baseline | P-value | Reference |
| Insulin AUC (Hyperglycemic Clamp) | Healthy Volunteers | 600-900 µg SC BID | -77.5% | <0.001 | [1] |
| Insulin AUC (OGTT) | Healthy Volunteers | 600-900 µg SC BID | -61.9% | <0.001 | [7] |
| Glucose AUC (OGTT) | Healthy Volunteers | 600-900 µg SC BID | +67.4% | <0.001 | [7] |
| GLP-1 AUC (OGTT) | Healthy Volunteers | 600-900 µg SC BID | -46.7% | <0.01 | [7][12] |
| GIP AUC (OGTT) | Healthy Volunteers | 600-900 µg SC BID | -69.8% | <0.01 | [7][12] |
| Insulinogenic Index (pmol/mmol) | Acromegaly Patients | Long-term Pasireotide | From 80 to 25 (Median) | 0.028 | [13] |
Table 2: Incidence of Hyperglycemia and Diabetes Mellitus in Clinical Studies
| Disease State | Study Population | Incidence of Hyperglycemia | Incidence of Diabetes Mellitus | Reference |
| Acromegaly | Medically Naïve (C2305) | 57.3% | 29.8% | [1] |
| Acromegaly | Pasireotide LAR Treatment | 57.3–67.0% | - | [5] |
| Cushing's Disease | Pasireotide SC Treatment | 68.4–73.0% | - | [5] |
Key Experimental Protocols
1. Oral Glucose Tolerance Test (OGTT) in Rodents
-
Objective: To assess the in vivo effect of this compound on glucose tolerance.[11]
-
Methodology:
-
Fasting: Fast rodents for 16-18 hours overnight with free access to water.[11][14]
-
Baseline Blood Sample: Collect a baseline blood sample (T=0) from the tail vein to measure fasting blood glucose.[11][15]
-
Pasireotide Administration: Administer this compound or vehicle subcutaneously at a predetermined time before the glucose challenge.
-
Glucose Administration: Administer a glucose solution (e.g., 20%) orally via gavage at a dose of 2 g/kg body weight.[11]
-
Blood Sampling: Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.[11][15]
-
Analysis: Measure blood glucose concentrations at each time point. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.[11]
-
2. In Vitro Insulin Secretion Assay using Isolated Pancreatic Islets
-
Objective: To determine the direct effect of this compound on insulin secretion from pancreatic islets.
-
Methodology:
-
Islet Isolation: Isolate pancreatic islets from rodents using collagenase digestion.
-
Pre-incubation: Pre-incubate isolated islets in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to allow them to equilibrate.
-
Experimental Incubation: Incubate batches of islets with varying concentrations of this compound in the presence of both low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations for a defined period (e.g., 60 minutes). Include appropriate vehicle controls.
-
Sample Collection: At the end of the incubation, collect the supernatant for insulin measurement.
-
Insulin Quantification: Measure insulin concentration in the supernatant using methods such as ELISA or radioimmunoassay.
-
Data Normalization: Normalize insulin secretion to the islet number or total protein/DNA content.
-
Visualizations
Caption: Signaling pathway of Pasireotide-induced hyperglycemia.
Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).
Caption: Troubleshooting flowchart for high glycemic variability.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Hyperglycemia induced by pasireotide in patients with Cushing’s disease or acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Management of pasireotide-induced hyperglycemia in patients with acromegaly: An experts’ consensus statement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. Effect of pasireotide on glucose- and growth hormone-related biomarkers in patients with inadequately controlled acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pasireotide for the Medical Management of Feline Hypersomatotropism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
- 14. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Pasireotide Diaspartate and QT Interval Prolongation
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the potential for QT interval prolongation with Pasireotide (B1678482) Diaspartate. The following frequently asked questions (FAQs) and troubleshooting guides are based on findings from clinical and preclinical studies.
Frequently Asked Questions (FAQs)
Q1: Does Pasireotide Diaspartate have the potential to prolong the QT interval?
A1: Yes, studies have demonstrated that this compound has a modest QT-prolonging effect.[1][2] In a dedicated "thorough QT study" conducted in healthy volunteers, subcutaneous pasireotide administration resulted in a measurable increase in the QTc interval.[1][2] This effect has also been observed in clinical trials involving patients with Cushing's disease and acromegaly.[3][4]
Q2: What is the proposed mechanism for Pasireotide-induced QT interval prolongation?
A2: The exact mechanism is not fully elucidated, but it is believed to be related to the interaction of pasireotide with somatostatin (B550006) receptors (SSTRs) present in the human heart.[1][4] Specifically, SSTR subtypes 1, 2, 4, and 5 are expressed in cardiac tissue.[1][4] Endogenous somatostatin itself has been shown to prolong the QT interval, suggesting that pasireotide, as a somatostatin analogue, may exert a similar effect through these receptors.[1][4]
Q3: What is the magnitude of QT interval prolongation observed in clinical studies?
A3: The extent of QT prolongation is generally modest and appears to have a relatively flat dose-effect relationship.[1][2] In a study with healthy volunteers, the mean placebo-subtracted increase in the individually corrected QT interval (ΔΔQTcI) was observed.[1][2] For detailed quantitative data from this and other studies, please refer to the data tables below.
Q4: Are there specific patient populations at higher risk for Pasireotide-induced QT prolongation?
A4: Yes, caution is advised when using pasireotide in patients with pre-existing risk factors for QT prolongation. These include:
-
Congenital long QT syndrome.[5]
-
Existing cardiac conditions, such as significant heart disease or a history of bradycardia (slow heart rate).[6]
-
Electrolyte imbalances, particularly hypokalemia (low potassium) or hypomagnesemia (low magnesium).[7]
-
Concomitant use of other medications known to prolong the QT interval.[6][8][9]
Patients with acromegaly may already have a prolonged QT interval at baseline, which could be a contributing risk factor.[1][4]
Q5: How should QT interval be monitored during experiments or clinical trials involving this compound?
A5: Baseline and periodic electrocardiogram (ECG) monitoring is crucial.[7] In clinical studies, 24-hour Holter monitoring has been used to collect ECG data.[1] It is recommended to obtain an ECG at baseline before initiating treatment and to monitor it periodically thereafter, especially after dose adjustments or the introduction of concomitant medications that may also affect the QT interval.[7][10]
Troubleshooting Guide
Issue: A statistically significant increase in QTc interval is observed in the treatment group compared to placebo.
Possible Causes and Solutions:
-
Drug Effect: This is an expected pharmacological effect of this compound.
-
Action: Refer to the established safety profile and quantitative data from clinical trials to determine if the observed prolongation is within the expected range. No immediate action may be necessary if the prolongation is modest and not associated with clinical symptoms.
-
-
Concomitant Medications: The subject may be taking other medications that prolong the QT interval.
-
Action: Review all concomitant medications. If possible, discontinue or substitute medications with a known risk of QT prolongation.[11]
-
-
Electrolyte Imbalance: Low levels of potassium or magnesium can exacerbate QT prolongation.
-
Action: Measure serum potassium and magnesium levels. Correct any imbalances through appropriate supplementation.
-
-
Underlying Cardiac Condition: The subject may have an undiagnosed cardiac condition.
-
Action: A thorough cardiac evaluation, including a review of the subject's medical history and potentially further cardiac imaging, may be warranted.
-
Issue: An individual subject exhibits a QTc interval exceeding 500 ms (B15284909).
Possible Causes and Solutions:
-
Significant Drug-Induced Effect: A QTc interval greater than 500 ms is considered a significant prolongation and increases the risk of arrhythmias.[7]
-
Action: In a clinical setting, this would typically warrant immediate discontinuation or dose reduction of the study drug.[12] Close cardiac monitoring is essential.
-
-
Combined Risk Factors: The subject may have multiple risk factors for QT prolongation (e.g., female gender, advanced age, structural heart disease) in addition to receiving pasireotide.[7]
-
Action: Evaluate and manage all contributing risk factors.
-
Data Presentation
Table 1: Placebo-Subtracted Change in QTc Interval (ΔΔQTcI) in Healthy Volunteers
| Pasireotide Dose (subcutaneous) | Mean ΔΔQTcI (ms) | 90% Confidence Interval (CI) |
| 600 µg bid | 13.2 | 11.4, 15.0 |
| 1950 µg bid | 16.1 | 14.3, 17.9 |
| Moxifloxacin (B1663623) (Positive Control) | 11.1 | 9.3, 12.9 |
Data from a single-center, Phase I, randomized, four-way crossover study in healthy volunteers.[1][2]
Table 2: Incidence of Notable QT Prolongation in Clinical Studies
| Study Population | Pasireotide Dose | Event | Incidence |
| Cushing's Disease | Not specified | QTcF > 500 msec | 2 out of 201 patients |
| Acromegaly (Long-term) | Pasireotide LAR | QTc > 480 ms | 0 patients in a 14-year follow-up |
QTcF: QT interval corrected using Fridericia's formula.[3] LAR: Long-Acting Release.[13]
Experimental Protocols
Key Experiment: "Thorough QT/QTc Study" in Healthy Volunteers
-
Study Design: A single-center, Phase I, randomized, four-way crossover study.[1][2]
-
Treatment Arms:
-
ECG Monitoring: 24-hour Holter monitoring was used to collect ECG data at baseline and during each treatment period.[1]
-
Primary Endpoint: The time-matched, placebo-subtracted change from baseline in the individually corrected QT interval (ΔΔQTcI).[1] The maximum ΔΔQTcI occurred 2 hours post-dose for both pasireotide doses.[1][2]
Mandatory Visualization
Caption: Proposed signaling pathway for Pasireotide-induced QT interval prolongation.
Caption: Experimental workflow for monitoring QT interval during Pasireotide studies.
References
- 1. Effects of subcutaneous pasireotide on cardiac repolarization in healthy volunteers: A single-center, phase I, randomized, four-way crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Subcutaneous Pasireotide on Cardiac Repolarization in Healthy Volunteers: a Single‐Center, Phase I, Randomized, Four‐Way Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tga.gov.au [tga.gov.au]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. thekingsleyclinic.com [thekingsleyclinic.com]
- 7. droracle.ai [droracle.ai]
- 8. This compound for Cushing's disease - Australian Prescriber [australianprescriber.tg.org.au]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. What are the side effects of this compound? [synapse.patsnap.com]
- 11. Zithromax (azithromycin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 12. Phase II clinical trial of pasireotide long-acting repeatable in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-term Efficacy and Safety of Pasireotide in Patients With Acromegaly: 14 Years of Single-Center Real-World Experience - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hypocortisolism in Pasireotide Research
This technical support center is designed for researchers, scientists, and drug development professionals utilizing pasireotide (B1678482) in their experiments. It provides essential information, troubleshooting guides, and detailed protocols to effectively manage hypocortisolism, a potential side effect of pasireotide treatment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which pasireotide can induce hypocortisolism?
A1: Pasireotide is a somatostatin (B550006) analog with a high binding affinity for several somatostatin receptor subtypes (SSTRs), particularly SSTR5.[1] In the context of the hypothalamic-pituitary-adrenal (HPA) axis, corticotroph cells in the anterior pituitary gland express SSTR5.[2] Pasireotide binds to these receptors, inhibiting the secretion of adrenocorticotropic hormone (ACTH).[1] A reduction in ACTH levels leads to decreased stimulation of the adrenal cortex, resulting in lower cortisol production.[1] This intended pharmacological effect can sometimes lead to an excessive decrease in cortisol levels, resulting in hypocortisolism.[3]
Q2: What are the clinical signs of hypocortisolism that I should monitor for in my animal models?
A2: Researchers should be vigilant for signs of hypocortisolism, which can be subtle and nonspecific. Key indicators to monitor in animal models include weakness, fatigue, lethargy, anorexia or decreased food intake, weight loss, nausea, vomiting, hypotension (low blood pressure), hyponatremia (low blood sodium), and hypoglycemia (low blood sugar).[3][4]
Q3: How frequently should I monitor cortisol levels in my experimental animals during pasireotide treatment?
A3: The frequency of monitoring should be determined by the study design, the dose of pasireotide being administered, and the animal model. It is advisable to establish baseline cortisol levels before initiating treatment.[4] Following the commencement of pasireotide administration, more frequent monitoring (e.g., weekly for the first month) is recommended to detect any rapid decline in cortisol levels.[4] Once a stable dose is achieved and the animal's response is characterized, the monitoring frequency can be adjusted (e.g., monthly). However, any changes in the animal's health status should prompt immediate re-evaluation of cortisol levels.
Q4: What is the reported incidence of hypocortisolism in clinical studies with pasireotide?
A4: The incidence of hypocortisolism-related adverse events has been documented in clinical trials. The table below summarizes findings from a key study.
Quantitative Data Summary
| Pasireotide Dosage (subcutaneous) | Incidence of Hypocortisolism-Related Adverse Events | Incidence of Adrenal Insufficiency |
| 0.6 mg twice daily | 8.5% - 9% | 4.9% - 5% |
| 0.9 mg twice daily | 7.5% - 8% | 5% - 6.3% |
| Data compiled from clinical trial information.[5][6] |
Troubleshooting Guides
Issue 1: An experimental animal exhibits clinical signs of hypocortisolism (e.g., lethargy, anorexia).
-
Immediate Action:
-
Confirm Hypocortisolism: Collect a blood sample to measure basal serum or plasma cortisol levels.
-
Consult Veterinary Staff: Inform the institution's veterinary services immediately to ensure appropriate clinical care.
-
Consider Dose Adjustment: Depending on the severity and the experimental protocol, a temporary reduction or interruption of pasireotide administration may be necessary.[3]
-
-
Follow-up Actions:
-
Review Dosing Regimen: Re-evaluate the pasireotide dose in relation to the animal's weight and health status.
-
Increase Monitoring Frequency: Implement more frequent monitoring of clinical signs and cortisol levels for the affected animal.
-
Consider Glucocorticoid Replacement: In consultation with veterinary staff, temporary, low-dose glucocorticoid replacement therapy (e.g., hydrocortisone (B1673445) or prednisone) may be required to stabilize the animal.[3] The choice of glucocorticoid should consider its potential cross-reactivity with cortisol assays. Dexamethasone is often recommended as it does not typically interfere with cortisol immunoassays.[7]
-
Issue 2: Basal cortisol levels are consistently below the established normal range for the animal model.
-
Possible Cause:
-
The pasireotide dose is too high for the individual animal or the specific animal strain.
-
Individual variation in sensitivity to pasireotide.
-
-
Troubleshooting Steps:
-
Perform an ACTH Stimulation Test: This will help determine the adrenal gland's capacity to produce cortisol. A blunted or absent response to ACTH stimulation is indicative of adrenal insufficiency.[7][8]
-
Dose Titration: If the experimental design allows, consider a downward dose titration of pasireotide to find the lowest effective dose that maintains the desired therapeutic effect without causing significant hypocortisolism.
-
Data Stratification: Analyze the data to determine if there is a subset of animals that are more sensitive to pasireotide. This could be related to genetic background, sex, or other physiological factors.
-
Issue 3: Cortisol levels are highly variable and difficult to interpret.
-
Possible Causes:
-
Stress-induced Cortisol Fluctuations: Handling, noise, and other environmental stressors can cause significant fluctuations in cortisol levels.
-
Diurnal Rhythm of Cortisol: Cortisol secretion follows a natural diurnal rhythm, with levels typically being highest in the morning.
-
Assay Variability: Inconsistent sample handling or assay procedures can introduce variability.
-
-
Troubleshooting Steps:
-
Standardize Sample Collection:
-
Collect samples at the same time of day for all animals to minimize the effect of diurnal variation.
-
Acclimate animals to handling and the blood collection procedure to reduce stress.
-
-
Optimize Laboratory Procedures:
-
Ensure consistent sample processing (e.g., centrifugation time and temperature) and storage.
-
Use a validated and reliable cortisol assay and follow the manufacturer's protocol precisely.
-
Run quality controls with each assay to monitor performance.
-
-
Experimental Protocols
Protocol 1: Serum/Plasma Cortisol Measurement by ELISA
Objective: To quantify the concentration of cortisol in serum or plasma samples from experimental animals.
Materials:
-
Blood collection tubes (e.g., with serum separator or EDTA for plasma)
-
Centrifuge
-
Micropipettes and tips
-
Commercially available Cortisol ELISA kit (follow manufacturer's instructions, example provided below is a general guideline)[9][10]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Assay buffer
-
Wash buffer
-
Cortisol-HRP conjugate
-
TMB substrate
-
Stop solution
Procedure:
-
Sample Collection and Preparation:
-
Collect whole blood from the animal via an appropriate method (e.g., tail vein, saphenous vein).
-
For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 1000-2000 x g for 15 minutes at 4°C.
-
For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge immediately at 1000-2000 x g for 15 minutes at 4°C.
-
Aliquot the serum or plasma into clean tubes and store at -20°C or -80°C until analysis. Avoid repeated freeze-thaw cycles.[11]
-
-
ELISA Assay (Competitive Immunoassay Principle):
-
Bring all reagents and samples to room temperature before use.
-
Prepare standards and samples in duplicate.
-
Add 20-25 µL of each standard, control, and sample to the appropriate wells of the anti-cortisol antibody-coated microplate.[9][10]
-
Add 100 µL of Cortisol-HRP conjugate to each well.
-
Incubate the plate for 45-60 minutes at room temperature (or 37°C, depending on the kit) on a plate shaker.[9][10]
-
Wash the plate 3-5 times with wash buffer, ensuring complete removal of liquid after each wash.[9][10]
-
Add 150 µL of TMB substrate to each well and incubate for 15-20 minutes at room temperature in the dark.[10]
-
Add 50 µL of stop solution to each well to terminate the reaction.[10]
-
Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
-
-
Data Analysis:
-
Calculate the mean absorbance for each set of duplicates.
-
Generate a standard curve by plotting the mean absorbance of the standards against their known concentrations. A four-parameter logistic curve fit is often recommended.
-
Determine the cortisol concentration of the unknown samples by interpolating their mean absorbance values from the standard curve.
-
Protocol 2: ACTH Stimulation Test for Adrenal Function Assessment
Objective: To assess the functional capacity of the adrenal cortex to produce cortisol in response to exogenous ACTH.[12]
Materials:
-
Cosyntropin (B549272) (synthetic ACTH)
-
Sterile saline for reconstitution
-
Syringes and needles for administration
-
Blood collection supplies
Procedure:
-
Baseline Sample Collection:
-
Collect a baseline blood sample for cortisol measurement (Time 0).[12]
-
-
ACTH Administration:
-
Post-Stimulation Sample Collection:
-
Sample Processing and Analysis:
-
Process the blood samples to obtain serum or plasma as described in Protocol 1.
-
Measure the cortisol concentration in both the baseline and post-stimulation samples using a validated assay.
-
Interpretation of Results:
-
Normal Adrenal Function: A significant increase in cortisol levels from baseline to the post-stimulation time point. The expected fold-increase can vary by species.
-
Adrenal Insufficiency (Hypocortisolism): A blunted or absent cortisol response to ACTH stimulation.[8] A post-ACTH cortisol level below a certain threshold (e.g., <2 µg/dL in dogs) is often used to diagnose adrenal insufficiency.[7][8]
Visualizations
Caption: Pasireotide's signaling pathway leading to reduced cortisol production.
Caption: Workflow for monitoring hypocortisolism in pasireotide research.
References
- 1. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]
- 2. Mechanism of Action of Pasireotide – My Endo Consult [myendoconsult.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Pasireotide (Signifor) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 5. EXECUTIVE SUMMARY - Pasireotide (Signifor) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. DETAILED OUTCOME DATA - Pasireotide (Signifor) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Management of hypoadrenocorticism (Addison’s disease) in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Addison Disease (Hypoadrenocorticism) in Animals - Endocrine System - MSD Veterinary Manual [msdvetmanual.com]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. sceti.co.jp [sceti.co.jp]
- 11. elkbiotech.com [elkbiotech.com]
- 12. testmenu.com [testmenu.com]
- 13. ACTH Stimulation Testing: A Low-Dose Protocol - Veterinary Practice News Canada [veterinarypracticenews.ca]
- 14. droracle.ai [droracle.ai]
- 15. toplinemd.com [toplinemd.com]
Validation & Comparative
Pasireotide vs. Octreotide: A Comparative Guide on Efficacy in Neuroendocrine Tumor Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of Pasireotide Diaspartate and Octreotide, two prominent somatostatin (B550006) analogs (SSAs), in preclinical neuroendocrine tumor (NET) models. The information presented herein is a synthesis of available experimental data, designed to assist researchers and professionals in drug development in understanding the nuanced differences between these two therapies.
Executive Summary
Pasireotide, a multi-receptor targeted SSA, demonstrates a broader and often more potent anti-proliferative and anti-secretory effect in various NET models compared to the SSTR2-selective Octreotide. This enhanced efficacy is largely attributed to Pasireotide's high binding affinity for multiple somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, and SSTR5), which are variably expressed in neuroendocrine tumors. In contrast, Octreotide's action is primarily mediated through SSTR2. Experimental evidence from in vitro and in vivo studies indicates that Pasireotide may offer a therapeutic advantage, particularly in tumors with low SSTR2 expression or those that have developed resistance to Octreotide.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from preclinical studies comparing the efficacy of Pasireotide and Octreotide in various NET and related tumor models.
Table 1: Comparative In Vitro Efficacy on Cell Viability and Proliferation
| Cell Line/Model | Assay | Pasireotide Efficacy | Octreotide Efficacy | Reference |
| Human Meningioma Primary Cultures | Cell Viability (Cell Titer Glo) | -26% ± 0.5% inhibition at 1 nM | -22% ± 0.5% inhibition at 1 nM | [1] |
| Human Meningioma Primary Cultures | Cell Proliferation (BrdU) | -36% ± 3% inhibition at 1 nM | -26% ± 3% inhibition at 1 nM | [1] |
| H69 (Human Small Cell Lung Carcinoma with Neuroendocrine Features) | Cell Viability | IC50: 35.4 µM | No significant inhibition up to 300 µM | [2][3] |
| Rat GH4C1 (Pituitary Tumor) | Cell Proliferation | -22.9% ± 3.2% inhibition at 10⁻⁸ M | -27.1% ± 5.8% inhibition at 10⁻⁸ M | |
| Human Pancreatic NET Primary Cultures | Cell Viability | Inhibition from 16% to 79% (at 1 or 10 nM) | Inhibition from 23% to 86% (at 1 or 10 nM) | |
| Human Pancreatic NET Primary Cultures | Chromogranin A Secretion | At least as efficient as Octreotide in inhibiting CgA secretion | Efficient in inhibiting CgA secretion |
Table 2: Comparative In Vivo Efficacy on Tumor Growth
| Animal Model | Tumor Type | Pasireotide Efficacy | Octreotide Efficacy | Reference |
| MENX Rats | Nonfunctioning Pituitary Tumors | Stronger growth inhibition, occasional tumor shrinkage | Significant growth suppression | [4][5] |
| MENX Rats (Female) | Nonfunctioning Pituitary Tumors | More effective at inhibiting tumor growth | Effective at inhibiting tumor growth | [5] |
| MEN1+/- Mouse Model | Pancreatic NET | 80.9% survival rate at 21 months; Reduced tumor proliferation (0.35 ± 0.03 BrdU+) | Not Reported in this study | [6] |
| TPC-1 Papillary Thyroid Carcinoma Xenografts | Thyroid Cancer | 36% tumor growth inhibition (20mg/kg) | Not Reported in this study | [7] |
| AtT20 Pituitary Tumor Xenografts | Pituitary Tumor | -5% change in tumor volume (20mg/kg) | +19% change in tumor volume (20mg/kg) | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the design and replication of studies.
In Vitro Cell Viability and Proliferation Assays
1. Cell Culture:
-
Human neuroendocrine tumor cell lines (e.g., BON-1, QGP-1, NCI-H727) are cultured in their respective recommended media, supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Treatment:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of Pasireotide or Octreotide (e.g., 0.1 nM to 10 µM). A vehicle-only group serves as the control.
-
The cells are incubated with the compounds for a predetermined period (e.g., 24, 48, or 72 hours).
3. Cell Viability Assessment (MTT Assay):
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control group, and IC50 values are calculated from dose-response curves.
4. Cell Proliferation Assessment (BrdU Incorporation Assay):
-
Cells are treated with Pasireotide or Octreotide as described above.
-
A BrdU (5-bromo-2'-deoxyuridine) labeling solution is added to the wells for the final few hours of incubation.
-
After incubation, cells are fixed, and the DNA is denatured.
-
An anti-BrdU antibody conjugated to a peroxidase is added, followed by a substrate solution.
-
The absorbance is measured to quantify the amount of BrdU incorporated into the DNA, which is proportional to cell proliferation.
In Vivo Neuroendocrine Tumor Xenograft Model
1. Animal Model:
-
Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Human neuroendocrine tumor cells (e.g., BON-1, NCI-H727) are harvested and suspended in a suitable medium (e.g., Matrigel).
2. Tumor Implantation:
-
A specific number of cells (typically 1 x 10^6 to 1 x 10^7) are injected subcutaneously into the flank of each mouse.
3. Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups (e.g., vehicle control, Pasireotide, Octreotide).
-
Drugs are administered at specified doses and schedules (e.g., daily subcutaneous injections or long-acting release formulations).
4. Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated using the formula: (Length x Width²)/2.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).
-
Tumor growth inhibition is calculated as the percentage difference in tumor volume between treated and control groups.
Chromogranin A (CgA) Secretion Assay
1. Cell Culture and Treatment:
-
Neuroendocrine tumor cells known to secrete CgA (e.g., BON-1) are seeded in multi-well plates.
-
Cells are treated with various concentrations of Pasireotide or Octreotide for a specified time.
2. Sample Collection:
-
The cell culture supernatant is collected.
3. CgA Quantification (ELISA):
-
A commercial Chromogranin A ELISA kit is used.
-
The collected supernatant, along with standards and controls, are added to microplate wells pre-coated with an anti-CgA antibody.
-
A second, enzyme-conjugated anti-CgA antibody is added to form a sandwich complex.
-
A substrate is added, and the resulting colorimetric reaction is measured using a microplate reader.
-
The concentration of CgA in the samples is determined by comparison to a standard curve.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways of Pasireotide and Octreotide in NET cells.
Experimental Workflow
Caption: Experimental workflow for comparing Pasireotide and Octreotide.
Logical Relationship of Mechanisms
Caption: Logical relationship of Pasireotide and Octreotide mechanisms.
References
- 1. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Clinical Evaluation of Response to Octreotide and Chemotherapy in High-Grade Malignant Neuroendocrine Tumors and Promising In Vitro Preclinical Results with Pasireotide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. db-thueringen.de [db-thueringen.de]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Pasireotide and Lanreotide on Growth Hormone Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pasireotide (B1678482) and Lanreotide (B11836), two leading somatostatin (B550006) analogs (SSAs) utilized in the management of conditions characterized by excessive Growth Hormone (GH) secretion, such as acromegaly. The following sections detail their mechanisms of action, comparative efficacy based on clinical trial data, and standardized experimental protocols for in vitro evaluation.
Mechanism of Action: A Tale of Two Receptor Affinities
Both Pasireotide and Lanreotide exert their effects by mimicking the natural hormone somatostatin, which inhibits the secretion of various hormones, including GH from the pituitary gland. Their therapeutic efficacy is mediated through binding to somatostatin receptors (SSTRs), of which five subtypes (SSTR1-5) have been identified. The key difference between the two drugs lies in their SSTR binding profiles.
Lanreotide , a first-generation SSA, primarily targets SSTR2 with high affinity and has a moderate affinity for SSTR5. In contrast, Pasireotide , a second-generation SSA, is a multi-receptor targeted analog with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5, exhibiting a particularly high affinity for SSTR5[1][2][3]. This broader binding profile allows Pasireotide to potentially inhibit GH secretion more effectively in a wider range of pituitary adenomas, which can have heterogeneous SSTR expression patterns.
The binding of these analogs to SSTRs on somatotroph cells of the pituitary gland initiates a cascade of intracellular signaling events. This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA), which ultimately results in the inhibition of GH synthesis and release[2].
Comparative Efficacy: Head-to-Head Clinical Data
Multiple clinical trials have directly compared the efficacy of Pasireotide with first-generation SSAs (octreotide or lanreotide) in patients with acromegaly. The data consistently demonstrates that Pasireotide offers a superior biochemical control in a significant portion of patients, particularly those inadequately controlled by first-generation SSAs.
Table 1: Biochemical Control in Medically Naïve Acromegaly Patients (PASPORT-ACROMEGALY Study)
| Outcome at 12 Months | Pasireotide LAR (n=176) | Octreotide LAR (n=182) | P-value |
| Biochemical Control (GH <2.5 µg/L & Normal IGF-1) | 31.3% | 19.2% | 0.007[4][5][6][7] |
| Normal IGF-1 Levels | 38.6% | 23.6% | 0.002[3][5][7][8] |
| GH Levels <2.5 µg/L | 48.3% | 51.6% | 0.536[3][5][7][8] |
LAR: Long-Acting Release
Table 2: Biochemical Control in Acromegaly Patients Inadequately Controlled on First-Generation SSAs (PAOLA Study)
| Outcome at 24 Weeks | Pasireotide LAR 40 mg (n=65) | Pasireotide LAR 60 mg (n=65) | Active Control (Octreotide or Lanreotide) (n=68) | P-value (vs. Control) |
| Biochemical Control (GH <2.5 µg/L & Normal IGF-1) | 15%[2][9][10] | 20%[2][9][10] | 0%[9][10] | p=0.0006 / p<0.0001[9] |
| GH Levels <2.5 µg/L | 35.4%[2] | 43.1%[2] | 13.2%[2] | - |
| Tumor Volume Reduction >25% | 18.5%[2] | 10.8%[2] | 1.5%[2] | - |
Experimental Protocols
For researchers aiming to conduct in vitro comparative studies of Pasireotide and Lanreotide on GH secretion, the following protocol outlines a standard methodology using primary cultures of human GH-secreting pituitary adenomas.
Protocol: In Vitro Assessment of GH Secretion Inhibition
1. Tumor Tissue Collection and Cell Culture:
-
Obtain fresh pituitary adenoma tissue from patients undergoing transsphenoidal surgery, with informed consent.
-
Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.
-
Plate the cells in appropriate culture wells and maintain in a humidified incubator at 37°C and 5% CO2.
2. Treatment with Somatostatin Analogs:
-
After allowing the cells to adhere and stabilize (typically 24-48 hours), replace the medium with fresh serum-free medium.
-
Add varying concentrations of Pasireotide and Lanreotide to the respective wells. A typical concentration range would be from 10⁻¹² to 10⁻⁶ M to generate a dose-response curve.
-
Include a vehicle control group (medium without the drug).
3. Incubation and Supernatant Collection:
-
Incubate the cells with the drugs for a defined period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, collect the culture supernatant for GH measurement.
4. Growth Hormone Measurement:
-
Quantify the concentration of GH in the collected supernatants using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
5. Data Analysis:
-
Express the GH secretion in each treatment group as a percentage of the vehicle control.
-
Plot the dose-response curves for both Pasireotide and Lanreotide.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each drug to compare their potency.
Adverse Event Profile
A notable difference in the safety profile between Pasireotide and first-generation SSAs is the higher incidence of hyperglycemia-related adverse events with Pasireotide. This is attributed to its high affinity for SSTR5, which is also expressed on pancreatic islet cells and plays a role in insulin (B600854) and glucagon (B607659) secretion. Therefore, careful monitoring of glucose metabolism is essential for patients treated with Pasireotide.
Conclusion
Pasireotide demonstrates superior efficacy over Lanreotide and other first-generation somatostatin analogs in achieving biochemical control in a significant proportion of patients with acromegaly, including those who are inadequately controlled with prior SSA therapy. This enhanced efficacy is attributed to its broader somatostatin receptor binding profile, particularly its high affinity for SSTR5. The choice between Pasireotide and Lanreotide should be guided by the patient's previous treatment response, biochemical status, and a careful consideration of the potential for hyperglycemia. The provided experimental protocol offers a standardized approach for further preclinical investigations into the comparative effects of these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Long-term effects of somatostatin analogues in rat GH-secreting pituitary tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Structural insights into the binding modes of lanreotide and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.unipd.it [research.unipd.it]
- 9. A novel somatostatin receptor ligand for human ACTH - and GH -secreting pituitary adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Anti-proliferative Effects of Pasireotide Diaspartate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-proliferative effects of Pasireotide Diaspartate against other somatostatin (B550006) analogs (SSAs), primarily Octreotide and Lanreotide. The information is supported by experimental data from various studies, with detailed methodologies for key experiments to aid in research and development.
Executive Summary
Pasireotide, a second-generation somatostatin analog, demonstrates a broader and often more potent anti-proliferative effect in vitro compared to first-generation SSAs like Octreotide and Lanreotide.[1][2] This enhanced efficacy is attributed to Pasireotide's multi-receptor binding profile, targeting somatostatin receptor subtypes 1, 2, 3, and 5 (SSTR1, SSTR2, SSTR3, and SSTR5), whereas Octreotide and Lanreotide primarily target SSTR2.[3][4] Experimental evidence from various cancer cell lines, particularly neuroendocrine tumors and meningiomas, consistently indicates Pasireotide's superior ability to inhibit cell viability and proliferation.[5][6] The anti-proliferative actions of these SSAs are mediated through key signaling pathways, most notably the PI3K-Akt-mTOR and MAPK/ERK pathways.[2]
Data Presentation: Quantitative Comparison of Anti-proliferative Effects
The following tables summarize the quantitative data from in vitro studies comparing the anti-proliferative effects of this compound with other SSAs.
Table 1: Comparative IC50 Values for Cell Viability
| Cell Line | Cancer Type | Compound | IC50 | Reference |
| H69 | Small Cell Lung Cancer | Pasireotide | 35.4 µM | [6] |
| H69 | Small Cell Lung Cancer | Octreotide | >300 µM | [6] |
Table 2: Comparative Inhibition of Cell Viability and Proliferation
| Cell Culture | Cancer Type | Treatment (1 nM) | Mean Inhibition of Cell Viability | Reference |
| Meningioma Primary Cultures | Meningioma | Pasireotide | -26% ± 0.5% | [5][7] |
| Meningioma Primary Cultures | Meningioma | Octreotide | -22% ± 0.5% | [5][7] |
Note: Direct head-to-head in vitro studies comparing Pasireotide, Octreotide, and Lanreotide across a wide range of the same cancer cell lines are limited in the current literature. The data presented is synthesized from available comparative studies.
Experimental Protocols
Detailed methodologies for key in vitro anti-proliferative assays are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., BON-1, NCI-H727, QGP-1 for neuroendocrine tumors)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound, Octreotide, Lanreotide
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of Pasireotide, Octreotide, or Lanreotide. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48, 72, or 96 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control. Calculate IC50 values from the dose-response curves.
BrdU Incorporation Assay for Cell Proliferation
The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound, Octreotide, Lanreotide
-
BrdU labeling solution (10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the somatostatin analogs as described in the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell line's doubling time.[3]
-
Fixation and Denaturation: Remove the labeling solution, and add fixing/denaturing solution for 30 minutes at room temperature.[8]
-
Antibody Incubation: Wash the wells and incubate with anti-BrdU primary antibody for 1 hour at room temperature.[8] Following another wash, incubate with HRP-conjugated secondary antibody for 30 minutes.[9]
-
Signal Development: Add TMB substrate and incubate until color develops (5-30 minutes). Add stop solution.[9]
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Quantify the percentage of proliferating cells relative to the control.
Ki-67 Staining for Cell Proliferation
Ki-67 is a nuclear protein associated with cell proliferation. Its detection by immunocytochemistry is a common method to assess the growth fraction of a cell population.
Materials:
-
Cells cultured on coverslips or chamber slides
-
This compound, Octreotide, Lanreotide
-
Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Anti-Ki-67 primary antibody
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells on a suitable substrate and treat with somatostatin analogs.
-
Fixation and Permeabilization: Fix the cells and then permeabilize them to allow antibody access to the nucleus.
-
Blocking: Block non-specific antibody binding with a blocking solution for 30-60 minutes.[1]
-
Antibody Staining: Incubate with the primary anti-Ki-67 antibody, followed by incubation with a fluorescently labeled secondary antibody.[1]
-
Counterstaining and Mounting: Stain the nuclei with DAPI or Hoechst and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the percentage of Ki-67-positive cells.
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect changes in the phosphorylation status of key proteins in signaling pathways like PI3K/Akt/mTOR and MAPK/ERK.
Materials:
-
Cancer cell lines
-
This compound, Octreotide, Lanreotide
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with somatostatin analogs, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein.
Mandatory Visualizations
Signaling Pathways
The anti-proliferative effects of Pasireotide and other somatostatin analogs are mediated through the inhibition of key signaling pathways that control cell growth and survival.
Caption: Pasireotide signaling pathways leading to anti-proliferation.
Experimental Workflow
A typical workflow for the in vitro validation of the anti-proliferative effects of this compound is outlined below.
Caption: Experimental workflow for in vitro validation.
Comparative Logic
The rationale for comparing Pasireotide with other somatostatin analogs is based on their differential receptor binding profiles.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. assaygenie.com [assaygenie.com]
- 9. media.cellsignal.com [media.cellsignal.com]
Pasireotide vs. Other Somatostatin Analogs: A Head-to-Head Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of pasireotide (B1678482) and first-generation somatostatin (B550006) analogs (SSAs) like octreotide (B344500) and lanreotide (B11836). We will delve into their distinct receptor binding profiles, downstream signaling effects, comparative clinical efficacy, and safety profiles, supported by experimental data.
Mechanism of Action and Receptor Binding Profiles
Somatostatin analogs exert their effects by mimicking the natural hormone somatostatin, which inhibits hormone secretion and cell proliferation by binding to a family of five G-protein coupled receptors (SSTR1-5).[1][2] The clinical efficacy of SSAs is intrinsically linked to their binding affinity for these different SSTR subtypes.[3]
First-generation SSAs, octreotide and lanreotide, primarily target SSTR2 with high affinity.[3][4] Pasireotide, a second-generation SSA, is a multi-receptor targeted analog.[5] It is distinguished by its broader binding profile, with high affinity for four of the five subtypes: SSTR1, SSTR2, SSTR3, and notably, the highest affinity for SSTR5 among the compared analogs.[3][5][6] This expanded receptor engagement may offer therapeutic advantages in conditions where multiple SSTRs are expressed or where SSTR2 is not the predominant receptor.[3][7]
Data Presentation: Receptor Binding Affinity
The following table summarizes the in vitro receptor binding affinities (IC50 in nM) of pasireotide, octreotide, and lanreotide for the five human somatostatin receptor subtypes. A lower IC50 value indicates a higher binding affinity.
| Somatostatin Analog | SSTR1 (IC50 nM) | SSTR2 (IC50 nM) | SSTR3 (IC50 nM) | SSTR4 (IC50 nM) | SSTR5 (IC50 nM) |
| Pasireotide | 9.3 | 1.0 | 1.5 | >1000 | 0.16 |
| Octreotide | >1000 | 0.8 | 25 | >1000 | 6.3 |
| Lanreotide | >1000 | 1.3 | 33 | >1000 | 9.5 |
| Data compiled from various in vitro studies.[3] Values should be considered representative. |
Intracellular Signaling Pathways
Upon binding to their receptors, SSAs trigger several intracellular signaling pathways to inhibit hormone secretion and cell growth.[8] The key pathways include:
-
Inhibition of Adenylyl Cyclase: Activation of SSTRs, which are coupled to inhibitory G-proteins (Gαi), leads to the inhibition of adenylyl cyclase. This reduces intracellular cyclic AMP (cAMP) levels, which in turn suppresses hormone release and gene transcription.[1][7][8]
-
Modulation of Ion Channels: SSAs can activate potassium (K+) channels and inhibit voltage-dependent calcium (Ca2+) channels, leading to membrane hyperpolarization and a decrease in intracellular calcium concentration, which is a critical step for hormone secretion.[9][10]
-
Activation of Protein Phosphatases: SSTRs can activate protein tyrosine phosphatases, such as SHP-1 and SHP-2.[3] These enzymes can dephosphorylate signaling molecules involved in cell growth pathways, counteracting the effects of growth factors and thus inhibiting cell proliferation.[1][9]
Pasireotide's ability to engage a wider array of SSTR subtypes suggests it may activate a more diverse set of these signaling cascades compared to the more SSTR2-selective analogs.[3]
Head-to-Head Clinical Efficacy
Direct comparative studies provide the highest level of evidence for differentiating therapeutic agents.
Acromegaly
A prospective, randomized, double-blind Phase III study directly compared pasireotide LAR with octreotide LAR in 358 medically naive patients with acromegaly.[11] The primary endpoint was biochemical control, defined as a mean growth hormone (GH) level <2.5 µg/L and a normalized insulin-like growth factor 1 (IGF-1) level at 12 months.[11]
Pasireotide LAR demonstrated superiority over octreotide LAR in achieving the primary endpoint.[11] A significantly higher proportion of patients treated with pasireotide LAR achieved biochemical control compared to those treated with octreotide LAR.[11][12]
| Endpoint (at 12 months) | Pasireotide LAR (n=176) | Octreotide LAR (n=182) | P-value |
| Biochemical Control (GH <2.5 µg/L & Normal IGF-1) | 31.3% | 19.2% | 0.007 |
| Normal IGF-1 Achieved | 38.6% | 23.6% | 0.002 |
| GH <2.5 µg/L Achieved | 48.3% | 51.6% | 0.54 |
| Significant Tumor Volume Reduction (≥20%) | 80.8% | 77.4% | 0.838 |
| Data from the C2305 head-to-head superiority study.[11][12] |
For patients with acromegaly inadequately controlled on first-generation SSAs, the PAOLA study showed that switching to pasireotide LAR resulted in adequate biochemical control in 15-20% of patients, compared with 0% in the active control group (octreotide LAR or lanreotide ATG).[9][13]
Neuroendocrine Tumors (NETs)
A Phase III study evaluated pasireotide LAR versus octreotide LAR in 110 patients with metastatic NETs whose disease-related symptoms (diarrhea and/or flushing) were inadequately controlled by other SSAs.[14][15][16]
The study did not meet its primary endpoint of superior symptom control for pasireotide.[14][15] However, an exploratory analysis revealed a notable difference in progression-free survival (PFS).
| Endpoint | Pasireotide LAR 60 mg (n=53) | Octreotide LAR 40 mg (n=57) | P-value |
| Symptom Response Rate (at Month 6) | 21% | 27% | 0.53 |
| Median Progression-Free Survival (PFS) | 11.8 months | 6.8 months | 0.045 |
| Data from a Phase III study in patients with NETs and uncontrolled symptoms.[14][16] |
Safety and Tolerability Profile
The safety profile of pasireotide is similar to other SSAs, with the notable exception of a higher incidence and degree of hyperglycemia.[17][18]
| Adverse Event (Any Grade) | Pasireotide LAR | Octreotide LAR |
| Hyperglycemia-related | 57.3% - 79% | 8.3% - 21.7% |
| Diarrhea | 39.3% | 45.0% |
| Cholelithiasis (Gallstones) | 25.8% | 35.6% |
| Headache | 18.5% | 25.6% |
| Abdominal Pain | Common | Common |
| Nausea | Common | Common |
| Data compiled from head-to-head acromegaly and NET trials and other studies.[12][17][18][19][20] |
The increased risk of hyperglycemia with pasireotide is a direct consequence of its unique receptor binding profile.[5] Pasireotide's high affinity for SSTR5, which is expressed on pancreatic beta cells, leads to a more potent inhibition of insulin (B600854) secretion compared to first-generation SSAs.[4][5] This effect necessitates careful monitoring of blood glucose levels in patients undergoing treatment with pasireotide.[4]
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
This in vitro assay is the standard method for determining the binding affinity of a compound to a specific receptor.[3][21]
-
Principle: The assay measures the ability of an unlabeled test compound (e.g., pasireotide) to compete with and displace a radiolabeled ligand that has a known high affinity for a specific SSTR subtype.[3]
-
Methodology:
-
Cell Membrane Preparation: Cell lines stably expressing a single human SSTR subtype (e.g., SSTR1, SSTR2, etc.) are cultured and harvested. The cell membranes containing the receptors are isolated through homogenization and centrifugation.
-
Competitive Binding: A constant concentration of the radiolabeled ligand is incubated with the prepared cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Separation and Quantification: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competing test compound. A sigmoidal dose-response curve is generated, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated.
-
Phase III Clinical Trial Workflow (Illustrative Example)
The following diagram illustrates a typical workflow for a head-to-head comparative clinical trial, such as the ones cited in this guide.
Conclusion
Pasireotide represents a significant evolution in the therapeutic class of somatostatin analogs, primarily due to its multi-receptor binding profile that includes high affinity for SSTR5. Head-to-head clinical trials have demonstrated its superior efficacy in achieving biochemical control in patients with acromegaly.[11] While it did not show superior symptom control in NETs, it did result in a longer progression-free survival in an exploratory analysis.[14] This enhanced efficacy is counterbalanced by a higher risk of hyperglycemia, a manageable but important consideration that is a direct result of its mechanism of action.[5] For researchers and clinicians, the choice between pasireotide and first-generation SSAs depends on the specific clinical context, the SSTR expression profile of the target tissue, and a careful assessment of the benefit-risk profile for each patient.
References
- 1. Illuminating somatostatin analog action at neuroendocrine tumor receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. A Unique Binding Profile | SIGNIFOR® LAR (pasireotide) [signiforlar.com]
- 5. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bloomtechz.com [bloomtechz.com]
- 8. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Pasireotide Versus Octreotide in Acromegaly: A Head-to-Head Superiority Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Somatostatin Analogs in Clinical Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
- 15. ascopubs.org [ascopubs.org]
- 16. researchgate.net [researchgate.net]
- 17. fiercebiotech.com [fiercebiotech.com]
- 18. mdpi.com [mdpi.com]
- 19. Long-term efficacy and safety of subcutaneous pasireotide in acromegaly: results from an open-ended, multicenter, Phase II extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phase II clinical trial of pasireotide long-acting repeatable in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Pasireotide Diaspartate Demonstrates Superior Efficacy in Octreotide-Resistant Tumor Models
New York, NY – For researchers and clinicians grappling with octreotide-resistant neuroendocrine tumors, a growing body of evidence positions pasireotide (B1678482) diaspartate as a promising therapeutic alternative. Preclinical studies consistently demonstrate its ability to overcome the limitations of octreotide (B344500), largely attributed to its broader receptor binding profile and distinct downstream signaling effects. This guide provides a comprehensive comparison of pasireotide and octreotide, focusing on their efficacy in resistant tumor models, supported by experimental data.
Pasireotide, a multireceptor-targeted somatostatin (B550006) analog, exhibits high binding affinity for somatostatin receptor subtypes 1, 2, 3, and 5 (SSTR1, SSTR2, SSTR3, and SSTR5), whereas octreotide's activity is primarily confined to SSTR2.[1][2] This differential binding is a key determinant of pasireotide's enhanced efficacy in tumors that may have altered SSTR expression patterns contributing to octreotide resistance.[1]
Superior In Vitro and In Vivo Performance
In direct comparisons, pasireotide has shown a more potent anti-proliferative effect in various cancer cell lines. For instance, in primary cell cultures of human meningiomas, pasireotide induced a significantly greater reduction in cell viability compared to octreotide.[3] Specifically, at a concentration of 1 nM, pasireotide achieved a mean inhibition of 26%, surpassing octreotide's 22% inhibition.[3] This enhanced effect is partly attributed to pasireotide's ability to decrease Akt phosphorylation and counteract everolimus-induced Akt hyperphosphorylation more effectively than octreotide.[3]
In vivo studies corroborate these findings. In a rodent model of nonfunctioning pituitary tumors, pasireotide demonstrated superior tumor growth suppression compared to octreotide.[4][5] While tumors in the placebo group continued to grow, pasireotide treatment led to a significant inhibition of tumor growth, with some instances of tumor shrinkage.[5] This anti-tumor effect correlated with a stronger reduction in cell proliferation in the pasireotide-treated group.[4]
A phase II clinical study in patients with advanced neuroendocrine tumors (NETs) resistant to octreotide LAR further underscores pasireotide's clinical potential. In this study, pasireotide effectively controlled symptoms of carcinoid syndrome (diarrhea and flushing) in 27% of patients who were no longer responsive to octreotide.[6]
Quantitative Comparison of Pasireotide and Octreotide
The following tables summarize the key quantitative data comparing the two somatostatin analogs.
Table 1: Comparative Binding Affinities (Ki, nM)
| Receptor Subtype | Pasireotide | Octreotide |
| SSTR1 | 9.3 | >1000 |
| SSTR2 | 1.0 | 2.0 |
| SSTR3 | 1.5 | 187 |
| SSTR5 | 0.16 | 22 |
Lower Ki values indicate higher binding affinity. Data sourced from multiple studies.[7]
Table 2: In Vitro Efficacy in Meningioma Primary Cell Cultures
| Treatment (1 nM) | Mean Inhibition of Cell Viability |
| Pasireotide | -26% ± 0.5% |
| Octreotide | -22% ± 0.5% |
Data represents the mean inhibition in 27 responsive tumor samples.[3]
Table 3: In Vivo Efficacy in a Nonfunctioning Pituitary Tumor Rodent Model
| Treatment Group | Change in Tumor Volume |
| Placebo | Increase |
| Octreotide LAR | Significant growth suppression |
| Pasireotide LAR | Stronger growth inhibition, occasional tumor shrinkage |
Qualitative summary of findings from a head-to-head comparison study.[5]
Distinct Signaling Mechanisms
The superiority of pasireotide in octreotide-resistant settings can be explained by its distinct interactions with intracellular signaling pathways. While both drugs inhibit adenylyl cyclase and modulate ion channels, pasireotide's broader receptor engagement leads to a more comprehensive signaling cascade.[8]
Pasireotide's interaction with SSTR1, SSTR3, and SSTR5, in addition to SSTR2, allows it to modulate pathways like the PI3K/Akt/mTOR and MAPK pathways more effectively in certain tumor types.[3][8] This is particularly relevant in resistant tumors where SSTR2-mediated signaling may be compromised.
Furthermore, studies on receptor trafficking have revealed that pasireotide and octreotide induce different patterns of SSTR2 internalization and β-arrestin mobilization.[9] Octreotide promotes the formation of stable complexes between SSTR2 and β-arrestin-2, leading to their co-internalization.[9] In contrast, pasireotide induces the formation of unstable complexes that dissociate at the plasma membrane, resulting in rapid recycling of SSTR2 to the cell surface.[9] These differences in receptor trafficking may contribute to the differential long-term efficacy of the two drugs.
Experimental Protocols
A summary of the key experimental methodologies used in the cited studies is provided below.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinities of pasireotide and octreotide to different somatostatin receptor subtypes. The protocol generally involves:
-
Cell Culture and Membrane Preparation: Cells engineered to express a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells) are cultured. The cell membranes containing the receptors are then isolated through homogenization and centrifugation.[8]
-
Binding Assay: The isolated membranes are incubated with a radiolabeled ligand known to bind to the specific SSTR subtype and varying concentrations of the unlabeled competitor drug (pasireotide or octreotide).
-
Data Analysis: The amount of radioligand displaced by the competitor drug is measured, and the concentration of the drug that inhibits 50% of the radioligand binding (IC50) is calculated. This value is then used to determine the binding affinity (Ki).[1]
Cell Viability Assay
To assess the anti-proliferative effects of the drugs, a cell viability assay is performed. A common method is:
-
Cell Seeding: Primary tumor cells or cell lines are seeded in multi-well plates.
-
Drug Treatment: Cells are treated with varying concentrations of pasireotide or octreotide for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: A reagent such as MTT or WST-1 is added to the wells. This reagent is converted into a colored formazan (B1609692) product by metabolically active cells.
-
Data Quantification: The absorbance of the colored product is measured using a spectrophotometer, which is proportional to the number of viable cells. The percentage of cell viability inhibition is then calculated relative to untreated control cells.
In Vivo Tumor Xenograft/Spontaneous Tumor Model Studies
These studies evaluate the anti-tumor efficacy of the drugs in a living organism. The general workflow includes:
-
Animal Model: An appropriate animal model is selected, such as immunodeficient mice bearing human tumor xenografts or a transgenic model that spontaneously develops tumors (e.g., MENX rats for pituitary tumors).[10]
-
Treatment Groups: Animals are randomized into different treatment groups, including a placebo/vehicle control group, an octreotide group, and a pasireotide group.[10]
-
Drug Administration: The drugs are administered according to a predefined schedule and dosage (e.g., subcutaneous injections).[10]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers or advanced imaging techniques like high-resolution MRI.[4][10]
-
Endpoint Analysis: At the end of the study, tumors are excised for further analysis, such as histology and measurement of proliferation markers (e.g., Ki67) and apoptosis.[4]
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Caption: Comparative Signaling Pathways of Pasireotide and Octreotide.
Caption: General Workflow for In Vivo Tumor Model Studies.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Gender-Specific Efficacy Revealed by Head-to-Head Comparison of Pasireotide and Octreotide in a Representative In Vivo Model of Nonfunctioning Pituitary Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pasireotide (SOM230) shows efficacy and tolerability in the treatment of patients with advanced neuroendocrine tumors refractory or resistant to octreotide LAR: results from a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pasireotide is more effective than Octreotide in reducing hepato-renal cystogenesis in rodents with polycystic kidney and liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Differential effects of octreotide and pasireotide on somatostatin receptor internalization and trafficking in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Unveiling the Cross-Reactivity of Pasireotide Diaspartate: A Comparative Guide for Researchers
For Immediate Release
A deep dive into the receptor binding profile of Pasireotide (B1678482) Diaspartate reveals a broader spectrum of activity compared to first-generation somatostatin (B550006) analogs, offering new perspectives for therapeutic development. This guide provides a comprehensive comparison of Pasireotide's cross-reactivity with other peptide receptors, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Pasireotide Diaspartate, a second-generation somatostatin analog (SSA), distinguishes itself from its predecessors, octreotide (B344500) and lanreotide (B11836), through its unique and broader binding affinity for somatostatin receptor subtypes (SSTRs). This expanded activity profile underpins its clinical efficacy in conditions such as Cushing's disease and acromegaly, particularly in patients who are inadequately controlled on first-generation SSAs.[1][2] This guide offers an objective comparison for researchers, scientists, and drug development professionals, detailing the cross-reactivity of Pasireotide and providing the supporting experimental data and methodologies.
Comparative Binding Affinities of Somatostatin Analogs
The therapeutic potential of somatostatin analogs is largely dictated by their binding affinity to the five known somatostatin receptor subtypes (SSTR1-5). Pasireotide exhibits a high affinity for four of these subtypes, with a particularly high affinity for SSTR5, a feature that sets it apart from octreotide and lanreotide which primarily target SSTR2.[3][4]
| Somatostatin Analog | SSTR1 (IC50/Ki, nM) | SSTR2 (IC50/Ki, nM) | SSTR3 (IC50/Ki, nM) | SSTR4 (IC50/Ki, nM) | SSTR5 (IC50/Ki, nM) |
| Pasireotide | 9.3[4] | 1.0[4] | 1.5[4] | >1000[4] | 0.16[4] |
| Octreotide | >1000[4] | 0.8[4] | 25[4] | >1000[4] | 6.3[4] |
| Lanreotide | >1000[4] | 1.3[4] | 33[4] | >1000[4] | 9.5[4] |
Note: The IC50 and Ki values presented are compiled from various sources and may exhibit slight variations between different studies. These values should be considered representative.
Functional Consequences of Receptor Binding
The differential binding profiles of these SSAs translate into distinct functional outcomes, including the inhibition of hormone secretion, cell proliferation, and induction of apoptosis.
Inhibition of cAMP Production
A primary mechanism of action for somatostatin analogs is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This effect is crucial for the inhibition of hormone secretion.
Anti-proliferative and Apoptotic Effects
Pasireotide has demonstrated a more potent anti-proliferative effect compared to octreotide in various cancer cell lines.[6] This enhanced efficacy is attributed to its broader binding profile, targeting multiple SSTRs involved in cell growth regulation.[6] For instance, in human meningioma primary cell cultures, pasireotide showed a significantly stronger inhibitory effect on cell proliferation than octreotide.[7] Studies have also suggested that the growth inhibitory action of somatostatin analogs can be mediated by apoptosis, with SSTR3 being implicated in pasireotide-induced apoptosis.[8]
| Cell Line | Drug | Effect | IC50/Concentration |
| Human Meningioma | Pasireotide | Inhibition of cell viability | More potent than octreotide[7] |
| Human Meningioma | Octreotide | Inhibition of cell viability | Less potent than pasireotide[7] |
| H69 (Small Cell Lung Cancer) | Pasireotide | Strong anti-proliferative effect | - |
| H69 (Small Cell Lung Cancer) | Octreotide | Ineffective | -[3] |
| TPC-1 (Thyroid Cancer) | Pasireotide | Growth inhibition | -[9] |
| BCPAP (Thyroid Cancer) | Pasireotide | Growth inhibition | -[9] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound to its receptor.
Objective: To determine the in vitro binding affinity of this compound and other somatostatin analogs to the five human somatostatin receptor subtypes (hSSTR1-5).
Principle: This competitive binding assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand from the somatostatin receptors. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value.
Materials:
-
Cell Membranes: Prepared from cell lines (e.g., CHO-K1 or HEK293) stably transfected to express a single human SSTR subtype.[4]
-
Radioligand: A high-affinity somatostatin analog labeled with a radioisotope, such as ¹²⁵I-[Tyr¹¹]-Somatostatin-14 or ¹²⁵I-[Leu⁸, D-Trp²²-Tyr²⁵]-Somatostatin-28.[4]
-
Test Compounds: this compound, Octreotide, Lanreotide.
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.4, containing 5 mM MgCl₂, 1 mg/mL BSA, and a protease inhibitor cocktail.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[4]
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.
References
- 1. Switching patients with acromegaly from octreotide to pasireotide improves biochemical control: crossover extension to a randomized, double-blind, Phase III study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Unique Binding Profile | SIGNIFOR® LAR (pasireotide) [signiforlar.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of Radiolabeled Somatostatin Analogs for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Pasireotide vs. Everolimus: A Comparative Analysis of their Effects on Meningioma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meningiomas, the most common primary intracranial tumors, present a therapeutic challenge, particularly in their aggressive and recurrent forms. While surgery and radiotherapy are mainstays of treatment, effective systemic therapies are urgently needed. Two promising targeted agents, the somatostatin (B550006) analog pasireotide (B1678482) and the mTOR inhibitor everolimus (B549166), have emerged as potential therapeutic options. This guide provides a detailed comparison of their effects on meningioma cells, supported by experimental data, to inform further research and drug development efforts.
Meningiomas frequently overexpress somatostatin receptors (SSTRs), particularly SSTR2.[1][2] Pasireotide, a multi-receptor targeted somatostatin analog, binds with high affinity to SSTR1, SSTR2, SSTR3, and SSTR5.[2][3] This broad receptor profile may offer an advantage over more selective analogs like octreotide (B344500).[2][4] The activation of these receptors can trigger anti-proliferative signaling cascades.[2]
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is also commonly hyperactivated in meningiomas and plays a crucial role in cell growth, proliferation, and survival.[2][5][6] Everolimus is an inhibitor of mTOR complex 1 (mTORC1), a key downstream effector in this pathway.[5][7] By blocking mTORC1, everolimus aims to halt the progression of the cell cycle and inhibit tumor growth.[7]
This guide will delve into the in vitro effects of pasireotide and everolimus, both as single agents and in combination, on meningioma cell viability, proliferation, and underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative effects of pasireotide and everolimus on primary cultures of human meningioma cells, as reported in in vitro studies.
| Treatment Group | Parameter | Result |
| Pasireotide | Cell Viability | Dose-dependent reduction in cell viability in 94% of primary meningioma cell cultures.[2] |
| Cell Proliferation (BrdU) | Significant inhibition of cell proliferation.[2][8] | |
| Everolimus | Cell Viability | Dose-dependent decrease in cell viability in all tested meningioma primary cultures.[6] |
| Cell Proliferation | Antiproliferative effect on meningioma cells.[5] |
| Treatment Group | Parameter | Result |
| Pasireotide + Everolimus | Cell Viability | Significantly greater reduction in cell viability compared to octreotide plus everolimus.[3][9] The combination induces a higher reduction in cell viability than everolimus alone.[9] |
| Cell Proliferation | Additive inhibitory effect on cell proliferation.[4][10] | |
| Cyclin D1 Expression | Greater decrease in expression compared to octreotide in combination with everolimus.[9] | |
| p27kip1 Expression | Strong increase in expression levels.[3] |
Signaling Pathway Diagrams
The following diagrams illustrate the targeted signaling pathways of pasireotide and everolimus in meningioma cells.
Caption: Pasireotide's mechanism of action.
Caption: Everolimus's mechanism of action.
Experimental Protocols
The following are summaries of key experimental protocols used to generate the data cited in this guide.
Primary Meningioma Cell Culture
Freshly resected human meningioma tissues of various WHO grades were used to establish primary cell cultures.[2][11] Tissues were mechanically and enzymatically dissociated to obtain single-cell suspensions. Cells were then cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[11]
Cell Viability Assay
Meningioma cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with varying concentrations of pasireotide, everolimus, or a combination of both for a specified duration (e.g., 3 days).[2][8][9] Cell viability was assessed using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[8]
Cell Proliferation Assay (BrdU Incorporation)
To measure cell proliferation, a BrdU (5-bromo-2'-deoxyuridine) incorporation assay was performed.[8] Meningioma cells were treated with the drugs for a set period (e.g., 2 days), and BrdU was added to the culture medium for the final hours of treatment.[8] Incorporated BrdU was then detected using an anti-BrdU antibody in an ELISA-based format, with the resulting colorimetric signal being proportional to the amount of DNA synthesis and, therefore, cell proliferation.[8]
Western Blot Analysis
To investigate the effects of the drugs on signaling pathways, protein expression and phosphorylation status were analyzed by Western blotting.[9] After treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against specific proteins of interest (e.g., Akt, phospho-Akt, cyclin D1, p27kip1).[2][9] Horseradish peroxidase-conjugated secondary antibodies were then used for detection via chemiluminescence.[9]
Experimental Workflow Diagram
Caption: In vitro experimental workflow.
Discussion and Conclusion
The available in vitro evidence suggests that both pasireotide and everolimus exhibit anti-tumor effects on meningioma cells. Pasireotide's efficacy appears to be linked to the expression of multiple somatostatin receptor subtypes, leading to the inhibition of cell proliferation and viability.[2][10] Everolimus effectively targets the mTOR pathway, a critical driver of meningioma growth, also resulting in decreased cell viability and proliferation.[6]
Notably, the combination of a somatostatin analog with everolimus demonstrates a more potent anti-tumor effect than either agent alone.[3][9] This is likely due to the complementary mechanisms of action. For instance, everolimus can induce a feedback activation of Akt, which may limit its efficacy; somatostatin analogs like pasireotide can counteract this by decreasing Akt phosphorylation.[2][3] The combination of pasireotide and everolimus, in particular, has been shown to be more effective than the combination of octreotide and everolimus in reducing cell viability in vitro.[3][9]
These preclinical findings provide a strong rationale for the clinical investigation of pasireotide and everolimus, especially in combination, for the treatment of aggressive and recurrent meningiomas. Further research is warranted to elucidate the precise molecular mechanisms underlying their synergistic effects and to identify biomarkers that can predict patient response to these targeted therapies.
References
- 1. aacr.org [aacr.org]
- 2. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. mTOR Signaling and Potential Therapeutic Targeting in Meningioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. P11.11 Aggressive Meningiomas: In vitro study of the combination pasireotide-everolimus vs. octreotide everolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
In Vivo Validation of Pasireotide Diaspartate's Effect on Tumor Volume: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Pasireotide Diaspartate in reducing tumor volume, benchmarked against other somatostatin (B550006) analogs and control groups. The information is supported by experimental data from both clinical and preclinical studies, with a focus on quantitative data, detailed methodologies, and the underlying signaling pathways.
Comparative Efficacy in Tumor Volume Reduction
This compound has demonstrated significant efficacy in reducing tumor volume across various in vivo models, including both human clinical trials and preclinical animal studies. Its broader binding profile to somatostatin receptor subtypes (SSTRs), particularly its high affinity for SSTR5, is believed to contribute to its potent anti-tumor effects compared to first-generation somatostatin analogs like octreotide.[1][2]
Clinical Evidence: Cushing's Disease
A key Phase 3 clinical trial in patients with Cushing's disease provides robust evidence of Pasireotide's effect on pituitary tumor volume. The study evaluated two different doses of subcutaneously administered Pasireotide.
| Treatment Group | Duration | N | Mean Tumor Volume Reduction (%) | Patients with ≥25% Tumor Volume Reduction (%) |
| Pasireotide 600 µg BID | 6 Months | 25 | +9.3 (Increase) | 16 |
| 12 Months | 14 | -9.1 | 35.7 | |
| Pasireotide 900 µg BID | 6 Months | 28 | -19.0 | 57 |
| 12 Months | 18 | -43.8 | 72.2 | |
| Data sourced from a Phase 3, randomized, double-blind study in patients with Cushing's disease.[3] |
Preclinical Evidence: Nonfunctioning Pituitary Tumors
A head-to-head comparison in a preclinical model of nonfunctioning pituitary tumors highlighted the superior tumor growth control of Pasireotide compared to Octreotide.
| Treatment Group | Duration | Tumor Growth Suppression |
| Placebo | 56 Days | - |
| Octreotide LAR | 56 Days | Significant growth suppression |
| Pasireotide LAR | 56 Days | Significantly greater tumor growth suppression compared to Octreotide (p=0.0088) |
| Data from a study in a MENX rat model of spontaneous nonfunctioning pituitary tumors.[4][5] |
Preclinical Evidence: Thyroid Cancer Xenografts
Studies in xenograft models of papillary thyroid carcinoma have also demonstrated the anti-tumor activity of Pasireotide, both as a monotherapy and in combination with other agents.
| Treatment Group | Duration | Tumor Growth Inhibition (%) |
| Vehicle Control | 21 Days | - |
| Pasireotide LAR (20mg/kg) | 21 Days | 36 |
| Everolimus (1mg/kg, daily) | 21 Days | 48 |
| Pasireotide LAR + Everolimus | 21 Days | 68 |
| Data from a study using TPC-1 papillary thyroid carcinoma xenografts in immunodeficient mice.[6] |
Direct in vivo comparative data on tumor volume reduction between Pasireotide and Lanreotide was not prominently found in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are the experimental protocols for the key preclinical studies cited.
In Vivo Model of Nonfunctioning Pituitary Tumors
-
Animal Model: Male and female MENX rats, which spontaneously develop pituitary tumors that recapitulate human nonfunctioning pituitary tumors.[5][7]
-
Treatment Groups:
-
Placebo
-
Octreotide long-acting release (LAR)
-
Pasireotide long-acting release (LAR)
-
-
Drug Administration: Drugs were administered to age-matched, tumor-bearing rats for either 28 or 56 days.[5]
-
Tumor Volume Assessment: Tumor growth was monitored longitudinally using high-resolution magnetic resonance imaging (MRI).[4][5]
Thyroid Cancer Xenograft Model
-
Cell Lines: TPC-1 and BCPAP human papillary thyroid carcinoma cell lines.[6][8]
-
Animal Model: Immunodeficient nude mice.[6]
-
Tumor Induction: Tumor cells were injected subcutaneously into the flank of each animal.[6]
-
Treatment Initiation: Treatment began once tumors reached a volume of approximately 150-200 mm³.[6]
-
Drug Administration:
-
Tumor Volume Measurement: Tumor sizes were measured twice weekly with calipers, and tumor volume was calculated using the formula: (length × width²) / 2.[8]
Mandatory Visualizations
Signaling Pathway of this compound
Pasireotide exerts its antiproliferative effects by binding to multiple somatostatin receptors (SSTRs), which activates downstream signaling cascades that inhibit key pathways involved in cell growth and proliferation, such as the MAPK and PI3K/Akt pathways.[9]
Pasireotide's inhibitory signaling cascade.
Experimental Workflow for In Vivo Tumor Volume Assessment
The following diagram illustrates a typical workflow for an in vivo study designed to evaluate the effect of a therapeutic agent on tumor volume in a xenograft model.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pasireotide treatment significantly reduces tumor volume in patients with Cushing’s disease: results from a Phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Gender-Specific Efficacy Revealed by Head-to-Head Comparison of Pasireotide and Octreotide in a Representative In Vivo Model of Nonfunctioning Pituitary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bloomtechz.com [bloomtechz.com]
A Head-to-Head Comparison of Pasireotide LAR and Octreotide LAR for Biochemical Control in Acromegaly
A detailed guide for researchers and drug development professionals on the comparative efficacy, safety, and mechanisms of action of two leading somatostatin (B550006) analogues in the management of acromegaly.
This guide provides a comprehensive analysis of pasireotide (B1678482) long-acting release (LAR) and octreotide (B344500) LAR, two prominent treatments for acromegaly. By examining data from head-to-head clinical trials, this document offers an objective comparison of their performance in achieving biochemical control, alongside detailed experimental protocols and an exploration of their underlying signaling pathways.
Comparative Efficacy in Biochemical Control
A pivotal phase III, multicenter, randomized, double-blind study provides the primary evidence for comparing the efficacy of pasireotide LAR and octreotide LAR in medically naive patients with acromegaly. The main goal was to assess the proportion of patients achieving biochemical control, defined as a mean growth hormone (GH) level of less than 2.5 µg/L and a normal insulin-like growth factor 1 (IGF-1) level, after 12 months of treatment.[1][2][3][4][5]
Pasireotide LAR demonstrated superior efficacy in achieving the primary endpoint compared to octreotide LAR.[2][3][4] A significantly higher percentage of patients treated with pasireotide LAR achieved biochemical control at the 12-month mark.[1][2][3][4][5][6] When analyzing the individual components of biochemical control, pasireotide LAR was significantly more effective at normalizing IGF-1 levels, while both drugs showed similar efficacy in reducing GH levels to below 2.5 µg/L.[1][2][4][6]
The superior efficacy of pasireotide LAR was observed in both patients who had undergone previous pituitary surgery and in those who were receiving medical therapy for the first time (de novo).[2][6]
Table 1: Biochemical Control at 12 Months
| Endpoint | Pasireotide LAR (n=176) | Octreotide LAR (n=182) | P-value |
| Biochemical Control (GH <2.5 µg/L and normal IGF-1) | 31.3% | 19.2% | 0.007 |
| Normal IGF-1 Level | 38.6% | 23.6% | 0.002 |
| GH Level <2.5 µg/L | 48.3% | 51.6% | 0.54 |
Data sourced from a prospective, randomized, double-blind study in medically naive acromegaly patients.[1][2]
Long-term extension studies of up to 25 months have shown that the biochemical control achieved with both pasireotide LAR and octreotide LAR can be maintained over time.[7][8]
Tumor Volume Reduction
Both pasireotide LAR and octreotide LAR demonstrated comparable and significant efficacy in reducing tumor volume in patients with acromegaly. After 12 months of treatment, both drugs led to a substantial decrease in tumor size from baseline.[1][9] A significant reduction in tumor volume (≥20%) was achieved in a large majority of patients in both treatment arms.[1]
Table 2: Tumor Volume Reduction at 12 Months
| Endpoint | Pasireotide LAR | Octreotide LAR | P-value |
| Mean Tumor Volume Decrease from Baseline | 40% | 38% | 0.838 |
| Patients with ≥20% Tumor Volume Reduction | 80.8% | 77.4% | Not Reported |
Data from the same 12-month head-to-head superiority study.[1]
Safety and Tolerability Profile
The safety profiles of pasireotide LAR and octreotide LAR were generally similar to what is expected from somatostatin analogues, with one notable exception: hyperglycemia-related adverse events were significantly more common with pasireotide LAR.[1][2][4][6] This is a critical consideration in clinical practice and requires careful monitoring of blood glucose levels in patients treated with pasireotide.[2][6]
Table 3: Common Adverse Events
| Adverse Event | Pasireotide LAR (n=176) | Octreotide LAR (n=182) |
| Hyperglycemia-related | 57.3% | 21.7% |
| Diarrhea | 38.6% | 45.1% |
| Cholelithiasis | 26.1% | 29.7% |
| Headache | 14.8% | 12.1% |
| Abdominal Pain | 13.6% | 16.5% |
Frequency of the most common adverse events reported in the clinical trial.[1]
Experimental Protocols
The key clinical trial (C2305) comparing pasireotide LAR and octreotide LAR was a prospective, randomized, double-blind, multicenter, 12-month study.[2][3][4][5][6]
-
Patient Population: The study enrolled 358 medically naive adult patients with active acromegaly.[1][2][3][4][5] Patients were required to have a mean GH level of >5 µg/L or a nadir GH level of ≥1 µg/L after an oral glucose tolerance test (OGTT), and an IGF-1 level above the upper limit of normal for their age and sex.[1][2][3][4][5] Participants either had previous pituitary surgery without prior medical treatment or were newly diagnosed with a visible pituitary adenoma on MRI.[1][2][3][4][5]
-
Treatment Regimen: Patients were randomized in a 1:1 ratio to receive either pasireotide LAR 40 mg or octreotide LAR 20 mg, administered intramuscularly every 28 days for 12 months.[2][3][4][5][6] Dose escalation was permitted at months 3 and 7 to pasireotide LAR 60 mg or octreotide LAR 30 mg if biochemical control was not achieved (GH ≥2.5 µg/L and/or IGF-1 above the upper limit of normal).[2][3][4][5][6]
-
Efficacy Assessments:
-
GH Levels: Mean GH was calculated from a 5-point profile over 2 hours.
-
IGF-1 Levels: Central laboratory assessments of IGF-1 were performed.
-
Tumor Volume: Assessed by MRI at baseline and at month 12.
-
-
Safety Assessments: Adverse events were monitored throughout the study. Fasting plasma glucose and HbA1c were regularly measured to monitor for hyperglycemia.
Signaling Pathways and Mechanism of Action
Both pasireotide and octreotide are synthetic analogues of somatostatin and exert their effects by binding to somatostatin receptors (SSTRs) on pituitary adenoma cells, leading to the inhibition of GH secretion.[10][11][12][13][14] The key difference between the two lies in their receptor binding profiles.
Octreotide primarily binds with high affinity to SSTR2 and to a lesser extent SSTR5.[11][12][13] Pasireotide, on the other hand, is a multi-receptor targeted analogue with a broader binding profile, showing high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[1][2][7][15] Its high affinity for SSTR5, which is also highly expressed on GH-secreting adenomas, is thought to contribute to its superior efficacy in normalizing IGF-1 levels.[1][7]
Figure 1: Comparative binding affinities of Pasireotide and Octreotide to SSTRs.
Clinical Trial Workflow
The design of the head-to-head superiority study followed a rigorous, multi-stage process to ensure the validity and reliability of the findings.
Figure 2: Workflow of the head-to-head clinical trial comparing Pasireotide and Octreotide.
References
- 1. Pasireotide Versus Octreotide in Acromegaly: A Head-to-Head Superiority Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endorama.gr [endorama.gr]
- 3. academic.oup.com [academic.oup.com]
- 4. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 5. Pasireotide versus octreotide in acromegaly: a head-to-head superiority study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Pasireotide LAR maintains inhibition of GH and IGF-1 in patients with acromegaly for up to 25 months: results from the blinded extension phase of a randomized, double-blind, multicenter, Phase III study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. karger.com [karger.com]
- 10. Implications of Somatostatin Analogues in the Treatment of Acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The role of somatostatin receptors in the medical treatment of acromegaly [iris.unicampania.it]
- 14. youtube.com [youtube.com]
- 15. Pasireotide: a novel treatment for patients with acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Pasireotide Diaspartate in the Treatment of Cushing's Disease and Acromegaly
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for Pasireotide (B1678482) Diaspartate, offering an objective comparison with alternative medical therapies for Cushing's disease and acromegaly. The information is intended to support research, scientific understanding, and drug development efforts in the field of neuroendocrinology.
Executive Summary
Pasireotide Diaspartate, a multi-receptor targeted somatostatin (B550006) analog, has demonstrated efficacy in the management of Cushing's disease and acromegaly, particularly in patients who are not candidates for surgery or have not responded to other treatments. Its unique binding profile, with high affinity for somatostatin receptor subtype 5 (SSTR5), offers a distinct mechanistic advantage over first-generation somatostatin analogs in the context of Cushing's disease. However, its use is associated with a higher incidence of hyperglycemia. This guide synthesizes data from numerous clinical trials and meta-analyses to provide a comparative overview of Pasireotide's efficacy and safety against other therapeutic options.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the quantitative data from meta-analyses and key clinical trials, providing a comparative look at the performance of this compound and its alternatives.
Cushing's Disease: Biochemical Control
| Treatment | Proportion of Patients Achieving Biochemical Control (95% CI) | Study Type |
| Pasireotide | 44% (25%-35%)[1][2] | Meta-analysis of 8 studies (522 participants)[1][2] |
| Cabergoline (B1668192) | 35% (27%-43%)[1][2] | Meta-analysis of 6 studies (141 participants)[1][2] |
| Ketoconazole | 41% (36%-46%)[1][2] | Meta-analysis of 6 studies (450 participants)[1][2] |
| Metyrapone (B1676538) | 66% (46%-87%)[1][2] | Meta-analysis of 4 studies (66 participants)[1][2] |
| Osilodrostat (B612234) | 66.4% (57.9%-74.3%)[1] | 1 study (97 participants)[1] |
Acromegaly: Biochemical Control (Pasireotide vs. First-Generation Somatostatin Analogs)
| Treatment | Proportion of Patients Achieving Biochemical Control (GH <2.5 µg/L & Normal IGF-1) | Study |
| Pasireotide LAR (40mg) | 15.4%[3] | PAOLA Trial (vs. active control)[3] |
| Pasireotide LAR (60mg) | 20.0%[3] | PAOLA Trial (vs. active control)[3] |
| Active Control (Octreotide or Lanreotide) | 0%[3] | PAOLA Trial[3] |
Common Adverse Events Associated with Medical Therapies for Cushing's Disease
| Treatment | Most Frequent Adverse Events |
| Pasireotide | Hyperglycemia, diarrhea, nausea, cholelithiasis[1][4] |
| Cabergoline | Dizziness, nausea[1] |
| Ketoconazole | Elevated transaminases[1] |
| Metyrapone | Dizziness, nausea[1] |
| Osilodrostat | Nausea, headache, fatigue, adrenal insufficiency[5] |
Signaling Pathway of Pasireotide
Pasireotide exerts its effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. In pituitary adenomas, the binding of Pasireotide, particularly to SSTR2 and SSTR5, initiates a signaling cascade that leads to the inhibition of hormone secretion (ACTH in Cushing's disease and GH in acromegaly) and may induce tumor shrinkage.
Caption: Pasireotide signaling pathway in pituitary adenoma cells.
Experimental Workflows
The following diagram illustrates a generalized workflow for the Phase III clinical trials of medical therapies for Cushing's disease and acromegaly, based on the protocols of studies like the PAOLA, LINC 4, and PROMPT trials.
Caption: Generalized workflow of a Phase III clinical trial for medical therapies.
Experimental Protocols
Below are summaries of the methodologies for key clinical trials cited in this guide.
Pasireotide Phase III Study in Cushing's Disease (NCT00434148)
-
Objective: To evaluate the efficacy and safety of two different doses of subcutaneous Pasireotide in patients with Cushing's disease.[6][7][8][9]
-
Study Design: A 12-month, randomized, double-blind, Phase III trial.[6][7]
-
Participants: 162 adult patients with persistent, recurrent, or de novo Cushing's disease with a urinary free cortisol (UFC) level at least 1.5 times the upper limit of normal (ULN).[6][7][8]
-
Intervention: Patients were randomized to receive subcutaneous Pasireotide at a dose of 600 µg or 900 µg twice daily.[6] Dose uptitration was permitted at month 3 for patients with UFC levels greater than 2 times the ULN.[7]
-
Primary Endpoint: The proportion of patients with a UFC level at or below the ULN at month 6 without a dose increase.[6]
-
Key Secondary Endpoints: Changes in UFC, serum cortisol, ACTH levels, and clinical signs and symptoms of hypercortisolism.[7]
PAOLA Trial: Pasireotide LAR in Acromegaly (NCT01137682)
-
Objective: To compare the efficacy and safety of two doses of Pasireotide long-acting release (LAR) with active control (octreotide or lanreotide) in patients with inadequately controlled acromegaly.[3][10]
-
Study Design: A multicenter, randomized, phase 3 trial.[3][10][11]
-
Participants: Patients aged 18 years or older with inadequately controlled acromegaly (mean GH concentration >2.5 µg/L and IGF-1 concentration >1.3 times ULN) despite at least 6 months of monotherapy with octreotide (B344500) or lanreotide (B11836).[10][11]
-
Intervention: Patients were randomized (1:1:1) to receive Pasireotide LAR 40 mg, Pasireotide LAR 60 mg, or continued treatment with octreotide or lanreotide every 28 days for 24 weeks.[11]
-
Primary Endpoint: The proportion of patients achieving biochemical control (mean GH concentration <2.5 µg/L and normalized IGF-1) at 24 weeks.[3]
-
Key Secondary Endpoints: Proportion of patients with normalized IGF-1, proportion with GH <2.5 µg/L, and tumor volume reduction.[3]
LINC 4 Trial: Osilodrostat in Cushing's Disease (NCT02697734)
-
Objective: To evaluate the safety and efficacy of Osilodrostat compared with placebo in patients with Cushing's disease.[12][13]
-
Study Design: A Phase III, multicenter, randomized, double-blind, placebo-controlled trial with a 12-week double-blind period followed by a 36-week open-label period.[12][13][14]
-
Participants: 73 adult patients with confirmed Cushing's disease and a mean urinary free cortisol (mUFC) excretion ≥ 1.3 times the ULN.[12]
-
Intervention: Patients were randomized (2:1) to receive Osilodrostat or placebo for 12 weeks, after which all patients received open-label Osilodrostat.[12][13]
-
Primary Endpoint: The proportion of randomized patients with mUFC ≤ ULN at week 12.[12]
-
Key Secondary Endpoint: The proportion of patients achieving mUFC ≤ ULN at week 36.[12]
PROMPT Study: Metyrapone in Endogenous Cushing's Syndrome (NCT02297945)
-
Objective: To assess the efficacy and safety of Metyrapone in normalizing mUFC in patients with endogenous Cushing's syndrome.[15][16]
-
Study Design: A prospective, single-arm, open-label, multicenter, international study.[15][16]
-
Participants: 50 adult patients with endogenous Cushing's syndrome (unsuitable for or uncontrolled after surgery) and three UFC measurements each ≥1.5-fold the ULN.[15][17]
-
Intervention: Metyrapone was titrated over 12 weeks to achieve normal urine and serum cortisol levels. Patients with mUFC ≤ 2-fold ULN at week 12 could enter a 24-week extension phase.[15][17][18]
-
Primary Endpoint: The proportion of patients with mUFC ≤ ULN at week 12.[16][19]
-
Key Secondary Endpoints: Assessment of mUFC decrease of ≥ 50% at week 12, and changes in clinical symptoms and quality of life.[16][19]
Conclusion
This compound is an important therapeutic option for patients with Cushing's disease and acromegaly, offering a distinct mechanism of action and proven efficacy, particularly in patient populations with limited alternatives. This guide provides a comparative framework for understanding its performance relative to other medical therapies. The higher rate of hyperglycemia associated with Pasireotide necessitates careful patient monitoring and management. Further head-to-head clinical trials, especially in Cushing's disease, are warranted to establish a more definitive comparative efficacy and safety profile against newer agents.
References
- 1. Effectiveness of Medical Treatment of Cushing’s Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effectiveness of medical treatment for Cushing’s syndrome: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term efficacy and safety of subcutaneous pasireotide alone or in combination with cabergoline in Cushing’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Effectiveness of Medical Treatment of Cushing’s Disease: A Systematic Review and Meta-Analysis [frontiersin.org]
- 6. A 12-month phase 3 study of pasireotide in Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.regionh.dk [research.regionh.dk]
- 8. Novartis Pasireotide drug meets Phase III study endpoints - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. Long-term treatment of Cushing’s disease with pasireotide: 5-year results from an open-label extension study of a Phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. observatorio-api.fm.usp.br [observatorio-api.fm.usp.br]
- 11. Pasireotide versus continued treatment with octreotide or lanreotide in patients with inadequately controlled acromegaly (PAOLA): a randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. endocrinenews.endocrine.org [endocrinenews.endocrine.org]
- 14. Long-term efficacy and safety of osilodrostat in patients with Cushing’s disease: results from the LINC 4 study extension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. endocrine-abstracts.org [endocrine-abstracts.org]
- 17. Prospective study of metyrapone in endogenous Cushing's syndrome (PROMPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Pasireotide Diaspartate: A Guide for Laboratory Professionals
The proper disposal of Pasireotide Diaspartate is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to ensure a safe working environment and prevent environmental contamination. This guide provides essential, step-by-step instructions for the appropriate handling and disposal of this compound waste.
Pasireotide, in some formulations such as the ditrifluoroacetate salt, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it must be managed as hazardous waste.[1] Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or poured down the drain.[1]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound and any materials contaminated with it is through a licensed professional waste disposal service.[1] The preferred method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Segregation of Waste:
-
Immediately isolate all waste materials containing this compound from other laboratory waste streams.[1] This includes:
-
-
Waste Collection:
-
Solid Waste: Place all solid waste, including contaminated PPE and labware, into a designated, clearly labeled, and sealed container for hazardous chemical waste.[1]
-
Liquid Waste: Collect all solutions containing this compound, including surplus and non-recyclable solutions, in a compatible, leak-proof container also clearly marked as hazardous waste.[1]
-
Empty Containers: Dispose of contaminated packaging and empty containers in the same manner as the unused product.[1] Unused portions of ampules should be discarded immediately.[1][2]
-
-
Labeling:
-
All waste containers must be clearly and accurately labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution and local regulations.[1]
-
-
Storage:
-
Store sealed waste containers in a designated and secure satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[3]
-
-
Consultation with Institutional EHS:
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Personal Protective Equipment (PPE): Ensure you are wearing appropriate PPE, including gloves, safety glasses, and a lab coat.[6]
-
Containment: Absorb the spilled material with an inert, liquid-binding substance such as diatomite or universal binders.[1]
-
Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a suitable container for disposal.[1][6]
-
Decontamination: Clean the affected surfaces thoroughly.[1]
-
Disposal: Dispose of all cleanup materials as hazardous waste in accordance with the procedures outlined above.[1]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Logistics for Handling Pasireotide Diaspartate
Pasireotide Diaspartate is a synthetic somatostatin (B550006) analog used in the treatment of Cushing's disease and acromegaly.[1][2] Due to its potent pharmacological activity, researchers, scientists, and drug development professionals must adhere to strict safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Consistent use of appropriate Personal Protective Equipment (PPE) is the primary defense against accidental exposure. The level of PPE required depends on the specific task being performed.
| Task / Scenario | Eye Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Handling Intact Vials/Ampules | Tightly fitting safety goggles.[3] | Impermeable chemical-resistant gloves (e.g., nitrile), inspected prior to use.[3] | Standard lab coat. | Not generally required. |
| Weighing Powder or Reconstituting | Tightly fitting safety goggles with side-shields.[3] | Impermeable chemical-resistant gloves.[3] | Impervious, flame-resistant clothing or gown.[3] | Use in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.[3] |
| Administering Solution (in research setting) | Tightly fitting safety goggles.[3] | Impermeable chemical-resistant gloves.[3] | Lab coat or gown. | Not generally required. |
| Cleaning Spills | Tightly fitting safety goggles with side-shields.[3] | Impermeable chemical-resistant gloves.[3] | Impervious gown.[3] | Wear self-contained breathing apparatus if necessary, especially for large spills or poor ventilation.[3] |
| Waste Disposal | Tightly fitting safety goggles.[3] | Impermeable chemical-resistant gloves.[3] | Lab coat or gown. | Not generally required. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized workflow minimizes the risk of exposure and contamination.
1. Preparation and Pre-Handling
-
Designated Area: Conduct all handling procedures in a designated area, such as a chemical fume hood or a specific bench space away from high-traffic zones.
-
Gather Materials: Before handling the compound, assemble all necessary supplies: this compound, appropriate solvents, sterile syringes and needles, waste containers, and all required PPE.
-
Inspect PPE: Don all required PPE as outlined in the table above. Carefully inspect gloves for any signs of tears or punctures before use.[3]
2. Handling and Reconstitution
-
Avoid Inhalation: When handling the powdered form, take care to avoid creating and inhaling dust.[3]
-
Reconstitution: If preparing a solution, slowly add the solvent to the vial containing the lyophilized powder to minimize aerosolization.
-
Syringe Handling: Use caution when handling needles and syringes to prevent accidental needlesticks. Do not recap needles.
-
Labeling: Clearly label all prepared solutions with the compound name, concentration, date, and your initials.
3. Post-Handling Decontamination
-
Clean Workspace: After handling is complete, decontaminate the work surface. A common and effective method is to scrub the area with alcohol.[4]
-
Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Dispose of all single-use PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3]
Disposal Plan: Step-by-Step Disposal Procedures
Pasireotide is classified as very toxic to aquatic life with long-lasting effects and must be disposed of as hazardous waste.[4] Do not dispose of this chemical down the drain or in regular trash.[4]
1. Segregation and Collection
-
Isolate Waste: All materials that have come into contact with this compound must be segregated from other laboratory waste streams.[4]
-
Solid Waste: Place all contaminated solid waste, including gloves, gowns, bench paper, vials, and pipette tips, into a clearly labeled, sealed container designated for hazardous chemical waste.[4]
-
Liquid Waste: Collect all surplus and non-recyclable solutions in a compatible, leak-proof container clearly labeled as hazardous waste.[4]
-
Sharps: Dispose of all used needles and syringes immediately into a designated sharps disposal container.[5][6]
2. Labeling and Storage
-
Clear Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[4]
-
Secure Storage: Store sealed hazardous waste containers in a designated, secure area away from incompatible materials until collection.[4]
3. Final Disposal
-
Professional Disposal: Arrange for a licensed professional waste disposal service to collect and dispose of the hazardous waste.[4] The preferred method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][4]
-
Follow Regulations: Ensure that all federal, state, and local regulations for the disposal of hazardous materials are followed.[3][4]
Emergency Procedures
First Aid Measures
-
Inhalation: If breathing is difficult, move the person to fresh air. If symptoms persist, call a physician.[3]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation develops.[3]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[3]
Spill Management
-
Evacuate unnecessary personnel from the area.[3]
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert, liquid-binding material (e.g., diatomite, universal binders).[4]
-
Collect the absorbed material and any contaminated soil into a suitable, sealed container for disposal as hazardous waste.[4]
-
Decontaminate the spill area by scrubbing with alcohol and dispose of all cleanup materials as hazardous waste.[4]
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. drugs.com [drugs.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. benchchem.com [benchchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Pasireotide (subcutaneous route, intramuscular route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
